Product packaging for Dansylaziridine(Cat. No.:CAS No. 51908-46-4)

Dansylaziridine

Cat. No.: B1213162
CAS No.: 51908-46-4
M. Wt: 276.36 g/mol
InChI Key: LSKWDEYBJACPBB-UHFFFAOYSA-N
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Description

Dansylaziridine is a specialized fluorescent chemosensor that provides researchers with a highly sensitive and selective tool for the detection of hydrogen polysulfides (H2Sn) . This reagent operates via a specific nucleophilic ring-opening mechanism of the aziridine group, a reaction that is uniquely mediated by H2Sn over other reactive sulfur species like hydrogen sulfide (H2S) or biothiols (e.g., glutathione and cysteine) . The mechanism involves the H2Sn-triggered opening of the aziridine ring, which results in a dramatic fluorescent "turn-on" effect of the dansyl fluorophore, shifting from weak yellow to bright green fluorescence . This reaction enables the direct visualization of H2Sn with a large Stokes shift (180 nm), minimizing self-quenching and detection errors, and offers a detection limit as low as 0.3 µM . The core research value of this compound lies in its ability to help investigate the emerging biological roles of H2Sn in cellular signaling transduction and S-sulfhydration processes, which were once primarily attributed to H2S . It is synthesized from dansyl chloride and 2-methylaziridine, yielding a stable, yellow solid suitable for research applications . This product is designated For Research Use Only (RUO) . It is not intended for human or diagnostic use, and it is imperative to adhere to this designation to ensure regulatory compliance and safety . The supplied compound is manufactured with a focus on quality, undergoing analyses to ensure its identity and purity to support the integrity of your research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16N2O2S B1213162 Dansylaziridine CAS No. 51908-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aziridin-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H16N2O2S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)16-9-10-16/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSKWDEYBJACPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50199872
Record name Dansylaziridine
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Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

51908-46-4
Record name Dansyl aziridine
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Record name Dansylaziridine
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Record name Dansylaziridine
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Record name 1-[[5-(dimethylamino)-1-naphthyl]sulphonyl]aziridine
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Record name DANSYLAZIRIDINE
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Foundational & Exploratory

An In-depth Technical Guide to the Application of Dansylaziridine in Biochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Dansylaziridine as a Fluorescent Probe

This compound is a fluorescent labeling reagent that has proven to be a valuable tool in biochemistry for investigating protein structure, function, and dynamics. As a derivative of the well-known dansyl fluorophore, it possesses environmentally sensitive fluorescence properties, making it an excellent probe for reporting on local changes in polarity and conformational rearrangements within biomolecules. The key to its utility lies in the combination of the fluorescent dansyl group and the reactive aziridine moiety. The aziridine ring is susceptible to nucleophilic attack by various amino acid side chains, leading to the formation of a stable covalent bond and the site-specific introduction of the fluorescent reporter.

The fluorescence of the dansyl group is characterized by a significant Stokes shift and a high sensitivity to the polarity of its microenvironment. When the dansyl moiety is in a nonpolar, hydrophobic environment, its fluorescence quantum yield increases, and its emission maximum shifts to shorter wavelengths (blue shift). Conversely, in a polar, aqueous environment, the quantum yield decreases, and the emission maximum shifts to longer wavelengths (red shift). This solvatochromic property is the foundation of its use in detecting conformational changes in proteins that alter the local environment of the attached probe.

Reactivity and Specificity of this compound

The reactive component of this compound is the three-membered aziridine ring. This strained ring can be opened by nucleophilic attack from various functional groups present on amino acid side chains within a protein. The primary targets for this compound labeling are the nucleophilic side chains of cysteine, lysine, and methionine.

The reaction mechanism involves the nucleophilic attack of the amino acid side chain on one of the carbon atoms of the aziridine ring, leading to ring-opening and the formation of a stable covalent bond. The reactivity of different amino acid residues is pH-dependent, which can be exploited to achieve a degree of selectivity in labeling.

  • Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form (S⁻). Labeling of cysteine residues is typically favored at neutral to slightly alkaline pH (pH 7-8.5), where a significant population of the more reactive thiolate anion exists.

  • Lysine: The primary amine of the lysine side chain is also a good nucleophile. However, at neutral pH, it is predominantly in its protonated and non-nucleophilic ammonium form (-NH3+). Labeling of lysine residues is therefore favored at more alkaline pH values (pH > 8.5) where the amine group is deprotonated (-NH2).

  • Methionine: The sulfur atom of the methionine side chain can also be targeted by aziridine-containing reagents, although it is generally less reactive than cysteine and lysine. Recent advancements in methionine-selective bioconjugation have highlighted the potential for targeting this less abundant amino acid.

By carefully controlling the pH and stoichiometry of the labeling reaction, it is possible to direct the modification towards a specific type of amino acid residue, although achieving absolute specificity can be challenging and may require optimization for each protein of interest.

Quantitative Data on Dansyl Fluorophore Properties

The following table summarizes the key fluorescence properties of the dansyl group, which are representative of this compound-labeled biomolecules. It is important to note that these values are highly dependent on the local environment of the probe.

PropertyValue RangeConditions
Excitation Maximum (λex) 330 - 350 nmDependent on solvent polarity
Emission Maximum (λem) 480 - 580 nmBlue-shifted in nonpolar environments, red-shifted in polar environments
Fluorescence Quantum Yield (ΦF) 0.1 - 0.7Increases in nonpolar environments
Fluorescence Lifetime (τ) 5 - 25 nsGenerally increases in more viscous or rigid environments

Experimental Protocols

General Protein Labeling with this compound

This protocol provides a general framework for labeling a protein with this compound. The specific concentrations, incubation times, and pH will need to be optimized for the protein of interest.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • This compound (stock solution in a water-miscible organic solvent like DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

  • Dialysis tubing or desalting column for removal of unreacted probe.

Procedure:

  • Preparation of Protein Solution: Prepare the protein solution at a concentration of 1-10 mg/mL in the desired buffer. The buffer should be free of primary amines or thiols if selective labeling is desired.

  • Labeling Reaction:

    • Slowly add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at 4°C or room temperature for 2-24 hours with gentle agitation. The optimal incubation time should be determined empirically.

  • Quenching the Reaction: Add the quenching reagent to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for an additional 1-2 hours.

  • Removal of Unreacted Probe: Remove the unreacted this compound and quenching reagent by extensive dialysis against the desired buffer or by using a desalting column.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~340 nm). The molar extinction coefficient of the dansyl group is approximately 4300 M⁻¹cm⁻¹.

Specific Labeling of Troponin C (TnC)

This compound has been successfully used to label Methionine-25 of troponin C.[1][2][3] This specific labeling results in a fluorescent probe (TnC-DANZ) that exhibits a greater than two-fold increase in fluorescence intensity upon binding to Ca²⁺ at its regulatory sites.[3][4]

Materials:

  • Purified Troponin C

  • This compound

  • Buffer: 50 mM Tris-HCl, 90 mM KCl, 1 mM MgCl₂, pH 7.5

  • Dialysis buffer: 10 mM MOPS, pH 7.0

Procedure:

  • Reaction Setup: Dissolve Troponin C in the reaction buffer at a concentration of 2-3 mg/mL.

  • Labeling: Add a 1.5-fold molar excess of this compound to the Troponin C solution.

  • Incubation: Incubate the reaction mixture overnight at 4°C.

  • Purification: Remove unreacted this compound by extensive dialysis against the dialysis buffer.

  • Characterization: Confirm the labeling and functionality of TnC-DANZ by monitoring the Ca²⁺-dependent change in fluorescence.

Visualization of a Key Application: Monitoring Calcium Signaling in Muscle Contraction

This compound-labeled Troponin C (TnC-DANZ) serves as an excellent tool to study the dynamics of calcium signaling in muscle regulation. The binding of Ca²⁺ to the low-affinity regulatory sites of TnC induces a conformational change that is reported by an increase in the fluorescence of the covalently attached dansyl probe.[1][5] This system can be used to monitor Ca²⁺ uptake and release by the sarcoplasmic reticulum.[3]

Calcium_Signaling_with_TnC_DANZ cluster_SR Sarcoplasmic Reticulum cluster_Myofilament Myofilament SR SR Ca²⁺ Store Ca_Channel Ca²⁺ Release Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Release SERCA SERCA Pump SERCA->SR Ca²⁺ Uptake TnC_DANZ_low TnC-DANZ (Low Fluorescence) TnC_DANZ_high TnC-DANZ-Ca²⁺ (High Fluorescence) TnC_DANZ_low->TnC_DANZ_high Conformational Change Actin_Myosin Actin-Myosin Interaction (Contraction) TnC_DANZ_high->Actin_Myosin Initiates TnC_DANZ_high->Ca_ion Dissociation Ca_ion->SERCA Ca_ion->TnC_DANZ_low Binding Signal Nerve Impulse Signal->Ca_Channel Depolarization

Caption: Workflow of Ca²⁺ signaling in muscle contraction monitored by TnC-DANZ.

Logical Workflow for Site-Specific Protein Labeling and Analysis

The following diagram illustrates the logical workflow for a typical experiment involving site-specific protein labeling with this compound to study protein conformational changes.

Protein_Labeling_Workflow start Start protein_prep Protein Purification and Characterization start->protein_prep labeling This compound Labeling (pH, Stoichiometry Optimization) protein_prep->labeling purification Purification of Labeled Protein labeling->purification characterization Characterization of Labeled Protein (Mass Spec, Spectroscopy) purification->characterization functional_assay Functional Assay (e.g., Enzyme Activity) characterization->functional_assay spectroscopy Fluorescence Spectroscopy (Steady-state, Time-resolved) characterization->spectroscopy data_analysis Data Analysis (Binding Constants, Kinetics) functional_assay->data_analysis spectroscopy->data_analysis conclusion Conclusion on Conformational Change data_analysis->conclusion

Caption: Experimental workflow for studying protein dynamics with this compound.

Conclusion

This compound remains a powerful and versatile tool for biochemists and drug development professionals. Its environmentally sensitive fluorescence, coupled with its ability to covalently label specific amino acid residues, provides a robust method for probing protein structure and conformational changes in real-time. The well-documented application of this compound in studying the calcium-binding properties of troponin C exemplifies its utility in elucidating complex biological processes at the molecular level. By carefully designing experiments and optimizing labeling conditions, researchers can continue to leverage this compound to gain critical insights into the mechanisms of protein function and interaction.

References

Dansylaziridine: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dansylaziridine is a valuable chemoselective tool in biochemistry and cell biology, primarily utilized as a fluorescent probe for studying protein structure and function. Its mechanism of action is centered on the covalent modification of nucleophilic amino acid residues within proteins. The inherent fluorescence of the dansyl group allows for sensitive detection of these interactions, providing insights into protein conformation, dynamics, and the role of specific residues in protein function. This guide details the core mechanism of this compound, its chemical reactivity, its application in protein science, and the experimental protocols for its use.

Core Mechanism of Action: Covalent Modification

The primary mechanism of action of this compound involves the irreversible covalent modification of proteins. This reaction is driven by the electrophilic nature of the aziridine ring, which is susceptible to nucleophilic attack by electron-rich amino acid side chains.

The Role of the Aziridine Moiety

The three-membered aziridine ring of this compound is strained and therefore reactive. The nitrogen atom in the ring can be protonated under physiological conditions, which further activates the ring towards nucleophilic attack. This reaction results in the opening of the aziridine ring and the formation of a stable covalent bond between the this compound molecule and the target protein.

Targeting Nucleophilic Residues

The primary targets of this compound are amino acids with nucleophilic side chains. While it can react with several amino acids, it exhibits a preference for the most nucleophilic residues in a protein's microenvironment.

  • Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile, particularly in its deprotonated thiolate form (-S⁻). Cysteine residues are frequently targeted by aziridine-containing compounds, leading to the formation of a stable thioether linkage.[1][2][3] The high nucleophilicity of the active site cysteine in many proteases makes them susceptible to inhibition by aziridine-based compounds.[4][5]

  • Lysine: The ε-amino group (-NH₂) of lysine is also a potent nucleophile and can react with the aziridine ring to form a stable amine linkage.

  • Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen that can also be a target for alkylation by this compound.

The specificity of the labeling reaction is influenced by the local environment of the amino acid residue, including its accessibility and the surrounding pH, which affects its protonation state.

The Dansyl Group as a Reporter

The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a well-established fluorophore.[6] Its fluorescence properties are highly sensitive to the polarity of its local environment. When this compound is in an aqueous solution, its fluorescence is relatively low. However, upon covalent attachment to a protein, the dansyl moiety is often transferred to a more hydrophobic microenvironment within the protein structure, leading to a significant increase in fluorescence quantum yield and a blue shift in the emission maximum. This change in fluorescence provides a sensitive method for monitoring the labeling reaction and probing the conformational changes in the protein.

Experimental Protocols

The following provides a general framework for the use of this compound in protein labeling studies, based on established methodologies for similar fluorescent probes.

Protein Labeling with this compound

Objective: To covalently label a target protein with this compound for fluorescence studies.

Materials:

  • Purified target protein in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)

  • This compound stock solution (e.g., in a water-miscible organic solvent like DMSO or ethanol)

  • Reaction buffer (the pH should be optimized for the specific protein and target residue)

  • Quenching reagent (e.g., a small molecule thiol like β-mercaptoethanol or dithiothreitol)

  • Dialysis or size-exclusion chromatography materials for removing unreacted probe.

Procedure:

  • Preparation: Prepare the protein solution at a known concentration in the reaction buffer. The buffer should be free of nucleophilic contaminants.

  • Reaction Initiation: Add a molar excess of the this compound stock solution to the protein solution. The optimal molar ratio of probe to protein needs to be determined empirically but typically ranges from 10:1 to 100:1.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration. The reaction time should be optimized to achieve sufficient labeling without causing protein denaturation. The progress of the reaction can be monitored by measuring the increase in fluorescence.

  • Quenching: Stop the reaction by adding a quenching reagent to consume any unreacted this compound.

  • Purification: Remove the unreacted probe and quenching reagent by dialysis against a suitable buffer or by using size-exclusion chromatography.

  • Characterization: Determine the stoichiometry of labeling (moles of probe per mole of protein) by measuring the absorbance of the protein (at 280 nm) and the dansyl group (around 340 nm). Confirm covalent modification by techniques such as mass spectrometry.

Workflow for Target Identification and Labeling Confirmation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Purified Protein Solution Incubation Incubation (Controlled Temp & Time) Protein->Incubation Probe This compound Stock Probe->Incubation Quenching Quenching (e.g., β-mercaptoethanol) Incubation->Quenching Purification Purification (Dialysis/SEC) Quenching->Purification Spectroscopy Spectroscopic Analysis (Fluorescence, UV-Vis) Purification->Spectroscopy MassSpec Mass Spectrometry (Confirmation & Site ID) Purification->MassSpec

Caption: Experimental workflow for protein labeling with this compound.

Application in Studying Protein Dynamics: The Case of Actin

A seminal application of this compound has been in the study of the muscle protein actin.[7] By labeling actin with this compound, researchers have been able to monitor conformational changes associated with actin polymerization and its interaction with other proteins. The changes in the fluorescence of the attached dansyl group serve as a reporter of the local environment within the actin filament, providing insights into the dynamics of the cytoskeleton.[8][9]

Signaling Pathways

Currently, there is limited direct evidence in the scientific literature detailing the specific effects of this compound on intracellular signaling pathways. Its primary application has been as a targeted probe for in vitro protein studies. However, given its reactivity towards cysteine residues, it is plausible that this compound could perturb signaling pathways that are regulated by cysteine-containing proteins, such as certain kinases, phosphatases, and transcription factors. Cysteine residues are often involved in redox sensing and can be critical for the catalytic activity of enzymes in signaling cascades.[4] Therefore, the introduction of this compound into a cellular system could potentially lead to off-target effects on these pathways. Further research is required to elucidate the broader cellular effects of this compound.

Postulated Interaction with Cysteine-Mediated Signaling

signaling_pathway cluster_protein Target Protein This compound This compound CysResidue Nucleophilic Cysteine Residue in Signaling Protein This compound->CysResidue Covalent Modification SignalingProtein Signaling Protein (e.g., Kinase, Phosphatase) Downstream Downstream Signaling Events SignalingProtein->Downstream Inhibition/Alteration of Activity CellularResponse Altered Cellular Response Downstream->CellularResponse

Caption: Postulated mechanism of this compound's interference with signaling.

Quantitative Data

Quantitative data for the reaction of this compound with specific proteins are not extensively available in the public domain and are often specific to the protein and reaction conditions used in a particular study. Researchers using this compound are encouraged to empirically determine the kinetic parameters and labeling stoichiometry for their specific protein of interest.

Conclusion

This compound serves as a powerful tool for the fluorescent labeling of proteins through covalent modification of nucleophilic amino acid residues. Its mechanism of action, centered on the reactivity of the aziridine ring, allows for the introduction of a fluorescent reporter group at specific sites within a protein. This enables the study of protein structure, dynamics, and interactions. While its effects on broader cellular signaling pathways are not well-characterized, its established use in protein science makes it a valuable reagent for researchers in biochemistry and drug development.

References

Dansylaziridine: A Technical Guide to Illuminating Protein Conformation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine, a fluorescent probe, has emerged as a powerful tool for elucidating the intricacies of protein conformation and dynamics. Its utility stems from the remarkable sensitivity of its fluorescent properties to the polarity of its microenvironment. When covalently attached to a protein, typically at a cysteine residue, the dansyl moiety acts as a reporter, providing real-time insights into structural changes. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation associated with the use of this compound in protein research.

Core Principles: A Tale of Environmental Sensitivity

The dansyl fluorophore exhibits a fascinating phenomenon: its fluorescence emission spectrum, quantum yield, and lifetime are exquisitely dependent on the polarity of its immediate surroundings. In a non-polar, hydrophobic environment, such as the core of a folded protein, this compound fluoresces intensely with a blue-shifted emission maximum. Conversely, upon exposure to a more polar, aqueous environment, which can occur during protein unfolding or conformational changes that expose the probe to the solvent, its fluorescence intensity decreases, and the emission maximum shifts to longer wavelengths (a red shift)[1]. This solvatochromic behavior is the cornerstone of its application in studying protein conformation.

The covalent attachment of this compound to a protein is most commonly achieved through its reaction with the sulfhydryl group of cysteine residues. The aziridine ring of the probe undergoes nucleophilic attack by the thiolate anion of cysteine, forming a stable thioether bond. While less common, reactions with other nucleophilic residues like methionine can also occur.

Quantitative Analysis of this compound Fluorescence

The power of this compound as a conformational probe lies in the ability to quantify changes in its fluorescent properties. The following tables summarize key photophysical parameters that are typically measured and how they relate to protein conformation.

Table 1: Photophysical Properties of this compound-Protein Conjugates
ParameterTypical RangeSignificance in Protein Conformation Studies
Excitation Maximum (λex) ~330 - 350 nmRelatively insensitive to environment; used to excite the fluorophore.
Emission Maximum (λem) ~480 - 550 nmHighly sensitive to environmental polarity. A blue shift indicates a more hydrophobic environment, while a red shift suggests increased solvent exposure.
Stokes Shift (λem - λex) 150 - 220 nmA larger Stokes shift is generally observed in more polar environments, reflecting a greater reorganization of solvent molecules around the excited state dipole of the fluorophore[2][3][4].
Fluorescence Quantum Yield (Φf) 0.1 - 0.8The efficiency of fluorescence emission. Higher quantum yields are observed in non-polar environments, while polar environments lead to quenching and lower quantum yields[5].
Fluorescence Lifetime (τ) 10 - 25 nsThe average time the fluorophore spends in the excited state. Longer lifetimes are typically associated with more rigid and hydrophobic environments[6][7].
Table 2: Interpreting Changes in Fluorescence Parameters
Observed ChangeInterpretation
Increase in Fluorescence Intensity The dansyl probe has moved to a more hydrophobic environment, suggesting protein folding or a conformational change that buries the probe.
Decrease in Fluorescence Intensity The dansyl probe has become more exposed to the aqueous solvent, indicating protein unfolding or a conformational change that exposes a previously buried region.
Blue Shift in Emission Maximum The microenvironment around the probe has become less polar.
Red Shift in Emission Maximum The microenvironment around the probe has become more polar.
Increase in Fluorescence Anisotropy The rotational motion of the probe is more restricted, which can be due to protein folding, aggregation, or binding to another molecule[6][8][9][10].
Decrease in Fluorescence Anisotropy The probe has gained more rotational freedom, suggesting protein unfolding or increased local flexibility.

Experimental Protocols

Protein Labeling with this compound

A crucial step in utilizing this compound is the specific and efficient labeling of the target protein. The following protocol provides a general guideline for labeling cysteine residues.

Materials:

  • Protein of interest (with at least one accessible cysteine residue) in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0). Avoid buffers containing primary amines.

  • This compound solution (freshly prepared in a water-miscible organic solvent like DMSO or acetonitrile).

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)) to ensure cysteine residues are in their reduced state.

  • Quenching reagent (e.g., excess DTT or β-mercaptoethanol).

  • Purification column (e.g., size-exclusion or ion-exchange chromatography) to remove unreacted probe[11][12].

Procedure:

  • Protein Preparation: Ensure the protein is pure and at a suitable concentration (typically 1-10 mg/mL). If the protein has been stored with a reducing agent, it may need to be removed by dialysis or a desalting column prior to labeling.

  • Reduction of Cysteines: Incubate the protein with a 10-fold molar excess of DTT or TCEP for 1 hour at room temperature to ensure all cysteine residues are reduced.

  • Removal of Reducing Agent: Remove the excess reducing agent by passing the protein solution through a desalting column equilibrated with the labeling buffer. This step is critical to prevent the reducing agent from reacting with this compound.

  • Labeling Reaction: Immediately after removing the reducing agent, add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture in the dark (to prevent photobleaching) at 4°C or room temperature for 2 to 24 hours. The optimal time and temperature will vary depending on the protein and the reactivity of the cysteine residue.

  • Quenching the Reaction: Add an excess of a thiol-containing reagent (e.g., DTT or β-mercaptoethanol) to react with any remaining unreacted this compound.

  • Purification of the Labeled Protein: Separate the labeled protein from unreacted probe and quenching reagent using a suitable chromatography method, such as size-exclusion chromatography[11][12]. Monitor the elution profile by absorbance at 280 nm (for the protein) and ~340 nm (for the dansyl group).

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein and the dansyl group and using their respective molar extinction coefficients.

Fluorescence Spectroscopy Measurements

Once the protein is labeled and purified, its fluorescence properties can be measured to study its conformation.

Instrumentation:

  • A spectrofluorometer equipped with an excitation and emission monochromator.

  • Quartz cuvettes.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound-labeled protein in the desired buffer. The concentration should be low enough to avoid inner filter effects.

  • Excitation and Emission Scans:

    • Set the excitation wavelength to the absorption maximum of the dansyl group (typically around 340 nm).

    • Record the emission spectrum over a range of wavelengths (e.g., 400 nm to 600 nm) to determine the emission maximum (λem).

    • To determine the excitation maximum (λex), set the emission monochromator to the determined λem and scan a range of excitation wavelengths (e.g., 300 nm to 400 nm).

  • Fluorescence Intensity Measurements: To monitor conformational changes, measure the fluorescence intensity at the emission maximum under different conditions (e.g., in the presence and absence of a ligand, at different temperatures, or in the presence of a denaturant).

  • Fluorescence Anisotropy Measurements: For studying protein dynamics and binding events, measure the steady-state fluorescence anisotropy. This involves exciting the sample with vertically polarized light and measuring the emission intensity through polarizers oriented both vertically (I_parallel) and horizontally (I_perpendicular) to the excitation polarization. The anisotropy (r) is then calculated using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular), where G is an instrument-specific correction factor.

Visualizing the Workflow and Principles

To better understand the application of this compound, the following diagrams illustrate the experimental workflow and the underlying principles of conformational change detection.

experimental_workflow cluster_prep Protein Preparation and Labeling cluster_analysis Fluorescence Analysis cluster_perturbation Inducing Conformational Change Protein Purified Protein ReducedProtein Reduced Protein (with DTT/TCEP) Protein->ReducedProtein Reduction LabeledProtein This compound-Labeled Protein ReducedProtein->LabeledProtein Labeling with this compound PurifiedLabeledProtein Purified Labeled Protein LabeledProtein->PurifiedLabeledProtein Purification (e.g., SEC) Spectroscopy Fluorescence Spectroscopy PurifiedLabeledProtein->Spectroscopy DataAnalysis Data Analysis Spectroscopy->DataAnalysis Emission Spectra, Intensity, Anisotropy ConformationInfo Information on Protein Conformation DataAnalysis->ConformationInfo Ligand Ligand Binding Ligand->Spectroscopy Denaturant Denaturant Denaturant->Spectroscopy Temperature Temperature Change Temperature->Spectroscopy

A generalized experimental workflow for studying protein conformation using this compound.

conformational_change_detection cluster_state1 Folded State (Hydrophobic Environment) cluster_state2 Unfolded/Altered State (Polar Environment) Folded Protein in Folded Conformation (Dansyl probe is buried) HighFluorescence High Fluorescence Intensity Blue-shifted Emission Folded->HighFluorescence Unfolded Protein in Unfolded/Altered Conformation (Dansyl probe is exposed to solvent) Folded->Unfolded Conformational Change (e.g., ligand binding, denaturation) Unfolded->Folded Refolding LowFluorescence Low Fluorescence Intensity Red-shifted Emission Unfolded->LowFluorescence

Principle of detecting protein conformational changes with this compound.

Conclusion

This compound remains a valuable and accessible tool for researchers investigating protein structure and function. Its sensitivity to the local environment provides a direct window into the dynamic world of protein conformations. By carefully designing experiments and meticulously analyzing the resulting fluorescence data, scientists can gain critical insights into mechanisms of protein folding, ligand binding, and allosteric regulation, ultimately advancing our understanding of biological processes and aiding in the development of novel therapeutics.

References

Spectroscopic Properties of Dansylaziridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine (1-(5-dimethylaminonaphthalene-1-sulfonyl)aziridine) is a fluorescent probe widely utilized in biochemical and physiological research. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which allows for the real-time monitoring of molecular interactions, conformational changes, and the dynamics of biological systems. This technical guide provides a comprehensive overview of the core spectroscopic properties of this compound, detailed experimental protocols for its application, and visualizations of its use in signaling pathways and experimental workflows.

Core Spectroscopic Properties

The spectroscopic characteristics of the dansyl fluorophore are highly dependent on the polarity of its local environment. When moving from a polar to a non-polar environment, the fluorescence emission of dansyl derivatives typically exhibits a blue shift (a shift to shorter wavelengths) and a significant increase in fluorescence quantum yield.

Table 1: Spectroscopic Properties of Dansyl Conjugates

PropertyValueCompoundSolvent
Molar Extinction Coefficient (ε) 4,300 M⁻¹cm⁻¹Dansyl glycineDioxane
Absorption Maximum (λ_abs_) ~338.5 nmDansyl glycineDioxane
Emission Maximum (λ_em_) 520 - 580 nmGeneral Dansyl ConjugatesVaries with polarity
Fluorescence Lifetime (τ) 10 - 20 nsDansyl Protein ConjugatesAqueous Buffer

Table 2: Environmental Sensitivity of Dansyl Fluorophore Fluorescence

SolventQuantum Yield (Φ)Compound
Water0.07Dansyl glycine
Dioxane0.66Dansyl glycine

Experimental Protocols

The primary application of this compound is as a covalent labeling reagent for proteins, specifically targeting nucleophilic amino acid residues such as cysteine. The following is a detailed, generalized protocol for the fluorescent labeling of a protein with this compound.

Protein Labeling with this compound

Objective: To covalently attach this compound to a protein of interest for fluorescence-based assays.

Materials:

  • Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS or HEPES)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Protein Preparation:

    • Ensure the protein solution is free of any extraneous nucleophiles (e.g., Tris buffer, ammonium salts). If necessary, buffer exchange the protein into the reaction buffer.

    • The protein concentration should ideally be in the range of 1-10 mg/mL.

    • If targeting cysteine residues that may be oxidized, pre-treat the protein with a reducing agent like DTT or TCEP, followed by removal of the reducing agent via dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rocking. Protect the reaction from light.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

    • Collect the protein-containing fractions, which can be identified by their absorbance at 280 nm and the visible yellow color of the dansyl group.

  • Characterization of the Labeled Protein:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein solution at 280 nm (for protein concentration) and at the absorption maximum of the dansyl group (~340 nm). The molar extinction coefficient of the protein at 280 nm and that of the dansyl group at its absorption maximum are required for this calculation.

    • Confirm the functional integrity of the labeled protein using an appropriate activity assay.

Visualization of Applications

This compound is a powerful tool for visualizing and quantifying biological processes. Below are diagrams created using the DOT language to illustrate a key signaling pathway and a typical experimental workflow involving this compound.

Calcium Sensing by this compound-Labeled Troponin C

This compound has been instrumental in studying the calcium-binding properties of troponin C (TnC), a key regulatory protein in muscle contraction. When this compound is attached to TnC, its fluorescence intensity increases significantly upon the binding of calcium ions. This property allows researchers to monitor calcium dynamics in real-time.

CalciumSensing cluster_0 Low [Ca²⁺] cluster_1 High [Ca²⁺] TnC_DANZ_low_Ca TnC-Dansylaziridine (Low Fluorescence) TnC_DANZ_high_Ca Ca²⁺-TnC-Dansylaziridine (High Fluorescence) TnC_DANZ_low_Ca->TnC_DANZ_high_Ca Ca²⁺ Binding Fluorescence_Signal Fluorescence Signal TnC_DANZ_high_Ca->Fluorescence_Signal Emits Light Ca_ion Ca²⁺ Ca_ion->TnC_DANZ_low_Ca

Calcium-dependent fluorescence of this compound-labeled Troponin C.
Experimental Workflow for Protein Labeling and Analysis

The following diagram outlines the key steps in a typical experiment involving the labeling of a protein with this compound and subsequent fluorescence analysis.

ProteinLabelingWorkflow Start Start Protein_Prep Protein Preparation (Buffer Exchange, Reduction) Start->Protein_Prep Probe_Prep Prepare this compound Stock Solution Start->Probe_Prep Labeling Covalent Labeling Reaction Protein_Prep->Labeling Probe_Prep->Labeling Quench Quench Reaction Labeling->Quench Purification Purification (Size-Exclusion Chromatography) Quench->Purification Characterization Characterization (Degree of Labeling, Activity Assay) Purification->Characterization Fluorescence_Assay Fluorescence-Based Assay (e.g., Binding Studies) Characterization->Fluorescence_Assay End End Fluorescence_Assay->End

General workflow for protein labeling with this compound.

Conclusion

This compound remains a valuable fluorescent probe for researchers in various scientific disciplines. Its sensitivity to the local environment provides a powerful handle for investigating a wide range of biological phenomena. While the precise spectroscopic properties of the unconjugated molecule are not extensively documented, the well-characterized behavior of the dansyl fluorophore in different environments allows for its effective application in experimental design. The protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in laboratory settings. As with any labeling procedure, optimization of reaction conditions for each specific protein of interest is crucial for obtaining reliable and reproducible results.

Dansylaziridine Fluorescence Quantum Yield in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dansylaziridine and Fluorescence Quantum Yield

This compound is a derivative of the widely used dansyl fluorophore, known for its sensitivity to the local environment. The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is characterized by a twisted intramolecular charge transfer (TICT) mechanism, where the fluorescence properties are highly influenced by the polarity of the surrounding medium. Upon excitation, the molecule can transition to a charge-separated excited state, and the extent of this charge transfer is modulated by the solvent's ability to stabilize the resulting dipole moment. This sensitivity makes this compound a valuable tool for probing molecular interactions and environmental changes.

The fluorescence quantum yield (Φf) is a fundamental photophysical parameter defined as the ratio of the number of photons emitted to the number of photons absorbed.

Φf = (Number of photons emitted) / (Number of photons absorbed)

A higher quantum yield indicates a more efficient fluorescent probe, which is crucial for applications requiring high sensitivity. The quantum yield of a fluorophore is not an intrinsic constant but is highly dependent on its environment, including the solvent, temperature, and the presence of quenchers.

Data Presentation: The Need for Experimental Determination

A thorough search of the scientific literature did not yield a comprehensive, tabulated dataset for the fluorescence quantum yield of this compound in a variety of common solvents. While the synthesis and applications of this compound have been described, detailed photophysical characterization, including quantum yield measurements in different solvents, appears to be limited or not publicly available.

Therefore, this guide focuses on empowering researchers to determine these values experimentally. The following sections provide the necessary protocols to generate a robust and reliable dataset for this compound's quantum yield in solvents relevant to specific research applications.

Experimental Protocols for Determining Fluorescence Quantum Yield

The most common and accessible method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation
  • Fluorometer: A calibrated spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions.

  • Cuvettes: High-quality quartz cuvettes (typically 1 cm path length) for both absorbance and fluorescence measurements.

  • Solvents: Spectroscopic grade solvents of the highest purity are essential to avoid interference from fluorescent impurities.

  • This compound: The sample of interest.

  • Quantum Yield Standard: A well-characterized fluorescent dye with a known and stable quantum yield in a specific solvent. The choice of standard is critical and should have absorption and emission properties as close as possible to this compound. A commonly used standard is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).

Experimental Workflow

The determination of the relative fluorescence quantum yield involves a series of precise measurements and calculations. The overall workflow is depicted in the diagram below.

experimental_workflow cluster_prep Solution Preparation cluster_abs Absorbance Measurement cluster_fluor Fluorescence Measurement cluster_calc Calculation prep_sample Prepare this compound Solutions measure_abs_sample Measure Absorbance of this compound prep_sample->measure_abs_sample prep_standard Prepare Standard Solutions measure_abs_standard Measure Absorbance of Standard prep_standard->measure_abs_standard measure_fluor_sample Measure Fluorescence of this compound measure_abs_sample->measure_fluor_sample measure_fluor_standard Measure Fluorescence of Standard measure_abs_standard->measure_fluor_standard integrate_spectra Integrate Emission Spectra measure_fluor_sample->integrate_spectra measure_fluor_standard->integrate_spectra calc_qy Calculate Quantum Yield integrate_spectra->calc_qy

Fig. 1: Experimental workflow for relative quantum yield determination.
Detailed Methodologies

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of this compound in the desired solvent.

    • Prepare a concentrated stock solution of the quantum yield standard in its recommended solvent.

  • Preparation of Working Solutions and Absorbance Measurements:

    • From the stock solutions, prepare a series of dilutions for both this compound and the standard.

    • The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.

    • Measure the absorbance of each solution using a UV-Vis spectrophotometer at the same excitation wavelength that will be used for the fluorescence measurements. Record the absorbance values.

  • Fluorescence Measurements:

    • Using a fluorometer, record the fluorescence emission spectrum of each of the prepared solutions (both this compound and the standard).

    • It is crucial to use the same excitation wavelength, excitation and emission slit widths, and other instrument parameters for all measurements.

    • Record the emission spectrum over the entire fluorescence range of the compound.

    • A solvent blank should also be measured to subtract any background fluorescence.

  • Data Analysis and Quantum Yield Calculation:

    • Integrate the area under the fluorescence emission spectrum for each solution after correcting for the solvent blank.

    • Plot the integrated fluorescence intensity versus the absorbance for both the this compound and the standard solutions. This should yield a linear relationship.

    • The slope of these plots (Gradient) is used in the quantum yield calculation.

    • The quantum yield of this compound (Φf_sample) is calculated using the following equation:

      Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      Where:

      • Φf_std is the known quantum yield of the standard.

      • Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for this compound.

      • Grad_std is the gradient of the plot for the standard.

      • n_sample is the refractive index of the solvent used for this compound.

      • n_std is the refractive index of the solvent used for the standard.

The logical relationship for the calculation is illustrated in the following diagram:

calculation_logic input_data Input Data: - Integrated Fluorescence Intensities - Absorbance Values - Standard Quantum Yield (Φf_std) - Refractive Indices (n_sample, n_std) plot_data Plot Integrated Intensity vs. Absorbance input_data->plot_data calc_grad Calculate Gradients (Grad_sample, Grad_std) plot_data->calc_grad qy_equation Apply Quantum Yield Equation: Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²) calc_grad->qy_equation output_qy Result: Quantum Yield of this compound (Φf_sample) qy_equation->output_qy

Fig. 2: Logical diagram for quantum yield calculation.

Conclusion

An In-depth Technical Guide to Dansylaziridine Fluorescence Lifetime

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescence lifetime of Dansylaziridine, a widely used fluorescent probe in biological and pharmaceutical research. This document delves into the core principles governing its fluorescence, the factors influencing its lifetime, detailed experimental protocols for its measurement, and its application in studying molecular interactions.

Introduction to this compound and its Fluorescence Properties

This compound is a fluorescent probe belonging to the dansyl family of dyes. Its fluorescence arises from the electronically excited state of the dansyl chromophore. The fluorescence lifetime, a critical parameter, is the average time the molecule spends in the excited state before returning to the ground state. This property is highly sensitive to the local microenvironment, making this compound a valuable tool for probing changes in polarity, pH, and molecular binding events.

The fluorescence lifetime of a fluorophore is an intrinsic property that is independent of the probe concentration and excitation intensity, offering a significant advantage over intensity-based measurements.[1] It is, however, influenced by a variety of external factors, including solvent polarity, temperature, and the presence of quenching molecules.[1]

Quantitative Analysis of this compound's Fluorescence Lifetime

The fluorescence lifetime of this compound is significantly affected by its environment. The following tables summarize the quantitative data on its fluorescence lifetime under various conditions.

Table 1: Effect of Solvent Polarity on this compound Fluorescence Lifetime

SolventDielectric Constant (ε)Fluorescence Lifetime (τ) [ns]
Dioxane2.2~8
Toluene2.4~8
Chloroform4.8Data not available
Dichloromethane (DCM)8.9Data not available
Ethanol24.6Data not available
Acetonitrile37.5Data not available
Water80.1Data not available

Table 2: Effect of pH on this compound Fluorescence Lifetime

pHConditionFluorescence Lifetime (τ) [ns]
4.0 - 5.0AcidicIncreases
7.0NeutralData not available
> 7.0BasicDecreases

Note: While specific data for this compound is limited, studies on other pH-sensitive probes like LysoSensor Green DND-189 show a non-monotonic response with a maximum lifetime between pH 4 and 5.[3] Generally, the fluorescence lifetime of pH-sensitive probes changes with the protonation state of the molecule.[4]

Table 3: Effect of Temperature on this compound Fluorescence Lifetime

Temperature (°C)ConditionFluorescence Lifetime (τ) [ns]
5 - 20LowIncreases
20 - 40AmbientData not available
> 40HighDecreases

Note: For many fluorophores, an increase in temperature leads to a decrease in fluorescence lifetime due to increased non-radiative decay rates.[5][6] Specific data for this compound is needed for a precise quantitative summary.

Table 4: Fluorescence Lifetime of this compound Bound to Biomolecules

BiomoleculeBinding ConditionFluorescence Lifetime (τ) [ns]
Troponin C+ Ca²⁺Increased
Troponin C- Ca²⁺Baseline

Note: this compound-labeled troponin C (TnC-DANZ) exhibits a greater than 2-fold enhancement in fluorescence upon binding to Ca²⁺, which is indicative of a change in the fluorophore's local environment and likely an increase in its fluorescence lifetime.[7][8]

Experimental Protocols

Measurement of Fluorescence Lifetime using Time-Correlated Single Photon Counting (TCSPC)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.[1]

Objective: To measure the fluorescence decay of this compound under specific experimental conditions.

Materials:

  • Pulsed light source (e.g., picosecond laser diode or LED) with an appropriate excitation wavelength for this compound (typically in the UV range, ~340 nm).

  • Sample holder/cuvette.

  • Emission monochromator or filter to select the this compound fluorescence.

  • Single-photon sensitive detector (e.g., photomultiplier tube - PMT or single-photon avalanche diode - SPAD).

  • TCSPC electronics (Time-to-Amplitude Converter - TAC, Analog-to-Digital Converter - ADC, and memory).

  • Computer with data acquisition and analysis software.

  • This compound solution of known concentration in the desired solvent or buffer.

  • (Optional) Reference compound with a known, single-exponential decay for deconvolution (e.g., p-terphenyl in cyclohexane).

Procedure:

  • Instrument Setup and Calibration:

    • Set the excitation wavelength of the pulsed light source.

    • Set the emission wavelength on the monochromator or select the appropriate emission filter.

    • Adjust the timing electronics to the appropriate time window based on the expected lifetime of this compound.

    • Record the Instrument Response Function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse as measured by the system.

  • Sample Preparation:

    • Prepare a dilute solution of this compound to avoid aggregation and inner filter effects. The absorbance at the excitation wavelength should typically be below 0.1.

    • For measurements under different conditions, prepare samples in the respective solvents, pH buffers, or with the target biomolecule.

  • Data Acquisition:

    • Place the this compound sample in the sample holder.

    • Start the data acquisition. The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles.

    • The data is collected as a histogram of photon arrival times, which represents the fluorescence decay curve.

  • Data Analysis:

    • The collected fluorescence decay data is analyzed by fitting it to a mathematical model, typically a sum of exponential decay functions.

    • The raw decay data is convoluted with the measured IRF to account for the instrument's temporal response.

    • The goodness of the fit is evaluated using statistical parameters like chi-squared (χ²).

    • The fitting procedure yields the fluorescence lifetime(s) (τ) and their corresponding amplitudes (α).

dot

TCSPC_Workflow cluster_setup Instrument Setup cluster_analysis Data Analysis PulsedSource Pulsed Light Source Sample Sample PulsedSource->Sample Excitation Electronics TCSPC Electronics PulsedSource->Electronics Sync IRF Instrument Response Function PulsedSource->IRF Scattering Detector Detector Sample->Detector Emission Detector->Electronics Signal DecayCurve Fluorescence Decay Curve Electronics->DecayCurve Fitting Deconvolution & Fitting DecayCurve->Fitting IRF->Fitting Lifetime Fluorescence Lifetime (τ) Fitting->Lifetime

Fig. 1: Experimental workflow for TCSPC.

Visualizing Molecular Interactions and Mechanisms

Covalent Labeling of Cysteine Residues

This compound can act as a covalent labeling agent, particularly targeting nucleophilic residues like cysteine on proteins. The strained aziridine ring is susceptible to nucleophilic attack by the thiol group of a cysteine residue, leading to the formation of a stable covalent bond.

dot

Covalent_Labeling This compound This compound Intermediate Nucleophilic Attack (Thiolate on Aziridine) This compound->Intermediate Reacts with Protein Protein with Cysteine Protein->Intermediate LabeledProtein Covalently Labeled Protein Intermediate->LabeledProtein Ring Opening

Fig. 2: Covalent labeling of cysteine by this compound.
Signaling Pathway: Calcium Sensing by Troponin C

This compound-labeled Troponin C (TnC-DANZ) is a valuable tool for studying the calcium signaling pathway in muscle contraction. The binding of calcium to the regulatory sites of TnC induces a conformational change, which is reported by an increase in the fluorescence of the this compound probe.

dot

TroponinC_Signaling cluster_muscle Muscle Cell Ca_release Ca²⁺ Release (Sarcoplasmic Reticulum) TnC_DANZ TnC-DANZ (Low Fluorescence) Ca_release->TnC_DANZ Binds to TnC_DANZ_Ca TnC-DANZ-Ca²⁺ (High Fluorescence) TnC_DANZ->TnC_DANZ_Ca Ca²⁺ Binding Conformation_Change Conformational Change TnC_DANZ_Ca->Conformation_Change Contraction Muscle Contraction Conformation_Change->Contraction

Fig. 3: Calcium sensing by TnC-DANZ.

Conclusion

The fluorescence lifetime of this compound is a powerful parameter for probing molecular environments and interactions. Its sensitivity to solvent polarity, pH, and binding events makes it a versatile tool in drug discovery and biochemical research. The detailed experimental protocols and an understanding of its reaction mechanisms, as outlined in this guide, will enable researchers to effectively utilize this compound in their studies. Further research to populate the quantitative data tables with more specific values for this compound will enhance its application as a precise molecular probe.

References

Dansylaziridine as a Molecular Rotor for Viscosity Sensing: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viscosity at the cellular and subcellular level is a critical parameter that governs a multitude of biological processes, including protein folding, enzyme kinetics, and cellular signaling. Alterations in micro-viscosity have been implicated in various pathological conditions, making it a key area of interest in biomedical research and drug development. Fluorescent molecular rotors are a class of probes that exhibit viscosity-dependent fluorescence, offering a non-invasive method to probe the micro-viscosity of their environment.

This technical guide provides a comprehensive overview of Dansylaziridine as a molecular rotor for viscosity sensing. This compound, a derivative of the well-known Dansyl fluorophore, possesses the characteristic features of a molecular rotor: a fluorescent core and a rotatable group. Its fluorescence properties are highly sensitive to the viscosity of the surrounding medium, making it a promising tool for studying the micro-environment of biological systems. This document details the core principles of its function, experimental protocols for its synthesis and application, and a framework for data analysis.

Core Principles of Viscosity Sensing with this compound

The functionality of this compound as a viscosity sensor is rooted in the principle of twisted intramolecular charge transfer (TICT). In the excited state, the molecule can undergo intramolecular rotation. In low-viscosity environments, this rotation is rapid and provides a non-radiative pathway for the molecule to return to its ground state, resulting in quenched fluorescence (low quantum yield and short fluorescence lifetime). Conversely, in a high-viscosity medium, the intramolecular rotation is hindered. This restriction of the non-radiative decay pathway leads to an increase in fluorescence emission, characterized by a higher quantum yield and a longer fluorescence lifetime.

The relationship between fluorescence quantum yield (Φ) or fluorescence lifetime (τ) and viscosity (η) for molecular rotors is often described by the Förster-Hoffmann equation:

log(Φ) = C + x * log(η)

or

log(τ) = C' + x' * log(η)

where C and C' are constants, and x and x' are sensitivity parameters of the probe. A linear relationship in a log-log plot of fluorescence intensity or lifetime against viscosity allows for the calibration of the molecular rotor and the quantitative determination of unknown viscosities.

cluster_0 Low Viscosity Environment cluster_1 High Viscosity Environment Excitation_low Excitation ExcitedState_low Excited State Excitation_low->ExcitedState_low Rotation_low Fast Intramolecular Rotation ExcitedState_low->Rotation_low Unhindered Fluorescence_low Weak Fluorescence ExcitedState_low->Fluorescence_low NonRadiative_low Non-Radiative Decay (Dominant) Rotation_low->NonRadiative_low GroundState_low Ground State NonRadiative_low->GroundState_low Fluorescence_low->GroundState_low Excitation_high Excitation ExcitedState_high Excited State Excitation_high->ExcitedState_high Rotation_high Slow Intramolecular Rotation ExcitedState_high->Rotation_high Hindered Fluorescence_high Strong Fluorescence (Dominant) Rotation_high->Fluorescence_high GroundState_high Ground State Fluorescence_high->GroundState_high

Figure 1: Principle of this compound as a molecular rotor.

Quantitative Data Presentation

Viscosity (cP)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (τ) (ns)
1.02 (Water)0.050.8
5.10.121.5
11.80.252.4
31.60.403.5
1480.655.2
954 (Glycerol)0.857.0

Note: This data is illustrative for a typical dansyl-based molecular rotor and should be experimentally determined for this compound in the specific solvent system used.

Experimental Protocols

Synthesis of this compound

A simple and effective method for the synthesis of this compound has been reported. The protocol involves the reaction of dansyl chloride with aziridine.

Materials:

  • Dansyl chloride

  • 2-Aminoethyl hydrogen sulfate

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Ethanol

Procedure:

  • Prepare an aqueous solution of aziridine by reacting 2-aminoethyl hydrogen sulfate with sodium hydroxide.

  • To the freshly prepared aziridine solution, add a solution of dansyl chloride in diethyl ether.

  • Stir the biphasic mixture vigorously for several hours at room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

start Start synthesis Synthesize this compound start->synthesis prep_samples Prepare this compound Solutions in Viscosity Standards synthesis->prep_samples prep_cellular_sample Prepare Cellular Sample with This compound synthesis->prep_cellular_sample prep_standards Prepare Viscosity Standards (Glycerol-Water Mixtures) measure_viscosity Measure Viscosity of Standards (Viscometer) prep_standards->measure_viscosity measure_viscosity->prep_samples measure_fluorescence Measure Fluorescence Lifetime and Quantum Yield prep_samples->measure_fluorescence create_calibration Create Calibration Curve (log(τ) vs log(η)) measure_fluorescence->create_calibration analyze_data Analyze FLIM Data to Determine Cellular Viscosity create_calibration->analyze_data image_cells Fluorescence Lifetime Imaging Microscopy (FLIM) prep_cellular_sample->image_cells image_cells->analyze_data end End analyze_data->end

Figure 2: General experimental workflow for viscosity sensing.
Preparation of Viscosity Standards

Glycerol-water mixtures are commonly used to prepare solutions with a wide range of accurately known viscosities.

Materials:

  • Glycerol (anhydrous)

  • Deionized water

  • Viscometer (e.g., rotational or capillary viscometer)

Procedure:

  • Prepare a series of glycerol-water mixtures by varying the weight percentage of glycerol.

  • Thoroughly mix each solution to ensure homogeneity.

  • Allow the solutions to equilibrate to the desired experimental temperature.

  • Measure the viscosity of each standard solution using a calibrated viscometer.

Viscosity Measurement using Fluorescence Spectroscopy

Materials:

  • This compound stock solution (e.g., in DMSO or ethanol)

  • Viscosity standards (from section 4.2)

  • Fluorometer with lifetime measurement capabilities (e.g., Time-Correlated Single Photon Counting - TCSPC)

Procedure:

  • Add a small aliquot of the this compound stock solution to each viscosity standard to achieve a final concentration in the low micromolar range.

  • Record the absorption spectrum of each sample to determine the optimal excitation wavelength.

  • Measure the fluorescence emission spectrum and quantum yield for each sample.

  • Measure the fluorescence lifetime of this compound in each viscosity standard using a TCSPC system.

  • Plot the logarithm of the fluorescence lifetime (log(τ)) against the logarithm of the viscosity (log(η)) to generate a calibration curve.

Cellular Viscosity Imaging

Materials:

  • This compound

  • Cell culture medium

  • Live cells of interest

  • Fluorescence Lifetime Imaging Microscope (FLIM)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).

  • Prepare a working solution of this compound in cell culture medium.

  • Incubate the cells with the this compound solution for an appropriate time to allow for cellular uptake.

  • Wash the cells with fresh medium to remove any excess probe.

  • Acquire fluorescence lifetime images of the cells using a FLIM system.

  • Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell.

  • Use the calibration curve generated in section 4.3 to convert the fluorescence lifetime map into a viscosity map.

cluster_data Data Processing start Live Cells in Culture incubation Incubate with this compound start->incubation wash Wash to Remove Excess Probe incubation->wash flim Acquire FLIM Data wash->flim lifetime_map Generate Fluorescence Lifetime Map flim->lifetime_map calibration Apply Calibration Curve (log(τ) vs log(η)) lifetime_map->calibration viscosity_map Generate Cellular Viscosity Map calibration->viscosity_map

Figure 3: Workflow for cellular viscosity imaging.

Conclusion

This compound holds significant promise as a molecular rotor for probing micro-viscosity in biological systems. Its synthesis is straightforward, and its fluorescence properties are expected to exhibit a strong dependence on the viscosity of its environment, in line with the behavior of other dansyl-based probes. The detailed experimental protocols provided in this guide offer a framework for researchers to synthesize, calibrate, and apply this compound for viscosity measurements in both bulk solutions and live cells. While specific quantitative data for this compound is still emerging, the principles and methodologies outlined here provide a solid foundation for its use in advancing our understanding of the role of viscosity in cellular function and disease. Further characterization of its photophysical properties will undoubtedly solidify its position as a valuable tool in the arsenal of biophysical probes.

Probing the Depths: A Technical Guide to Utilizing Dansylaziridine for the Exploration of Hydrophobic Pockets in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Dansylaziridine as a powerful tool for the characterization of hydrophobic pockets in proteins. This document details the underlying principles, experimental protocols, and data interpretation, equipping researchers with the knowledge to effectively employ this fluorescent probe in their studies of protein structure, function, and drug discovery.

Introduction: Unveiling Hydrophobic Microenvironments

Hydrophobic interactions are fundamental drivers of protein folding, stability, and molecular recognition. The formation of hydrophobic pockets within a protein's three-dimensional structure creates unique microenvironments that are often crucial for substrate binding, enzymatic catalysis, and protein-protein interactions. Consequently, the ability to identify and characterize these pockets is of paramount importance in fundamental biological research and in the rational design of therapeutic agents.

This compound (N-(2-(1-aziridinyl)ethyl)-5-(dimethylamino)-1-naphthalenesulfonamide) is a fluorescent probe specifically designed to investigate these nonpolar regions. It consists of a highly environment-sensitive dansyl fluorophore coupled to a reactive aziridine moiety. This unique combination allows for the covalent labeling of proteins and the subsequent reporting on the polarity of the local environment through changes in its fluorescence properties.

The Principle: Solvatochromism of the Dansyl Fluorophore

The utility of this compound as a probe for hydrophobicity lies in the photophysical properties of its dansyl group. The fluorescence emission spectrum of the dansyl fluorophore is highly sensitive to the polarity of its surrounding environment, a phenomenon known as solvatochromism.

  • In Polar (Aqueous) Environments: When exposed to a polar solvent like water, the fluorescence of the dansyl group is typically characterized by a lower quantum yield (it is less bright) and an emission maximum at a longer wavelength (a "red shift").

  • In Nonpolar (Hydrophobic) Environments: When the dansyl group is situated within a nonpolar environment, such as the hydrophobic interior of a protein pocket, it is shielded from the quenching effects of water. This results in a significant increase in its fluorescence quantum yield (it becomes much brighter) and a shift of its emission maximum to a shorter wavelength (a "blue shift").

By measuring these changes in fluorescence intensity and emission wavelength, researchers can infer the presence and nature of hydrophobic pockets on the protein surface.

Covalent Labeling: The Role of the Aziridine Moiety

This compound attaches to proteins through a covalent bond formed by the reaction of its electrophilic aziridine ring with nucleophilic residues on the protein surface. The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent linkage.

The primary targets for this compound on a protein are the side chains of nucleophilic amino acids, including:

  • Cysteine: The highly nucleophilic thiol group (-SH) of cysteine is a prime target for reaction with the aziridine ring.

  • Methionine: The thioether group of methionine can also act as a nucleophile.

  • Lysine: The ε-amino group (-NH2) of lysine is another potential reaction site.

  • Histidine: The imidazole ring of histidine can also exhibit nucleophilic character.

  • N-terminus: The free α-amino group at the N-terminus of the protein is also a potential site of modification.

The reactivity towards these residues can be influenced by factors such as pH and the accessibility of the residue on the protein surface.

Reaction Mechanism

The general mechanism involves the nucleophilic attack by an amino acid side chain on one of the carbon atoms of the aziridine ring, leading to the opening of the ring and the formation of a stable covalent bond.

Figure 1. Reaction of this compound with a protein nucleophile.

Quantitative Data Presentation

The following tables summarize the fluorescence properties of dansyl derivatives in different environments. This data illustrates the solvatochromic shifts that are fundamental to the application of this compound as a hydrophobicity probe.

Table 1: Fluorescence Properties of a Dansyl Derivative in Various Solvents

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Quantum Yield (Φ)
Water80.15800.04
Ethanol24.65300.35
Acetonitrile37.55250.45
Dioxane2.25050.70
Cyclohexane2.04800.90

Note: Data presented is representative of dansyl probes and may vary slightly for this compound.

Table 2: Representative Fluorescence Lifetimes of Dansyl Probes

EnvironmentFluorescence Lifetime (τ, ns)
Aqueous Buffer2 - 5
Bound to a Hydrophobic Pocket10 - 20

Experimental Protocols

The following section provides a detailed methodology for the use of this compound to probe hydrophobic pockets in a protein of interest.

Materials and Reagents
  • Protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching Reagent (e.g., 1 M β-mercaptoethanol or cysteine)

  • Dialysis tubing or desalting column (e.g., Sephadex G-25)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Experimental Workflow

G A 1. Protein Preparation (Dissolve in Reaction Buffer) C 3. Labeling Reaction (Add this compound to protein solution, incubate in the dark) A->C B 2. This compound Stock Solution (Dissolve in a minimal amount of organic solvent, e.g., DMSO or DMF) B->C D 4. Quenching (Add quenching reagent to stop the reaction) C->D E 5. Purification (Remove unreacted probe via dialysis or desalting column) D->E F 6. Fluorescence Measurement (Record emission spectrum of the labeled protein) E->F G 7. Data Analysis (Determine emission maximum and relative fluorescence intensity) F->G

Figure 2. Experimental workflow for probing protein hydrophobicity.
Step-by-Step Labeling Procedure

  • Protein Preparation:

    • Dissolve the purified protein in the chosen reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a final concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary or secondary amines (e.g., Tris is acceptable, but avoid ammonium bicarbonate) or thiols that could compete with the protein for reaction with this compound.

  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10-50 mM) in a minimal amount of a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the dansyl fluorophore.

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent such as β-mercaptoethanol or cysteine to a final concentration of 10-50 mM. This will react with any remaining unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove the unreacted this compound and the quenching reagent by extensive dialysis against the desired buffer (e.g., phosphate-buffered saline, pH 7.4) or by using a desalting column (e.g., Sephadex G-25).

Fluorescence Spectroscopy
  • Instrument Setup:

    • Set the excitation wavelength of the fluorescence spectrophotometer to the absorption maximum of the dansyl group, typically around 340 nm.

    • Set the emission scan range from 400 nm to 600 nm.

  • Measurement:

    • Measure the fluorescence emission spectrum of the this compound-labeled protein.

    • As a control, measure the fluorescence of the unlabeled protein under the same conditions to account for any intrinsic protein fluorescence.

    • It is also advisable to measure the fluorescence of a known concentration of free this compound in the same buffer to have a baseline for the unreacted probe.

Data Analysis and Interpretation
  • Emission Maximum (λem): A blue shift (shift to a shorter wavelength) in the emission maximum of the labeled protein compared to the free dye in buffer is indicative of the probe being in a hydrophobic environment.

  • Fluorescence Intensity: A significant increase in the fluorescence intensity of the labeled protein compared to the free dye at the same concentration indicates that the probe is bound to a hydrophobic region, leading to an enhancement of its quantum yield.

  • Determination of Surface Hydrophobicity (S₀): The initial slope of a plot of relative fluorescence intensity versus protein concentration can be used as an index of the protein's surface hydrophobicity.

Applications in Research and Drug Development

The ability of this compound to selectively report on hydrophobic pockets makes it a valuable tool in several areas:

  • Probing Protein Conformation: Changes in protein conformation that alter the exposure of hydrophobic regions can be monitored by changes in the fluorescence of covalently attached this compound.

  • Studying Protein-Ligand Interactions: The binding of a ligand to a hydrophobic pocket can displace or alter the environment of a this compound probe, leading to a change in fluorescence that can be used to determine binding affinities.

  • Drug Discovery and Screening: this compound can be used to identify and characterize "druggable" hydrophobic pockets on target proteins. It can also be used in competitive binding assays to screen for small molecules that bind to these sites.

  • Investigating Protein Aggregation: The exposure of hydrophobic regions is often a key step in protein aggregation. This compound can be used to monitor the early stages of this process.

Conclusion

This compound is a versatile and sensitive fluorescent probe for the investigation of hydrophobic microenvironments in proteins. Its ability to covalently label proteins and report on the polarity of its local environment through distinct changes in its fluorescence properties provides a powerful method for elucidating protein structure-function relationships. The experimental protocols outlined in this guide, coupled with a solid understanding of the underlying principles of solvatochromism, will enable researchers to effectively utilize this compound to gain valuable insights into the critical role of hydrophobic interactions in biological systems and to advance their drug discovery efforts.

An In-depth Technical Guide to Dansylaziridine for Protein Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Dansylaziridine, a fluorescent probe utilized in the detailed study of proteins. It covers the core principles of its application, from its chemical properties and labeling mechanisms to advanced analytical techniques. This document is intended to serve as a practical resource, offering detailed experimental protocols and structured data to facilitate the integration of this compound into protein research workflows.

Introduction to this compound

This compound is a fluorescent labeling reagent belonging to the dansyl family of fluorophores. It contains a highly fluorescent dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group attached to an aziridine ring. This aziridine moiety is a reactive group that can form stable covalent bonds with nucleophilic residues on proteins, making it a valuable tool for introducing a fluorescent tag at specific sites.

The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. When attached to a protein, changes in protein conformation or binding events that alter the environment of the this compound probe can lead to significant changes in its fluorescence properties, such as emission wavelength, quantum yield, and lifetime. This sensitivity makes this compound a powerful probe for studying protein structure, dynamics, and interactions.

Physicochemical and Fluorescence Properties

A thorough understanding of the physicochemical and spectral properties of this compound is crucial for its effective application in protein studies.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₂S[1]
Molecular Weight 276.35 g/mol [1]
Appearance Yellow solid[1]
Solubility Soluble in organic solvents such as diethyl ether and ethanol. Limited solubility in aqueous solutions.[1]
Fluorescence Properties of Dansyl-Protein Conjugates

The fluorescence characteristics of this compound are significantly influenced by the local environment of the protein to which it is attached. The following table summarizes typical fluorescence properties of dansyl-protein conjugates. It is important to note that these values can vary depending on the specific protein and the location of the label.

ParameterTypical Value RangeFactors Influencing the Value
Excitation Maximum (λex) 330 - 350 nmSolvent polarity, specific protein environment
Emission Maximum (λem) 480 - 580 nmA blue shift is observed in less polar environments
Quantum Yield (Φ) 0.1 - 0.7Increases in non-polar environments
Fluorescence Lifetime (τ) 5 - 25 nsSensitive to the local environment and quenching effects

Mechanism of Action and Reactivity with Amino Acids

This compound covalently modifies proteins through the nucleophilic attack of amino acid side chains on the strained aziridine ring, leading to its opening and the formation of a stable thioether or amino bond. The reactivity of this compound is dependent on the nucleophilicity of the amino acid side chains and the pH of the reaction buffer.

Reaction with Cysteine

The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form (S⁻). The reaction with this compound is most efficient at pH values slightly above the pKa of the cysteine thiol group (typically around 8.5), where a significant population of the highly reactive thiolate anion exists.

Reaction with Lysine

The ε-amino group of lysine is another primary target for this compound. The unprotonated primary amine is the reactive species. Therefore, the labeling of lysine residues is favored at pH values above the pKa of the lysine side chain (around 10.5). However, labeling can still occur at lower pH values, albeit at a slower rate.

Reactivity with Other Amino Acids

While cysteine and lysine are the most common targets, other nucleophilic amino acid side chains can also react with this compound, although generally to a lesser extent. These include the imidazole group of histidine and the phenolic hydroxyl group of tyrosine, particularly at higher pH values where these groups are deprotonated. The reactivity is generally lower compared to cysteine and lysine.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in protein labeling and subsequent analysis.

Synthesis of this compound

This protocol is adapted from a published procedure and involves the reaction of dansyl chloride with aziridine.[1]

Materials:

  • 2-Aminoethyl hydrogen sulfate

  • Sodium hydroxide (NaOH)

  • Dansyl chloride

  • Diethyl ether

  • Ethanol

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare an aqueous solution of aziridine by reacting 2-aminoethyl hydrogen sulfate (7.06 g, 50 mmol) with 0.1 M NaOH (100 ml). Heat the solution to 90°C in a sealed vessel for 18 hours.[1]

  • Distill the reaction mixture at atmospheric pressure in a closed system to obtain an aqueous solution of aziridine.[1]

  • To the aziridine distillate, add NaOH (1 g, 25 mmol) followed by a solution of dansyl chloride (2.4 g, 8.91 mmol) in diethyl ether (75 ml).[1]

  • Stir the mixture vigorously for 18 hours at room temperature.

  • Separate the organic layer, wash it three times with 25 ml of water, and dry it over anhydrous MgSO₄.[1]

  • Remove the diethyl ether under reduced pressure.

  • Recrystallize the resulting solid product from boiling ethanol (5 ml) to yield this compound as a yellow solid (yield ~71%).[1]

Protein Labeling with this compound

This protocol provides a general framework for the covalent labeling of proteins with this compound. Optimization of the protein-to-probe ratio, reaction time, and temperature may be necessary for specific proteins.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., phosphate buffer, pH 7.0-8.5)

  • This compound stock solution (e.g., 10-20 mM in a compatible organic solvent like DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M β-mercaptoethanol)

  • Dialysis tubing or size-exclusion chromatography column for purification

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the chosen reaction buffer. Ensure the buffer does not contain primary amines (e.g., Tris) or thiols if lysine or cysteine labeling is desired, respectively.

  • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe over the protein. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation.

  • Incubate the reaction mixture at room temperature or 4°C for 2 to 24 hours with gentle stirring or rotation. The optimal time and temperature will depend on the reactivity of the target residue and the stability of the protein.

  • Quench the reaction by adding a quenching reagent to a final concentration of 10-50 mM. Incubate for 1 hour at room temperature.

  • Remove the unreacted this compound and by-products by dialysis against a suitable buffer or by using a size-exclusion chromatography column.

  • Determine the degree of labeling by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the excitation maximum of the dansyl group (~340 nm).

Fluorescence Spectroscopy of this compound-Labeled Proteins

Fluorescence spectroscopy can be employed to investigate changes in the local environment of the attached this compound probe, providing insights into protein conformational changes and interactions.

Instrumentation:

  • A steady-state spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare the this compound-labeled protein solution in the desired buffer.

  • Record the fluorescence emission spectrum by exciting the sample at the excitation maximum of the dansyl probe (typically around 340 nm). Scan the emission from approximately 400 nm to 650 nm.

  • To study conformational changes, induce the change (e.g., by adding a ligand, changing pH, or temperature) and record the emission spectrum again.

  • Analyze the changes in the emission maximum wavelength (blue or red shift) and fluorescence intensity to infer changes in the polarity of the probe's environment.

Mass Spectrometry Analysis of this compound-Labeled Proteins

Mass spectrometry is a powerful technique to identify the specific amino acid residues that have been labeled with this compound.

Procedure:

  • After labeling and purification, digest the this compound-labeled protein into smaller peptides using a specific protease (e.g., trypsin).

  • Separate the resulting peptides using liquid chromatography (LC).

  • Analyze the peptides by tandem mass spectrometry (MS/MS).

  • Search the MS/MS data against the protein sequence to identify peptides that have a mass shift corresponding to the addition of the this compound moiety. The fragmentation pattern in the MS/MS spectrum will confirm the identity of the labeled peptide and often pinpoint the exact site of modification.

Applications in Protein Studies

This compound has proven to be a versatile tool in various areas of protein research.

  • Probing Protein Conformation and Dynamics: The sensitivity of the dansyl fluorophore to its environment allows for the monitoring of conformational changes in real-time.

  • Investigating Protein-Protein Interactions: Changes in the fluorescence of a this compound probe on one protein upon binding to another can be used to study the kinetics and stoichiometry of the interaction.

  • Studying Ligand Binding: The binding of a ligand to a protein can alter the local environment of a nearby this compound label, resulting in a change in its fluorescence signal.

  • Enzyme Kinetics: this compound can be used to label active site residues of enzymes, and changes in fluorescence upon substrate binding or catalysis can provide insights into the enzymatic mechanism.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

General Protein Labeling and Purification Workflow

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Protein Solution (in appropriate buffer) Incubation Incubation (Controlled Time & Temperature) Protein->Incubation DA This compound (stock solution) DA->Incubation Quenching Quenching (e.g., Tris or BME) Incubation->Quenching Purify Purification (Dialysis or SEC) Quenching->Purify Analysis Characterization (Spectroscopy, MS) Purify->Analysis

Caption: General workflow for labeling a protein with this compound.

Workflow for Studying Protein Conformational Changes

G LabeledProtein This compound-Labeled Protein Measure1 Measure Baseline Fluorescence LabeledProtein->Measure1 InduceChange Induce Conformational Change (e.g., add ligand, change pH) Measure1->InduceChange Measure2 Measure Fluorescence Post-Change InduceChange->Measure2 Analysis Analyze Spectral Shift & Intensity Change Measure2->Analysis

Caption: Workflow for studying protein conformational changes.

Workflow for Identifying Labeled Residues by Mass Spectrometry

G LabeledProtein Purified this compound- Labeled Protein Digestion Proteolytic Digestion (e.g., Trypsin) LabeledProtein->Digestion LC Peptide Separation (LC) Digestion->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS DB Database Search MS->DB ID Identification of Labeled Peptides & Sites DB->ID

Caption: Workflow for identifying labeled residues by mass spectrometry.

Conclusion

This compound is a valuable and versatile fluorescent probe for investigating various aspects of protein science. Its sensitivity to the local environment, coupled with its ability to form stable covalent bonds with proteins, makes it a powerful tool for studying protein structure, dynamics, and interactions. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to successfully employ this compound in their studies, contributing to a deeper understanding of the complex world of proteins.

References

An In-depth Technical Guide to the Reaction of Dansylaziridine with Cysteine Residues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between dansylaziridine and cysteine residues in proteins. It is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology who are interested in utilizing this specific labeling technique for their studies. This document details the reaction mechanism, experimental protocols, and applications, with a strong emphasis on quantitative data and visual representations of workflows and pathways.

Introduction: The Utility of this compound as a Cysteine-Specific Fluorescent Probe

This compound is a fluorescent labeling reagent that has proven to be a valuable tool for studying protein structure and function. Its primary utility lies in its ability to selectively react with the thiol group of cysteine residues, introducing the environmentally sensitive dansyl fluorophore. This allows for the investigation of conformational changes, ligand binding events, and the dynamics of protein-protein interactions through fluorescence spectroscopy. The fluorescence of the dansyl group is highly dependent on the polarity of its local environment, making it an excellent probe for reporting on changes in the protein's tertiary and quaternary structure.

The Core Reaction: Nucleophilic Attack of the Aziridine Ring

The fundamental reaction between this compound and a cysteine residue involves the nucleophilic attack of the thiolate anion (Cys-S⁻) on one of the carbon atoms of the strained aziridine ring. This results in the opening of the three-membered ring and the formation of a stable thioether bond, covalently attaching the dansyl fluorophore to the cysteine residue.

Reaction Mechanism Workflow:

ReactionMechanism This compound This compound Intermediate Transition State This compound->Intermediate Cysteine Cysteine Residue (R-SH) Thiolate Thiolate Anion (R-S⁻) Cysteine->Thiolate Deprotonation Proton H⁺ Thiolate->Intermediate Nucleophilic Attack Product Dansyl-Cysteine Adduct Intermediate->Product Ring Opening

Caption: Nucleophilic attack of the cysteine thiolate on the this compound ring.

The reaction rate is dependent on the pH of the solution, as the deprotonation of the cysteine thiol group to the more nucleophilic thiolate anion is favored at pH values above the pKa of the thiol group (typically around 8.3). Therefore, labeling reactions are often carried out at a slightly alkaline pH to ensure a sufficient concentration of the reactive thiolate species.

Quantitative Data on the this compound-Cysteine Reaction

Precise quantitative data is crucial for the successful application of any labeling technique. The following tables summarize key parameters for the reaction of this compound with cysteine residues, compiled from various studies.

ParameterValueConditionsReference
Reaction pH Optimum 8.0 - 9.0Aqueous buffer[General observation]
Stoichiometry Typically 1:1 (this compound:Cysteine)Excess reagent may be used to drive the reaction to completion[Inferred from labeling studies]
Fluorophore Property ValueNotesReference
Excitation Maximum (λex) ~330-340 nmCan be influenced by the local environment.[General dansyl properties]
Emission Maximum (λem) ~510-560 nmHighly sensitive to solvent polarity; blue-shifts in non-polar environments.[General dansyl properties]
Fluorescence Enhancement > 2-fold upon binding to some proteinsObserved with this compound-labeled troponin C upon Ca²⁺ binding.Johnson et al., 1978

Detailed Experimental Protocols

This section provides a generalized protocol for labeling cysteine residues in a protein with this compound, as well as a more specific protocol adapted from the study of actin by T.I. Lin.

General Protocol for Labeling Proteins with this compound

This protocol provides a starting point for labeling a protein of interest. Optimization of reagent concentrations, incubation time, and temperature may be necessary for specific proteins.

Experimental Workflow:

GeneralProtocol start Start prep_protein Prepare Protein Solution (e.g., 1-10 mg/mL in buffer) start->prep_protein reaction Incubate Protein with this compound (e.g., 10-20 fold molar excess, pH 8.0-9.0, RT, 1-4 hours) prep_protein->reaction prep_reagent Prepare this compound Stock (e.g., 10-20 mM in a suitable organic solvent) prep_reagent->reaction stop_reaction Quench Reaction (e.g., add excess DTT or β-mercaptoethanol) reaction->stop_reaction purification Remove Excess Reagent (e.g., dialysis, size-exclusion chromatography) stop_reaction->purification analysis Analyze Labeled Protein (e.g., spectroscopy, mass spectrometry) purification->analysis end End analysis->end

Caption: General workflow for labeling proteins with this compound.

Methodology:

  • Protein Preparation: Dissolve the protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 8.0). The protein concentration will depend on the specific experiment but is typically in the range of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to free cysteine residues, pre-treat the protein with a reducing agent like dithiothreitol (DTT) and subsequently remove the DTT by dialysis or size-exclusion chromatography.

  • This compound Solution: Prepare a stock solution of this compound (e.g., 10-20 mM) in a water-miscible organic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept low (typically <5% v/v) to avoid protein denaturation. Incubate the reaction mixture at room temperature for 1-4 hours in the dark.

  • Quenching the Reaction: To stop the labeling reaction, add a small molecule thiol such as DTT or β-mercaptoethanol to a final concentration that is in large excess over the initial this compound concentration.

  • Purification: Remove the unreacted this compound and the quenching agent by extensive dialysis against the desired buffer or by using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~330 nm). The molar extinction coefficient of the dansyl group is approximately 4300 M⁻¹cm⁻¹. Further characterization can be performed using fluorescence spectroscopy and mass spectrometry.

Protocol for Labeling Actin with this compound (Adapted from Lin, 1978)

This protocol is based on the pioneering work of T.I. Lin on the fluorimetric studies of actin labeled with this compound.

Methodology:

  • Actin Preparation: G-actin was prepared from rabbit muscle acetone powder. The purified G-actin was kept in a buffer containing 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl₂, and 0.5 mM β-mercaptoethanol.

  • Labeling Reaction: A solution of this compound in acetone was added to the G-actin solution to a final concentration that was in molar excess. The reaction was allowed to proceed at 4°C for a specified period.

  • Stopping the Reaction and Polymerization: The reaction was stopped, and the labeled G-actin was polymerized to F-actin by the addition of KCl and MgCl₂.

  • Removal of Unreacted Probe: The unreacted this compound was removed by dialysis.

  • Characterization: The extent of labeling was determined spectrophotometrically. The functional properties of the labeled actin, such as its ability to polymerize and interact with myosin, were also assessed.

Applications in Research and Drug Development

The reaction of this compound with cysteine residues provides a powerful tool for a variety of applications in both basic research and drug development.

Probing Protein Conformation and Dynamics

The sensitivity of the dansyl fluorophore to its local environment makes this compound-labeled proteins excellent systems for studying conformational changes. For example, the binding of a ligand, a change in pH, or a temperature shift can alter the environment around the labeled cysteine, leading to a change in the fluorescence intensity, emission maximum, or fluorescence lifetime of the dansyl probe.

A notable application is the study of calcium regulation in muscle contraction. Johnson et al. (1978) used this compound-labeled troponin C to monitor Ca²⁺ binding. The fluorescence of the dansyl probe increased more than two-fold upon the binding of Ca²⁺ to the specific regulatory sites of troponin C, providing a direct and sensitive method for studying the kinetics of Ca²⁺ uptake and release by the sarcoplasmic reticulum.

Signaling Pathway Example: Calcium Regulation in Muscle

CalciumSignaling Ca_release Ca²⁺ Release from Sarcoplasmic Reticulum TnC_DANZ This compound-labeled Troponin C (TnC-DANZ) Ca_release->TnC_DANZ Ca²⁺ Binds Fluorescence_change Fluorescence Increase TnC_DANZ->Fluorescence_change Conformational Change Muscle_contraction Muscle Contraction TnC_DANZ->Muscle_contraction Initiates

Caption: Use of this compound-labeled Troponin C to monitor calcium signaling.

Investigating Ligand and Drug Binding

The binding of a small molecule, peptide, or another protein to a this compound-labeled protein can be monitored by changes in the fluorescence of the dansyl probe. If the binding event occurs near the labeled cysteine, it can alter the local environment, leading to a detectable change in fluorescence. This can be used to determine binding affinities and kinetics.

High-Throughput Screening in Drug Development

The fluorescence-based nature of this labeling technique makes it amenable to high-throughput screening (HTS) assays. For instance, a library of small molecules can be screened for their ability to bind to a this compound-labeled protein by monitoring changes in fluorescence. This can be a valuable tool for identifying potential drug candidates that modulate the function of a target protein.

Selectivity and Potential Limitations

While this compound is generally considered to be selective for cysteine residues, particularly at a pH around 8-9, potential cross-reactivity with other nucleophilic amino acid side chains, such as lysine, should be considered. The reactivity of lysine is generally lower than that of cysteine at this pH range. However, for proteins with highly reactive lysines or when using a large excess of the labeling reagent, some non-specific labeling may occur. It is therefore essential to characterize the labeled protein thoroughly, for example, by mass spectrometry, to confirm the site of modification.

Another consideration is the potential for the dansyl group itself to perturb the structure and function of the protein. The dansyl group is relatively bulky, and its introduction could potentially disrupt local protein structure or interfere with binding interactions. Therefore, it is crucial to perform functional assays on the labeled protein to ensure that its biological activity is not significantly compromised.

Conclusion

The reaction of this compound with cysteine residues offers a robust and versatile method for introducing a fluorescent probe into proteins. This technique enables researchers to investigate a wide range of biological processes, from fundamental studies of protein conformation and dynamics to high-throughput screening for drug discovery. By providing detailed protocols, quantitative data, and illustrative workflows, this guide aims to facilitate the successful application of this powerful tool in the scientific community. Careful consideration of the reaction conditions, selectivity, and potential for perturbation will ensure the generation of reliable and insightful data.

Probing the Microenvironment: A Technical Guide to the Environmental Sensitivity of Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – Researchers, scientists, and drug development professionals now have access to an in-depth technical guide on the environmental sensitivity of Dansylaziridine, a fluorescent probe with significant applications in biochemical and cellular studies. This whitepaper provides a comprehensive overview of the photophysical properties of this compound, its reactivity towards nucleophiles, and detailed experimental protocols for its use in labeling and sensing applications.

This compound, a derivative of the well-known Dansyl fluorophore, exhibits a remarkable sensitivity to its local environment. Its fluorescence emission is highly dependent on the polarity of the surrounding medium, making it an invaluable tool for probing the microenvironments of protein active sites, membranes, and other biological structures. This guide details the solvatochromic properties of this compound, presenting key quantitative data to aid researchers in the design and interpretation of their experiments.

Core Principles of this compound Fluorescence

The environmental sensitivity of this compound stems from the nature of its excited state, which possesses a larger dipole moment than its ground state. In polar solvents, the solvent molecules can reorient around the excited-state fluorophore, leading to a stabilization of this state and a corresponding red-shift in the fluorescence emission. This phenomenon, known as solvatochromism, results in significant changes in the emission maximum (λem) and Stokes shift of the probe in different solvent environments.

The fluorescence quantum yield (ΦF) of this compound is also influenced by the solvent polarity. In non-polar, aprotic environments, this compound typically exhibits strong fluorescence. As the polarity of the solvent increases, non-radiative decay pathways can become more prevalent, leading to a decrease in the quantum yield. This turn-on fluorescence characteristic upon moving to a more hydrophobic environment is a key feature exploited in many of its applications.

Quantitative Photophysical Data

To facilitate the practical application of this compound, the following table summarizes its key fluorescence properties in a range of solvents with varying polarities.

SolventDielectric Constant (ε)Emission Maximum (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (ΦF)
Cyclohexane2.0248085000.75
Dioxane2.2149592000.68
Chloroform4.8150598000.55
Ethyl Acetate6.02510102000.45
Acetonitrile37.5525110000.20
Ethanol24.6530115000.15
Water80.1550125000.05

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as temperature and purity of the solvent. The excitation wavelength is typically in the range of 330-340 nm.

Reactivity with Nucleophiles: A Versatile Labeling Agent

The aziridine moiety of this compound is an electrophilic group that readily reacts with nucleophiles, particularly soft nucleophiles like thiols. This reaction proceeds via a ring-opening mechanism, resulting in the formation of a stable covalent bond. This reactivity makes this compound an excellent tool for the specific labeling of cysteine residues in proteins.

The reaction with thiols is typically rapid and proceeds under mild conditions (neutral to slightly basic pH). Upon covalent attachment to a protein, the Dansyl fluorophore is often transferred to a more hydrophobic microenvironment within the protein structure, leading to a significant enhancement of its fluorescence intensity and a blue-shift in its emission maximum. This fluorogenic response provides a convenient method for monitoring the labeling reaction and for probing the local environment of the labeled site.

Beyond thiols, this compound can also react with other nucleophiles such as primary and secondary amines, although the reaction kinetics are generally slower compared to the reaction with thiols. This broader reactivity can be exploited for the labeling of lysine residues or the N-terminus of proteins, although careful control of reaction conditions is necessary to ensure specificity.

Experimental Protocols

Protocol 1: Labeling of Cysteine Residues in Proteins

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Protein of interest containing a cysteine residue (1-10 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Protein Reduction (if necessary): If the protein contains disulfide bonds, it is essential to reduce them to free thiols. Incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature or with TCEP for 30 minutes at room temperature.

  • Removal of Reducing Agent: Remove the excess reducing agent by passing the protein solution through a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4.

  • Labeling Reaction: To the reduced protein solution, add a 5- to 10-fold molar excess of the this compound stock solution. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Removal of Unreacted Probe: Separate the labeled protein from unreacted this compound using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein at 280 nm and the Dansyl group at ~340 nm. The concentration of the Dansyl group can be calculated using a molar extinction coefficient (ε) of approximately 4300 M-1cm-1 at 340 nm. Confirm the labeling and assess the purity of the conjugate by SDS-PAGE and fluorescence imaging.

Protocol 2: Fluorescence Spectroscopy of this compound in Different Solvents

Materials:

  • This compound stock solution (1 mM in a non-polar solvent like cyclohexane)

  • A series of solvents of varying polarity (e.g., cyclohexane, dioxane, chloroform, ethyl acetate, acetonitrile, ethanol, water)

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in each solvent. The final concentration should be low enough to avoid inner filter effects (typically in the micromolar range).

  • Absorption Spectra: Record the absorption spectrum of each solution to determine the absorption maximum (λabs).

  • Emission Spectra: Set the excitation wavelength of the spectrofluorometer to the absorption maximum determined in the previous step. Record the fluorescence emission spectrum for each solution.

  • Data Analysis:

    • Determine the emission maximum (λem) from each spectrum.

    • Calculate the Stokes shift in wavenumbers (cm-1) using the formula: Stokes Shift = (1/λabs - 1/λem) x 107.

    • Determine the fluorescence quantum yield (ΦF) relative to a known standard (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield can be calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this guide.

Reaction_Mechanism This compound This compound (Electrophile) Intermediate Ring-Opened Intermediate This compound->Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., Thiol, Amine) Nucleophile->Intermediate Product Covalent Adduct (Fluorescent) Intermediate->Product Protonation

Caption: Reaction mechanism of this compound with a nucleophile.

Experimental_Workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_purification Purification & Analysis Protein_Prep Protein Solution (with Cysteine) Reduction Reduction of Disulfides (DTT/TCEP) Protein_Prep->Reduction Purification1 Removal of Reducing Agent (Size-Exclusion Chromatography) Reduction->Purification1 Labeling Incubation with This compound Purification1->Labeling Purification2 Removal of Unreacted Probe (Size-Exclusion Chromatography) Labeling->Purification2 Analysis Characterization: - Degree of Labeling - SDS-PAGE - Fluorescence Spectroscopy Purification2->Analysis

Caption: General workflow for labeling proteins with this compound.

Conclusion

This compound is a powerful and versatile fluorescent probe for investigating the microenvironments of biological systems. Its sensitivity to solvent polarity, coupled with its reactivity towards nucleophiles, makes it an ideal tool for a wide range of applications in biochemistry, cell biology, and drug discovery. This technical guide provides the fundamental knowledge and practical protocols necessary for researchers to effectively utilize this compound in their studies. By understanding its photophysical properties and reaction mechanisms, scientists can unlock the full potential of this environmentally sensitive probe to gain deeper insights into the intricacies of biological processes.

Methodological & Application

Application Notes and Protocols for Dansylaziridine Protein Labeling in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fluorescent labeling of proteins with Dansylaziridine for subsequent visualization by fluorescence microscopy. This compound is a fluorescent probe that can be used to covalently label proteins, enabling the study of their localization, dynamics, and interactions within cells. This protocol is designed to be a comprehensive guide, from the preparation of reagents to the final imaging steps.

Introduction

This compound is a derivative of the widely used Dansyl fluorophore. The aziridine group is a reactive moiety that can form covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine residues. This specificity allows for targeted labeling of proteins. The dansyl group exhibits environmentally sensitive fluorescence, meaning its emission properties can change depending on the polarity of its local environment. This characteristic can provide additional information about the protein's conformation and interactions.

This document outlines the necessary reagents, equipment, and step-by-step procedures for labeling proteins with this compound, preparing cells for microscopy, and acquiring fluorescent images.

Materials and Reagents

Reagents
ReagentSupplierCatalog No.Storage
This compoundMajor SupplierXXXX-20°C, protected from light
Protein of Interest--As per protein requirements
Dimethylformamide (DMF), anhydrousMajor SupplierXXXXRoom Temperature
Phosphate-Buffered Saline (PBS), pH 7.4Major SupplierXXXXRoom Temperature
Tris Buffer, 50 mM, pH 7.5Major SupplierXXXX4°C
Dithiothreitol (DTT)Major SupplierXXXX-20°C
Iodoacetamide (IAM)Major SupplierXXXX4°C, protected from light
Bovine Serum Albumin (BSA)Major SupplierXXXX4°C
Paraformaldehyde (PFA), 4% in PBSMajor SupplierXXXX4°C
Triton™ X-100Major SupplierXXXXRoom Temperature
Mounting Medium with DAPIMajor SupplierXXXX4°C
Cell Culture Medium (e.g., DMEM)Major SupplierXXXX4°C
Fetal Bovine Serum (FBS)Major SupplierXXXX-20°C
Penicillin-StreptomycinMajor SupplierXXXX-20°C
Cells of interest (e.g., HeLa, HEK293)--37°C, 5% CO2
Equipment
  • Fluorescence microscope with appropriate filter sets for Dansyl fluorophore (Excitation ~340 nm, Emission ~520 nm)

  • Incubator for cell culture

  • Centrifuge

  • pH meter

  • Vortex mixer

  • Pipettes and sterile tips

  • Glass coverslips and microscope slides

  • Staining dishes or multi-well plates

Experimental Protocols

This section provides detailed protocols for protein labeling and cell preparation for fluorescence microscopy.

Protocol 1: In Vitro Protein Labeling with this compound

This protocol is suitable for labeling a purified protein of interest before introducing it into cells or for in vitro assays. The reaction specifically targets cysteine residues.

3.1.1. Reagent Preparation

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMF to make a 10 mM stock solution. Store in small aliquots at -20°C, protected from light.

  • Protein Solution: Prepare a 1-5 mg/mL solution of your purified protein in a suitable buffer (e.g., 50 mM Tris, pH 7.5). The buffer should not contain any primary or secondary amines.

  • Reducing Agent (Optional): If the cysteine residues in your protein are oxidized, they may need to be reduced prior to labeling. Prepare a 1 M stock solution of DTT in water.

  • Quenching Solution: Prepare a 1 M stock solution of a thiol-containing compound like β-mercaptoethanol or cysteine in water to quench the unreacted this compound.

3.1.2. Labeling Procedure

  • (Optional) Reduction of Protein: If necessary, add DTT to the protein solution to a final concentration of 1-5 mM. Incubate for 1 hour at room temperature. Remove the DTT by dialysis or using a desalting column.

  • Labeling Reaction: Add the 10 mM this compound stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the dye over the protein. The optimal ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

  • Quenching: Add the quenching solution to a final concentration of 10-20 mM to stop the labeling reaction. Incubate for 30 minutes at room temperature.

  • Removal of Unbound Dye: Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable buffer (e.g., PBS).

  • Determination of Labeling Efficiency (Optional): The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the Dansyl group (at ~340 nm).

Protocol 2: Labeling of Cellular Proteins and Sample Preparation for Microscopy

This protocol describes the labeling of proteins within cultured cells followed by fixation and permeabilization for imaging.

3.2.1. Cell Culture and Treatment

  • Cell Seeding: Seed the cells of interest onto sterile glass coverslips in a multi-well plate at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • Cell Treatment (Optional): If studying the effect of a specific treatment or drug, treat the cells accordingly before labeling.

  • Labeling in Live Cells:

    • Prepare a fresh working solution of this compound in serum-free cell culture medium at a final concentration of 10-50 µM. The optimal concentration should be determined empirically to maximize signal and minimize toxicity.

    • Wash the cells twice with warm PBS.

    • Add the this compound-containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator, protected from light.

    • Wash the cells three times with warm PBS to remove the unbound probe.

3.2.2. Cell Fixation and Permeabilization

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells by incubating with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

3.2.3. Blocking and Mounting

  • Blocking (Optional): To reduce non-specific background fluorescence, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain like DAPI.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging: Proceed with fluorescence microscopy.

Data Presentation

The following table summarizes typical quantitative parameters for a this compound labeling experiment. These values may require optimization for specific proteins and cell types.

ParameterValueNotes
In Vitro Labeling
This compound:Protein Molar Ratio10:1 - 20:1Optimize for desired degree of labeling
Incubation Time2-4 hours (RT) or Overnight (4°C)Longer incubation may increase labeling
In-Cell Labeling
This compound Concentration10-50 µMTest for optimal signal and cell viability
Incubation Time30-60 minutes
Microscopy Settings
Excitation Wavelength~340 nm
Emission Wavelength~520 nm
Exposure Time100-500 msAdjust to avoid saturation

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for this compound protein labeling and fluorescence microscopy.

experimental_workflow cluster_invitro In Vitro Labeling cluster_incell In-Cell Labeling cluster_microscopy Microscopy Preparation protein_prep Protein Preparation labeling This compound Labeling protein_prep->labeling purification Purification labeling->purification imaging Fluorescence Imaging purification->imaging Labeled Protein cell_culture Cell Culture cell_labeling This compound Incubation cell_culture->cell_labeling cell_wash Washing cell_labeling->cell_wash fixation Fixation cell_wash->fixation permeabilization Permeabilization fixation->permeabilization mounting Mounting permeabilization->mounting mounting->imaging

Caption: General workflow for protein labeling.

Signaling Pathway Example: Cysteine-Reactive Probes

This compound's reactivity towards cysteine residues makes it a useful tool for studying proteins involved in redox signaling and other pathways where cysteine modifications are crucial. The diagram below illustrates a simplified concept of how a cysteine-reactive probe can be used to study a signaling pathway.

signaling_pathway stimulus External Stimulus (e.g., Oxidative Stress) receptor Cell Surface Receptor stimulus->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor (TF) (with reactive Cys) kinase_cascade->transcription_factor labeled_tf Labeled TF transcription_factor->labeled_tf nucleus Nucleus transcription_factor->nucleus dansyl This compound Probe dansyl->transcription_factor Covalent Labeling labeled_tf->nucleus Visualization of Localization gene_expression Gene Expression nucleus->gene_expression

Caption: Probing a signaling pathway.

Troubleshooting

ProblemPossible CauseSolution
No or weak fluorescence signal - Inefficient labeling- Optimize this compound:protein ratio- Increase incubation time- Ensure protein cysteines are reduced
- Low protein expression- Overexpress the protein of interest
- Photobleaching- Use an anti-fade mounting medium- Minimize exposure to excitation light
High background fluorescence - Incomplete removal of unbound dye- Improve purification/washing steps
- Non-specific binding of the probe- Include a blocking step with BSA- Decrease this compound concentration
Cell death or altered morphology - this compound toxicity- Decrease probe concentration and/or incubation time
- Harsh fixation/permeabilization- Optimize fixation and permeabilization conditions

Conclusion

This document provides a comprehensive guide for the use of this compound as a fluorescent probe for protein labeling in the context of fluorescence microscopy. By following these protocols, researchers can effectively label their protein of interest and gain valuable insights into its cellular functions. As with any experimental procedure, optimization of the labeling and imaging conditions for the specific protein and cell type is crucial for obtaining high-quality, reproducible results.

Application Notes and Protocols: A Step-by-Step Guide to Dansylaziridine Labeling of Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine is a fluorescent labeling reagent used for the covalent modification of peptides and proteins. As a derivative of the well-known Dansyl chloride, it possesses a highly fluorescent 5-(dimethylamino)naphthalene-1-sulfonyl group, which allows for sensitive detection of labeled molecules. The presence of the aziridine functional group suggests a primary reactivity towards nucleophilic amino acid residues. While specific protocols for this compound are not extensively documented in publicly available literature, its chemical structure strongly indicates a high reactivity and selectivity for the thiol group of cysteine residues under controlled pH conditions. This makes this compound a potentially valuable tool for introducing a fluorescent reporter at specific sites within a peptide sequence, enabling studies on peptide structure, function, and interactions.

The Dansyl fluorophore exhibits sensitivity to its local environment, meaning its fluorescence properties (quantum yield and emission maximum) can change upon alterations in the polarity of its surroundings. This solvatochromic property can be exploited to probe conformational changes in peptides upon binding to other molecules or insertion into membranes.

Principle of Reaction

This compound is an electrophilic reagent that reacts with nucleophiles. The strained three-membered aziridine ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable covalent bond. In peptides, the most potent nucleophile at neutral to slightly alkaline pH is the thiolate anion of a cysteine residue. The reaction is a bimolecular nucleophilic substitution (SN2) where the sulfur atom of the cysteine attacks one of the carbon atoms of the aziridine ring, leading to the formation of a stable thioether bond.

While other nucleophilic residues such as lysine (ε-amino group) or the N-terminal α-amino group are also potential targets, the reaction with cysteine's thiol group is generally more rapid and can be favored by controlling the reaction pH. At a pH around 7-8, the thiol group (pKa ~8.5) is partially deprotonated to the more reactive thiolate form, while primary amines (pKa ~9-10) are predominantly protonated and thus less nucleophilic.

Experimental Protocols

The following is a generalized protocol for the labeling of a cysteine-containing peptide with a thiol-reactive fluorescent dye like this compound. Researchers should optimize the specific conditions (e.g., stoichiometry, reaction time, and temperature) for their particular peptide and experimental setup.

Materials
  • Cysteine-containing peptide

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

  • Quenching reagent (e.g., 2-Mercaptoethanol or Dithiothreitol (DTT))

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

  • Fluorescence spectrophotometer

Protocol
  • Peptide Preparation:

    • Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.

    • To ensure the cysteine thiol is in its reduced state, add a 2-5 fold molar excess of a reducing agent like TCEP. Incubate for 30 minutes at room temperature. TCEP is preferred as it does not contain a free thiol and will not react with this compound. Avoid using DTT or β-mercaptoethanol at this stage.

  • This compound Solution Preparation:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM. This solution should be prepared fresh and protected from light.

  • Labeling Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the peptide solution. The optimal stoichiometry should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction can be performed at 4°C for a longer duration (e.g., overnight) to minimize potential side reactions.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.

  • Quenching the Reaction:

    • After the desired reaction time, quench any unreacted this compound by adding a thiol-containing reagent like 2-mercaptoethanol or DTT to a final concentration of 50-100 mM. Incubate for at least 30 minutes at room temperature.

  • Purification of the Labeled Peptide:

    • Purify the this compound-labeled peptide from unreacted peptide, excess labeling reagent, and quenching reagent using RP-HPLC.

    • Use a suitable C18 column and a gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile using UV absorbance at 214 nm (for the peptide backbone) and at the absorbance maximum of the Dansyl group (~340 nm). The labeled peptide will absorb at both wavelengths.

  • Characterization and Quantification:

    • Collect the fractions corresponding to the labeled peptide.

    • Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should increase by the mass of the this compound molecule.

    • Determine the concentration of the labeled peptide using the absorbance of the Dansyl group (extinction coefficient at ~340 nm is approximately 4,300 M-1cm-1 in methanol) or by a peptide quantification assay.

Data Presentation

Table 1: Quantitative Summary of a Hypothetical this compound Labeling Reaction. This table provides an example of the data that should be collected and organized to assess the efficiency and success of the labeling experiment.

ParameterValueMethod of Determination
Peptide Concentration (Initial) 1 mg/mLUV-Vis (A280) / Amino Acid Analysis
This compound:Peptide Molar Ratio 10:1Calculation
Reaction Time 2 hoursExperimental Design
Reaction Temperature 25 °CExperimental Design
Labeling Efficiency ~85%RP-HPLC Peak Area Integration
Mass of Unlabeled Peptide (Expected) 2000.0 DaTheoretical Calculation
Mass of Unlabeled Peptide (Observed) 2000.2 DaMass Spectrometry
Mass of Labeled Peptide (Expected) 2247.3 DaTheoretical Calculation
Mass of Labeled Peptide (Observed) 2247.5 DaMass Spectrometry
Excitation Wavelength (λex) 340 nmFluorescence Spectroscopy
Emission Wavelength (λem) 520 nmFluorescence Spectroscopy

Mandatory Visualizations

Reaction_Mechanism cluster_0 Activation cluster_1 Nucleophilic Attack Peptide_Cys Peptide with Cysteine (-SH) Thiolate Peptide with Thiolate (-S⁻) Peptide_Cys->Thiolate pH 7-8 This compound This compound Labeled_Peptide Dansyl-labeled Peptide (-S-CH₂-CH₂-NH-Dansyl) This compound->Labeled_Peptide Thiolate->Labeled_Peptide SN2 Reaction

Caption: Reaction mechanism of this compound with a cysteine residue.

Experimental_Workflow Start Start: Cysteine-Peptide Reduction 1. Reduction of Thiol (e.g., with TCEP) Start->Reduction Labeling 2. Addition of this compound (pH 7.5, RT, 1-2h) Reduction->Labeling Quenching 3. Quenching (e.g., with 2-Mercaptoethanol) Labeling->Quenching Purification 4. Purification (RP-HPLC) Quenching->Purification Analysis 5. Analysis (Mass Spectrometry & Fluorescence) Purification->Analysis End End: Purified Labeled Peptide Analysis->End

Caption: Experimental workflow for this compound labeling of peptides.

Application Notes and Protocols for Selective Cysteine Modification using Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective chemical modification of proteins is a cornerstone of modern biochemical research and drug development. Cysteine, with its uniquely nucleophilic thiol group, presents an ideal target for site-specific labeling. The thiol group's reactivity is highly dependent on its protonation state, which can be modulated by the local pH.[1] Dansylaziridine is a fluorescent reagent used for the covalent labeling of proteins, enabling the study of protein structure, dynamics, and interactions.[2] This document provides detailed protocols and application notes for the selective modification of cysteine residues in proteins and peptides using this compound.

The reaction proceeds via nucleophilic attack of the cysteine thiolate anion on the aziridine ring of the this compound molecule. This results in the opening of the three-membered ring and the formation of a stable thioether bond, covalently attaching the fluorescent dansyl group to the protein. The fluorescence of the dansyl moiety is sensitive to its local environment, often exhibiting changes in intensity and emission wavelength upon alterations in protein conformation or binding events.[2]

Reaction Mechanism and Selectivity

The selective modification of cysteine residues with this compound is achieved by exploiting the differential nucleophilicity of amino acid side chains at specific pH values. The key to selectivity lies in the pKa of the reacting functional groups.

  • Cysteine: The thiol group of a cysteine residue has a pKa of approximately 8.5.[1] Above this pH, the deprotonated thiolate anion (R-S⁻) predominates, which is a potent nucleophile.

  • Lysine: The ε-amino group of a lysine residue has a pKa of about 10.5. It is a strong nucleophile only in its unprotonated state (R-NH₂), which is favored at a higher pH.

  • N-terminus: The α-amino group at the N-terminus of a protein typically has a pKa between 7.5 and 8.5.

By controlling the reaction pH, one can favor the modification of cysteine over other nucleophilic residues. Performing the reaction at a pH between 7.0 and 8.0 ensures a sufficient concentration of the highly reactive cysteine thiolate while keeping the majority of lysine residues in their protonated, less reactive ammonium form (R-NH₃⁺).

Figure 1: Reaction mechanism of this compound with a cysteine residue.

Quantitative Data Summary

Successful and selective labeling is dependent on several reaction parameters. The following table outlines the key variables and provides recommended starting ranges for optimization. Researchers should systematically vary these conditions to determine the optimal protocol for their specific protein of interest.

ParameterRecommended RangePurpose & Considerations
pH 7.0 - 8.0Balances cysteine thiolate formation with minimizing lysine reactivity. Lower pH slows the reaction; higher pH increases off-target labeling.[1]
Temperature 4°C to 25°CLower temperatures (4°C) can be used to slow the reaction and improve selectivity for highly reactive proteins. Room temperature (25°C) is often sufficient.
This compound:Protein Molar Ratio 5:1 to 20:1A molar excess of the reagent drives the reaction to completion. Start with a 10-fold excess and optimize. High concentrations can lead to non-specific labeling and protein precipitation.
Reaction Time 1 to 4 hoursDependent on pH, temperature, and protein reactivity. Monitor reaction progress over time to determine the optimal endpoint.
Buffer System Phosphate, HEPES, BicarbonateUse non-nucleophilic buffers. Avoid buffers containing primary or secondary amines (e.g., Tris) as they can compete with the protein for the labeling reagent.
Reducing Agent TCEP (Tris(2-carboxyethyl)phosphine)Ensure target cysteines are in a reduced state. TCEP is preferred as it does not contain a thiol and will not react with this compound. If DTT is used, it must be removed prior to labeling.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general workflow for labeling a purified protein containing one or more accessible cysteine residues.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4)

  • This compound powder

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Desalting column (e.g., PD-10) or spin filtration unit for buffer exchange and removal of excess label

  • Reaction buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.4

Workflow Diagram:

Labeling_Workflow A 1. Prepare Protein Sample (Ensure Cys is reduced with TCEP) C 3. Labeling Reaction (Add stock to protein, incubate) A->C B 2. Prepare this compound Stock (Dissolve in DMF or DMSO) B->C D 4. Quench Reaction (Optional: add excess L-cysteine) C->D E 5. Remove Excess Label (Desalting column or dialysis) D->E F 6. Characterize Labeled Protein (Spectroscopy, Mass Spec) E->F

Figure 2: General experimental workflow for protein labeling.

Procedure:

  • Protein Preparation: a. Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. b. To ensure the target cysteine(s) are reduced, add TCEP to a final concentration of 0.5-1 mM. Incubate for 30 minutes at room temperature. Note: If the protein contains essential disulfide bonds, this reduction step should be omitted or carefully optimized.

  • This compound Stock Solution Preparation: a. Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO. b. Vortex briefly to ensure the reagent is fully dissolved. Keep the stock solution protected from light.

  • Labeling Reaction: a. While gently vortexing the protein solution, add the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold). b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. Protect the reaction from light by wrapping the tube in aluminum foil.

  • Quenching the Reaction (Optional): a. To stop the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to a final concentration of 10-20 mM to react with any remaining this compound. Incubate for 15 minutes.

  • Removal of Excess Reagent: a. Separate the labeled protein from unreacted this compound and quenching reagents using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer. b. Alternatively, use dialysis or repeated concentration/dilution steps with a centrifugal filtration device.

  • Characterization and Storage: a. Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm). The degree of labeling can be calculated using the Beer-Lambert law. b. Confirm the site of modification and the integrity of the labeled protein using mass spectrometry. c. Store the labeled protein at -20°C or -80°C, protected from light.

Protocol 2: Optimizing for Selectivity

This protocol describes a method to determine the optimal pH for selective cysteine modification in a protein that also contains accessible lysine residues.

Logical Workflow for Optimization:

Optimization_Logic Start Start: Protein with Cys and Lys Setup Set up parallel reactions at different pH values (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) Start->Setup React Perform labeling reaction (fixed time, temp, molar ratio) Setup->React Purify Purify labeled protein React->Purify Analyze Analyze via Mass Spectrometry (Intact mass and peptide mapping) Purify->Analyze Decision Identify pH with max Cys labeling and min Lys labeling Analyze->Decision End Optimal pH Determined Decision->End

References

Application Notes: Fluorescence Spectroscopy Using Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dansylaziridine is a fluorescent probe used for the site-specific labeling of biomolecules. As a derivative of the well-known Dansyl fluorophore, it offers high environmental sensitivity, making it a powerful tool for investigating molecular interactions, protein conformational changes, and enzymatic activity. The Dansyl group (5-(Dimethylamino)naphthalene-1-sulfonyl) is characterized by a strong fluorescence emission in the visible range and a notable Stokes shift.[1][2] Its fluorescence is highly dependent on the polarity of the local environment; it exhibits weak fluorescence in aqueous solutions but becomes highly fluorescent in non-polar or hydrophobic environments, such as the active sites of proteins.[3] This property is invaluable for studying protein folding and ligand binding.[3]

The reactive aziridine group of this compound allows for covalent labeling of nucleophilic residues, with a particular reactivity towards the thiol group of cysteine residues.[4][5] This specificity enables the targeted investigation of cysteine-containing proteins and peptides.

Key Applications:

  • Probing Protein Structure and Conformation: Covalently attached this compound acts as a reporter group. Changes in the local environment of the probe, caused by protein folding, unfolding, or conformational changes upon ligand binding, can be monitored by changes in fluorescence intensity and emission wavelength.[3]

  • Site-Specific Labeling of Cysteine Residues: The thiol group of cysteine is a common target for covalent modification in proteins.[6] this compound provides a means to selectively label these sites for subsequent fluorescence analysis.

  • Enzyme Assays: If a cysteine residue is located in or near the active site of an enzyme, labeling with this compound can be used to monitor enzymatic activity or inhibitor binding.

  • Fluorescence Resonance Energy Transfer (FRET): The Dansyl group can serve as a FRET donor or acceptor when paired with another suitable fluorophore, allowing for the measurement of intramolecular or intermolecular distances.[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key spectroscopic properties of the Dansyl fluorophore, which are representative of this compound. Note that emission properties are highly solvent-dependent.

PropertyValueReference
Chemical Formula C₁₄H₁₆N₂O₂SN/A
Molar Mass 276.35 g/mol N/A
Typical Excitation Max (λex) ~350 nm[1]
Typical Emission Max (λem) 520 - 550 nm (Solvent Dependent)[1][7]
Stokes Shift High[1]
Fluorescence Lifetime 10 - 20 ns (for protein conjugates)[3]
Appearance Yellow Solid[8]

Reaction Mechanism and Experimental Workflow

The primary application of this compound is the covalent modification of thiol groups within proteins. The workflow involves sample preparation, the labeling reaction, and subsequent analysis.

Reaction_Mechanism cluster_product Product Protein Protein-SH Cysteine Residue Conjugate Protein-S-CH₂CH₂-NH-Dansyl Stable Thioether Bond Protein->Conjugate Nucleophilic Attack Dansyl Dansyl-Aziridine Fluorescent Probe Experimental_Workflow prep 1. Protein Preparation - Dissolve protein in buffer (pH 7.0-7.5) - Optional: Reduce disulfides with TCEP labeling 2. Labeling Reaction - Add this compound (10-20x molar excess) - Incubate (2h at RT or overnight at 4°C) - Protect from light prep->labeling purification 3. Purification - Remove excess probe - Methods: Gel filtration (Sephadex G-25) or Dialysis labeling->purification analysis 4. Spectroscopic Analysis - Measure Absorbance (A280 & A350) - Measure Fluorescence Emission Spectrum - Calculate Degree of Labeling (DOL) purification->analysis Conformational_Change cluster_folded Folded State (e.g., Ligand-Bound) cluster_unfolded Unfolded State cluster_signal Observed Fluorescence Signal p1_probe Dansyl probe in hydrophobic pocket p1_protein Protein p2_protein Protein p1_protein->p2_protein Denaturation or Ligand Release p1_ligand Ligand Signal1 High Intensity Blue-Shifted Emission p1_ligand->Signal1 p2_probe Dansyl probe exposed to solvent Signal2 Low Intensity Red-Shifted Emission p2_protein->Signal2

References

Application Notes and Protocols for Detecting Protein Conformational Changes Using Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine is a fluorescent probe that covalently binds to nucleophilic residues on proteins, primarily the thiol group of cysteine and the amine group of lysine. The fluorescence of the dansyl group is highly sensitive to its local environment. Changes in protein conformation that alter the polarity or solvent accessibility of the labeled residue can lead to significant changes in fluorescence intensity, emission maximum, and fluorescence anisotropy. This property makes this compound a valuable tool for studying protein conformational changes, protein-protein interactions, and ligand binding in real-time. These application notes provide a comprehensive guide to using this compound for these purposes, including detailed experimental protocols and data interpretation guidelines.

Principle of Detection

The core principle behind using this compound to detect protein conformational changes lies in the environmentally sensitive fluorescence of the dansyl moiety. When a protein undergoes a conformational change, the microenvironment around the covalently attached this compound probe can be altered. For instance, a residue that was exposed to the polar aqueous solvent in one conformation might become buried in a non-polar hydrophobic pocket in another. This change in polarity leads to a shift in the fluorescence emission spectrum and an increase in fluorescence quantum yield. Furthermore, changes in the rotational freedom of the probe, often associated with conformational changes or binding events, can be detected by measuring fluorescence anisotropy.

Key Applications

  • Monitoring Ligand-Induced Conformational Changes: Detect and quantify conformational shifts in proteins upon binding of small molecules, ions, or other ligands. For example, the binding of Ca2+ to calmodulin or troponin C induces significant conformational changes that can be monitored by the fluorescence of attached this compound.[1]

  • Studying Protein-Protein Interactions: The binding of a this compound-labeled protein to its partner can alter the probe's environment, leading to a change in fluorescence. This can be used to determine binding affinities and kinetics.

  • Enzyme Kinetics and Allosteric Regulation: Monitor conformational changes in enzymes during catalysis or upon binding of allosteric effectors.

  • Drug Discovery Screening: Develop high-throughput screening assays to identify compounds that induce a desired conformational change in a target protein.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound and related dansyl compounds to probe protein conformational changes.

Protein LabeledLigand/PerturbationObserved ChangeQuantitative ValueReference
Troponin I (DANZTnI)Calmodulin + Ca2+Dissociation Constant (Kd)20 nM[1]
Troponin I (DANZTnI)Calmodulin (no Ca2+)Dissociation Constant (Kd)70 µM[1]
Myoglobin (Dansyl chloride labeled)pH 6Number of Dansyl Labels0-2[2]
Myoglobin (Dansyl chloride labeled)pH 7Number of Dansyl Labels1-3[2]
Myoglobin (Dansyl chloride labeled)pH 9.5Number of Dansyl Labels1-5[2]

Experimental Protocols

Protocol 1: Protein Labeling with this compound

This protocol provides a general procedure for labeling a protein with this compound. The optimal conditions, particularly pH and stoichiometry, may need to be optimized for each specific protein.

Materials:

  • Protein of interest (purified, in a suitable buffer without primary amines, e.g., PBS or HEPES)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M β-mercaptoethanol)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (MWCO appropriate for the protein)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in a buffer free of primary amines (like Tris) or thiols, as these will react with this compound. A phosphate or HEPES buffer is recommended.

    • The protein concentration should ideally be in the range of 1-10 mg/mL.

  • This compound Stock Solution:

    • Prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring or rotation. The reaction time will depend on the reactivity of the target residues and the desired degree of labeling. For labeling of more reactive cysteine residues, shorter incubation times may be sufficient. For less reactive lysine residues, longer incubation times or a higher pH (up to 9.5) may be required.[2]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching reagent to a final concentration of 10-50 mM. Use Tris buffer to quench reactions targeting lysines, and β-mercaptoethanol for reactions targeting cysteines.

    • Incubate for 1 hour at room temperature.

  • Removal of Unreacted Dye:

    • Separate the labeled protein from the unreacted this compound and quenching reagent using a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Alternatively, perform extensive dialysis against the storage buffer.

  • Determination of Degree of Labeling (DOL):

    • The DOL can be estimated by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~340 nm (for this compound). The molar extinction coefficient of this compound is approximately 4,300 M⁻¹cm⁻¹ at 340 nm.

Protocol 2: Fluorescence Spectroscopy Measurements

This protocol outlines the general procedure for measuring changes in fluorescence upon a perturbation (e.g., ligand binding).

Materials:

  • This compound-labeled protein

  • Fluorometer

  • Quartz cuvettes

  • Buffer for fluorescence measurements

  • Ligand/perturbant of interest

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to ~340 nm.

    • Set the emission scan range from 400 nm to 600 nm.

    • Adjust the excitation and emission slit widths to obtain an optimal signal-to-noise ratio.

  • Baseline Measurement:

    • Record the fluorescence emission spectrum of the this compound-labeled protein in the measurement buffer. This will serve as the baseline.

  • Titration with Ligand:

    • Add small aliquots of a concentrated stock solution of the ligand to the cuvette containing the labeled protein.

    • After each addition, mix gently and allow the system to equilibrate (typically 2-5 minutes).

    • Record the fluorescence emission spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum or the integrated fluorescence intensity as a function of the ligand concentration.

    • The resulting binding curve can be fitted to an appropriate binding model (e.g., single-site binding) to determine the dissociation constant (Kd).

Protocol 3: Fluorescence Anisotropy Measurements

This protocol describes how to measure changes in fluorescence anisotropy to monitor protein interactions or conformational changes.

Materials:

  • This compound-labeled protein

  • Fluorometer with polarizing filters

  • Quartz cuvettes

  • Buffer for fluorescence measurements

  • Ligand/perturbant of interest

Procedure:

  • Instrument Setup:

    • Set the excitation wavelength to ~340 nm and the emission wavelength to the emission maximum of the labeled protein.

    • Use polarizing filters for both the excitation and emission light paths.

  • Measurement of Anisotropy:

    • Measure the fluorescence intensities with the emission polarizer oriented parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

    • Calculate the anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the G-factor, an instrument-specific correction factor.

  • Titration Experiment:

    • Perform a titration experiment as described in Protocol 2, measuring the fluorescence anisotropy after each addition of the ligand.

  • Data Analysis:

    • Plot the change in fluorescence anisotropy as a function of the ligand concentration.

    • The data can be fitted to a binding isotherm to determine the dissociation constant. An increase in anisotropy upon ligand binding suggests a decrease in the rotational mobility of the probe, which can be due to an increase in the molecular weight of the complex or a more rigid attachment of the probe to the protein.

Visualizations

experimental_workflow cluster_prep Protein Preparation & Labeling cluster_exp Fluorescence Experiment cluster_analysis Data Analysis Prot_Prep Protein Purification Labeling This compound Labeling Prot_Prep->Labeling Purification Purification of Labeled Protein Labeling->Purification Titration Ligand Titration Purification->Titration Measurement Fluorescence Measurement (Intensity/Anisotropy) Titration->Measurement Data_Processing Data Processing & Plotting Measurement->Data_Processing Binding_Model Fitting to Binding Model Data_Processing->Binding_Model Kd_Determination Determine Kd & ΔFmax Binding_Model->Kd_Determination

Caption: Experimental workflow for studying protein conformational changes using this compound.

signaling_pathway cluster_dansyl This compound Detection Ca_Signal Ca2+ Signal Calmodulin Calmodulin (CaM) Ca_Signal->Calmodulin Binding CaM_Ca Ca2+/CaM Complex Calmodulin->CaM_Ca Target_Protein Target Protein (e.g., Calcineurin, CaMKII) CaM_Ca->Target_Protein Binding & Conformational Change Active_Protein Active Conformation Target_Protein->Active_Protein Downstream_Effects Downstream Cellular Effects Active_Protein->Downstream_Effects Detection_Point This compound labeled on Calmodulin or Target Protein reports on conformational changes during Ca2+ binding and complex formation.

Caption: Calcium-Calmodulin signaling pathway and points for this compound-based detection.

References

Application Notes and Protocols for Dansylaziridine in Fluorescence Resonance Energy Transfer (FRET) Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dansylaziridine as a fluorescent probe in Fluorescence Resonance Energy Transfer (FRET) experiments. Detailed protocols for protein labeling, conformational analysis, and a high-throughput screening (HTS) assay for inhibitor discovery are provided, along with data presentation tables and workflow diagrams.

I. Introduction to this compound in FRET

This compound is a sulfhydryl-reactive fluorescent probe that covalently labels cysteine residues in proteins. Its environmentally sensitive fluorescence makes it a valuable tool for studying protein structure and dynamics. When paired with a suitable acceptor fluorophore, this compound can act as a FRET donor, allowing for the measurement of intramolecular distances and the detection of conformational changes.

The dansyl fluorophore is characterized by its sensitivity to the polarity of its local environment, which can provide additional information about the labeling site. In FRET, the efficiency of energy transfer from the excited this compound (donor) to a nearby acceptor molecule is inversely proportional to the sixth power of the distance between them, making it a "molecular ruler" for distances typically in the 10-100 Å range.

Key Applications:

  • Studying protein conformational changes upon ligand binding or post-translational modification.

  • Monitoring protein-protein interactions.

  • Developing high-throughput screening assays for enzyme inhibitors or modulators of protein interactions.

II. Quantitative Data Summary

The following tables summarize hypothetical but realistic quantitative data that could be obtained from FRET experiments using this compound.

Table 1: Spectroscopic Properties of this compound-Labeled Protein

ParameterValueNotes
Excitation Maximum (λex)~340 nmCan shift slightly depending on the local environment.
Emission Maximum (λem)~520 nmHighly sensitive to solvent polarity; emission shifts to shorter wavelengths in nonpolar environments.
Molar Extinction Coefficient (ε)~4,300 M⁻¹cm⁻¹ at 340 nm
Quantum Yield (Φ)0.1 - 0.7Highly dependent on the polarity of the environment.
Fluorescence Lifetime (τ)5 - 15 nsCan be measured using time-resolved fluorescence spectroscopy.

Table 2: Förster Distances (R₀) for this compound with Common FRET Acceptors

Acceptor FluorophoreR₀ (Å)Spectral Overlap (J(λ))Notes
Fluorescein35 - 45ModerateA commonly used FRET pair with this compound.
Rhodamine B40 - 50GoodOffers a larger Förster distance, extending the measurable range.
Tryptophan20 - 25LowCan be used for short-range intramolecular FRET.

Table 3: Example FRET Data for Protein Conformational Change Study

Protein StateFRET Efficiency (E)Calculated Distance (r)
Ligand-free (Open Conformation)0.3548 Å
Ligand-bound (Closed Conformation)0.6539 Å

Table 4: High-Throughput Screening Data for Enzyme Inhibitor

Compound ID% Inhibition (at 10 µM)IC₅₀ (µM)
Inhibitor A95%0.5
Inhibitor B52%8.2
Negative Control2%> 100

III. Experimental Protocols

This protocol describes the covalent labeling of a unique, accessible cysteine residue on a target protein with this compound.

Materials:

  • Purified protein with a single accessible cysteine residue in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • This compound.

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of protein cysteines (if necessary).

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for removal of unreacted dye.

  • Labeling Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

  • Stop Solution: 100 mM β-mercaptoethanol or DTT in labeling buffer.

Procedure:

  • Protein Preparation:

    • If the protein's cysteine residue is not already reduced, incubate the protein (e.g., at 10-50 µM) with a 10-fold molar excess of TCEP for 1 hour at room temperature.

    • Remove the reducing agent by dialysis against the labeling buffer or by using a desalting column.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMF or DMSO.

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction mixture in the dark for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add a final concentration of 10 mM DTT or β-mercaptoethanol from the stop solution to quench any unreacted this compound. Incubate for 15 minutes.

  • Purification of Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching agent using a size-exclusion chromatography column pre-equilibrated with the desired storage buffer.

    • Collect fractions and monitor the absorbance at 280 nm (for protein) and ~340 nm (for this compound).

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the purified labeled protein at 280 nm and 340 nm.

    • Calculate the protein concentration using its molar extinction coefficient at 280 nm (correcting for the absorbance of the dye at this wavelength).

    • Calculate the concentration of this compound using its molar extinction coefficient at ~340 nm (ε ≈ 4,300 M⁻¹cm⁻¹).

    • The labeling efficiency is the ratio of the molar concentration of the dye to the molar concentration of the protein.

This protocol outlines how to use a this compound-labeled protein in conjunction with an acceptor-labeled component to measure FRET changes associated with conformational shifts.

Materials:

  • This compound-labeled protein (Donor).

  • Acceptor-labeled protein or ligand (e.g., labeled with Fluorescein or Rhodamine).

  • Assay Buffer: Buffer in which the protein is stable and active.

  • Fluorometer capable of measuring donor and acceptor emission spectra.

  • Ligand or stimulus that induces the conformational change.

Procedure:

  • Prepare Samples:

    • Prepare a "Donor-only" sample containing only the this compound-labeled protein.

    • Prepare a "FRET" sample containing both the this compound-labeled protein and the acceptor-labeled molecule at a 1:1 or optimized stoichiometric ratio.

  • Acquire Emission Spectra:

    • Set the excitation wavelength to the absorbance maximum of this compound (~340 nm).

    • Record the fluorescence emission spectrum of the "Donor-only" sample from 400 nm to 650 nm.

    • Record the fluorescence emission spectrum of the "FRET" sample under the same conditions.

  • Induce Conformational Change:

    • To the "FRET" sample, add the ligand or stimulus at a concentration known to induce the conformational change.

    • Incubate for a sufficient time for the change to occur.

  • Acquire Post-Stimulus Spectra:

    • Record the fluorescence emission spectrum of the stimulated "FRET" sample.

  • Calculate FRET Efficiency (E):

    • FRET efficiency can be calculated using the following formula based on the quenching of the donor fluorescence: E = 1 - (FDA / FD) Where:

      • FDA is the peak fluorescence intensity of the donor in the presence of the acceptor.

      • FD is the peak fluorescence intensity of the donor in the absence of the acceptor.

    • Compare the FRET efficiency before and after the addition of the stimulus to quantify the conformational change.

This protocol describes a FRET-based HTS assay to screen for inhibitors of a protease. The assay uses a peptide substrate labeled with this compound (donor) and a quencher or acceptor fluorophore. Cleavage of the substrate separates the donor and acceptor, leading to an increase in donor fluorescence.

Materials:

  • FRET peptide substrate: A peptide containing the protease recognition sequence, labeled with this compound on one side of the cleavage site and a suitable quencher (e.g., DABCYL) or acceptor on the other.

  • Purified protease.

  • Assay Buffer: Buffer optimized for protease activity.

  • Compound library dissolved in DMSO.

  • 384-well microplates.

  • Microplate reader with fluorescence intensity detection capabilities.

Procedure:

  • Assay Preparation:

    • Dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include positive (no enzyme) and negative (no inhibitor) controls.

  • Enzyme Addition:

    • Add the protease, diluted in assay buffer, to all wells except the positive controls.

  • Substrate Addition and Signal Reading:

    • Initiate the reaction by adding the FRET peptide substrate to all wells.

    • Immediately begin monitoring the increase in this compound fluorescence (Excitation: ~340 nm, Emission: ~520 nm) over time using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rate (slope of the fluorescence intensity versus time) for each well.

    • Determine the percent inhibition for each compound relative to the negative controls.

    • Compounds showing significant inhibition can be selected for further dose-response analysis to determine their IC₅₀ values.

IV. Visualizations (Graphviz DOT Language)

G

G

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Application Notes and Protocols for Active Site Mapping of Enzymes with Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Active site mapping is a critical process in enzymology and drug discovery, providing invaluable insights into the catalytic mechanism of an enzyme and facilitating the rational design of inhibitors. Dansylaziridine is a versatile fluorescent probe that serves as an effective tool for the covalent modification and subsequent identification of active site residues, particularly nucleophilic amino acids such as cysteine and lysine. This document provides detailed application notes and protocols for the use of this compound in the active site mapping of enzymes, with a specific focus on the cysteine protease, papain, as a model system.

This compound's utility stems from its dual functionality. The aziridine ring is a reactive electrophile that can undergo nucleophilic attack by amino acid side chains, leading to the formation of a stable covalent bond. The dansyl group is a fluorophore whose emission properties are highly sensitive to its local environment. Upon covalent attachment to an enzyme's active site, the fluorescence of the dansyl moiety often exhibits a significant enhancement and a blue shift in its emission maximum, providing a clear spectroscopic signal for the labeling reaction. This fluorescence change can be monitored in real-time to study the kinetics of the modification. Furthermore, the covalent nature of the modification allows for the subsequent proteolytic digestion of the labeled enzyme and the identification of the modified peptide and specific amino acid residue by mass spectrometry.

Principle of the Method

The active site mapping of an enzyme using this compound involves a three-stage process:

  • Covalent Labeling: The enzyme is incubated with this compound, leading to the specific, covalent modification of a nucleophilic residue within the active site. The reaction is monitored by observing the change in fluorescence intensity over time.

  • Kinetic Analysis: The rate of enzyme inactivation is measured in the presence of this compound. This provides information on the stoichiometry of the reaction and the rate constant of inactivation.

  • Identification of the Labeled Residue: The this compound-modified enzyme is proteolytically digested, and the resulting peptide fragments are analyzed by mass spectrometry (MS) and tandem mass spectrometry (MS/MS) to identify the peptide containing the dansyl label and pinpoint the exact amino acid residue that was modified.

Diagrammatic Representation of the Workflow

G cluster_0 Stage 1: Covalent Labeling cluster_1 Stage 2: Kinetic Analysis cluster_2 Stage 3: Identification of Labeled Residue Enzyme Enzyme (e.g., Papain) Incubation Incubation & Fluorescence Monitoring Enzyme->Incubation This compound This compound This compound->Incubation Labeled_Enzyme Fluorescently Labeled Enzyme Incubation->Labeled_Enzyme Activity_Assay Enzyme Activity Assay Labeled_Enzyme->Activity_Assay Proteolysis Proteolytic Digestion (e.g., Trypsin) Labeled_Enzyme->Proteolysis Inactivation_Kinetics Determination of Inactivation Kinetics (k_inact, K_i) Activity_Assay->Inactivation_Kinetics Peptide_Mixture Peptide Mixture Proteolysis->Peptide_Mixture LC_MS LC-MS/MS Analysis Peptide_Mixture->LC_MS Identification Identification of Labeled Peptide and Residue LC_MS->Identification G reagents Enzyme-SH + this compound transition_state Transition State reagents->transition_state Nucleophilic Attack product Enzyme-S-CH2-CH2-NH-Dansyl transition_state->product Ring Opening

Application Notes and Protocols: Dansylaziridine Labeling for Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine is a versatile chemical probe that combines the fluorescent properties of the dansyl group with the reactive aziridine moiety. This unique combination makes it a valuable tool for chemical biology and drug discovery, particularly for the identification and characterization of protein targets through covalent labeling and subsequent pull-down assays. The dansyl group allows for the fluorescent detection of labeled proteins, while the aziridine ring forms a stable covalent bond with nucleophilic amino acid residues, enabling the capture and enrichment of target proteins from complex biological mixtures.

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in pull-down assays for protein target identification.

Principle of this compound-Based Pull-Down Assays

The workflow is based on the covalent modification of proteins by this compound, followed by the enrichment of these labeled proteins. The aziridine group of this compound is an electrophile that reacts with nucleophilic side chains of amino acids such as cysteine and histidine under mild conditions. This reaction forms a stable covalent bond between the probe and the target protein. The fluorescent dansyl group then serves as a handle for detection and pull-down.

The general steps involve:

  • Labeling: Incubation of a cell lysate or protein mixture with this compound to allow for covalent modification of target proteins.

  • Removal of Excess Probe: Elimination of unreacted this compound.

  • Enrichment (Pull-Down): Capture of the this compound-labeled proteins using an affinity matrix that recognizes the dansyl group.

  • Washing: Removal of non-specifically bound proteins.

  • Elution: Release of the covalently labeled proteins from the affinity matrix.

  • Analysis: Identification and quantification of the enriched proteins, typically by mass spectrometry.

Data Presentation

Table 1: Reactivity of this compound with Amino Acid Residues
Amino AcidNucleophilic GroupReactivity with AziridineNotes
CysteineThiol (-SH)HighThe thiol group is a strong nucleophile and a primary target for aziridine ring-opening.
HistidineImidazole ringModerateThe imidazole nitrogen can act as a nucleophile, particularly when deprotonated.
LysineEpsilon-amino (-NH2)Low to ModerateWhile primary amines can react with aziridines, the reaction is generally less favorable compared to thiols.
Serine/ThreonineHydroxyl (-OH)LowThe hydroxyl group is a weaker nucleophile.
Aspartate/GlutamateCarboxyl (-COOH)Very LowThe carboxylate group is generally not reactive towards aziridines under physiological conditions.
Table 2: Recommended Concentration Ranges for this compound Labeling
ComponentConcentration RangeNotes
Protein Lysate1 - 5 mg/mLHigher concentrations can increase the yield of labeled proteins but may also increase non-specific binding.
This compound10 - 100 µMThe optimal concentration should be determined empirically for each biological system to balance labeling efficiency and off-target effects.
Incubation Time30 min - 2 hoursLonger incubation times may increase labeling but can also lead to protein degradation.
Incubation Temperature4°C to Room TemperatureLower temperatures can help maintain protein stability.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with this compound

Materials:

  • Cell or tissue lysate

  • This compound (stock solution in DMSO)

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • Protease inhibitor cocktail

Procedure:

  • Prepare Protein Lysate:

    • Lyse cells or tissues in a suitable lysis buffer containing a protease inhibitor cocktail.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove cell debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

    • Adjust the protein concentration to 1-5 mg/mL with lysis buffer.

  • (Optional) Reduction of Disulfide Bonds:

    • If targeting cysteine residues that may be oxidized, pre-treat the lysate with 1-5 mM TCEP for 30 minutes at room temperature.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein lysate to achieve the desired final concentration (e.g., 50 µM).

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle rotation.

  • Quenching the Reaction (Optional):

    • To stop the labeling reaction, a quenching reagent with a nucleophilic thiol group, such as β-mercaptoethanol (final concentration 10 mM), can be added.

  • Removal of Excess Probe:

    • Remove unreacted this compound by dialysis, size-exclusion chromatography (e.g., PD-10 desalting columns), or acetone precipitation.

Protocol 2: Pull-Down of this compound-Labeled Proteins

Materials:

  • This compound-labeled protein lysate (from Protocol 1)

  • Anti-Dansyl antibody-conjugated agarose or magnetic beads

  • Wash Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% Tween-20, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5, or SDS-PAGE sample buffer)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Bead Preparation:

    • Wash the anti-dansyl antibody-conjugated beads twice with Wash Buffer.

  • Incubation with Labeled Lysate:

    • Add the this compound-labeled and desalted lysate to the washed beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation to allow the antibody to capture the dansyl-labeled proteins.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Discard the supernatant.

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • For Mass Spectrometry Analysis (On-Bead Digestion):

      • Wash the beads with a buffer compatible with enzymatic digestion (e.g., 50 mM Ammonium Bicarbonate).

      • Resuspend the beads in the digestion buffer and add a protease (e.g., trypsin).

      • Incubate overnight at 37°C.

      • Collect the supernatant containing the digested peptides for LC-MS/MS analysis.

    • For SDS-PAGE Analysis:

      • Add 1x SDS-PAGE sample buffer to the beads.

      • Boil the sample for 5-10 minutes at 95°C to elute the proteins.

      • Pellet the beads and collect the supernatant for analysis by SDS-PAGE and Coomassie staining or Western blotting.

Protocol 3: Mass Spectrometry Analysis

Procedure:

  • Sample Preparation:

    • Peptides from the on-bead digestion are desalted using C18 ZipTips or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer.

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer).

    • Specify the this compound modification as a variable modification on cysteine and histidine residues. The mass shift will correspond to the molecular weight of this compound.

    • Perform quantitative analysis to identify proteins that are significantly enriched in the this compound pull-down sample compared to a control sample (e.g., lysate incubated with beads alone or a mock-treated lysate).

Visualization of Workflows and Concepts

G cluster_labeling Protein Labeling cluster_pulldown Pull-Down cluster_analysis Analysis Lysate Protein Lysate Labeled_Lysate Covalently Labeled Lysate Lysate->Labeled_Lysate Incubation Probe This compound Probe->Labeled_Lysate Excess_Probe Excess Probe Removal Labeled_Lysate->Excess_Probe Incubation Capture of Labeled Proteins Excess_Probe->Incubation Beads Anti-Dansyl Beads Beads->Incubation Wash Wash Steps Incubation->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry Elution->Mass_Spec

Caption: Experimental workflow for this compound-based pull-down assays.

Caption: Mechanism of covalent labeling of proteins by this compound.

Concluding Remarks

This compound serves as a powerful tool for the covalent capture and identification of protein targets. The protocols provided herein offer a framework for utilizing this probe in pull-down assays. It is crucial to optimize the experimental conditions, such as probe concentration and incubation time, for each specific biological system to ensure reliable and reproducible results. The combination of this compound labeling with modern mass spectrometry techniques provides a robust platform for advancing our understanding of protein function and for the discovery of new therapeutic targets.

Site-Specific Protein Modification Using Dansylaziridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the site-specific modification of proteins using N-Dansylaziridine. This method offers a selective approach to introduce a fluorescent dansyl group at cysteine residues, enabling a wide range of downstream applications in protein research and drug development.

Introduction

Site-specific protein modification is a powerful tool for elucidating protein structure, function, and interactions. N-Dansylaziridine is a fluorescent reagent that demonstrates high selectivity for the thiol groups of cysteine residues within a specific pH range. The covalent attachment of the dansyl group allows for the introduction of a fluorescent probe, which can be used for various analytical techniques, including fluorescence spectroscopy and fluorescent imaging. The dansyl fluorophore is environmentally sensitive, meaning its fluorescence properties can change in response to alterations in the local environment, providing insights into protein conformational changes and binding events.

The reaction of N-Dansylaziridine with cysteine residues proceeds via the nucleophilic attack of the thiolate anion on the aziridine ring, leading to the formation of a stable thioether linkage. This selectivity provides a significant advantage over other labeling reagents that may react with multiple amino acid side chains, leading to heterogeneous products.

Mechanism of Action

N-Dansylaziridine selectively reacts with the sulfhydryl group of cysteine residues. The reaction is a nucleophilic addition where the thiolate ion (deprotonated thiol) of a cysteine residue attacks one of the carbon atoms of the strained aziridine ring, leading to ring-opening and the formation of a stable covalent bond.

Here is a diagram illustrating the reaction mechanism:

G cluster_reactants Reactants cluster_product Product Dansylaziridine N-Dansylaziridine RingOpening Ring Opening This compound->RingOpening ProteinCysteine Protein-SH (Cysteine Residue) Thiolate Protein-S⁻ (Thiolate anion) ProteinCysteine->Thiolate Deprotonation (pH 6.5-8.6) ModifiedProtein Dansyl-S-Protein (Modified Protein) Thiolate->RingOpening Nucleophilic Attack RingOpening->ModifiedProtein Protonation

Caption: Reaction of N-Dansylaziridine with a cysteine residue.

Applications

The site-specific labeling of proteins with this compound opens up a variety of applications in research and drug development:

  • Conformational Studies: The environment-sensitive fluorescence of the dansyl group can be used to monitor conformational changes in proteins upon ligand binding, protein-protein interaction, or changes in environmental conditions.

  • Binding Assays: Changes in fluorescence intensity or wavelength can be used to quantify the binding affinity of drugs, inhibitors, or other molecules to the labeled protein.

  • Protein-Protein Interaction Analysis: Förster Resonance Energy Transfer (FRET) studies can be performed by using the dansyl group as a donor or acceptor fluorophore in combination with another fluorescent label.

  • Enzyme Activity Assays: If the labeled cysteine is near the active site, changes in fluorescence can be used to monitor enzyme activity.

  • Fluorescence Microscopy: The fluorescently labeled protein can be visualized in cells or tissues to study its localization and trafficking.

Experimental Protocols

The following are generalized protocols for the labeling of proteins with N-Dansylaziridine. Optimization of reaction conditions may be necessary for specific proteins.

Materials
  • Protein of interest with at least one accessible cysteine residue

  • N-Dansylaziridine

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl

  • Quenching solution: e.g., 100 mM 2-mercaptoethanol or dithiothreitol (DTT)

  • Dialysis tubing or desalting column (e.g., Sephadex G-25)

  • Organic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile) to dissolve N-Dansylaziridine

General Labeling Protocol

This protocol is a starting point and should be optimized for each specific protein.

Workflow for Protein Labeling with this compound:

G A 1. Prepare Protein Solution C 3. Labeling Reaction A->C B 2. Prepare this compound Solution B->C D 4. Quench Reaction C->D E 5. Purify Labeled Protein D->E F 6. Characterization E->F

Caption: General workflow for protein labeling.

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (like DTT or 2-mercaptoethanol), these must be removed prior to labeling. This can be achieved by dialysis against the reaction buffer or by using a desalting column.

  • This compound Solution Preparation:

    • Prepare a stock solution of N-Dansylaziridine in an organic solvent (e.g., DMF) at a concentration of 10-20 mM. This solution should be prepared fresh.

  • Labeling Reaction:

    • Add the N-Dansylaziridine stock solution to the protein solution. A molar excess of 10- to 20-fold of this compound over the protein is a good starting point.

    • Incubate the reaction mixture at room temperature or 4°C for 2 to 24 hours with gentle stirring. The optimal time and temperature should be determined empirically. The reaction is pH-dependent, with an optimal range of pH 6.5-8.6.[1]

  • Quenching the Reaction:

    • To stop the labeling reaction, add a quenching solution containing a thiol-containing reagent (e.g., 2-mercaptoethanol or DTT) to a final concentration of 10-50 mM. This will react with any unreacted this compound.

    • Incubate for at least 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Remove the excess unreacted this compound and the quenching reagent by dialysis against a suitable buffer or by using a desalting column.

Characterization of the Labeled Protein

It is crucial to characterize the labeled protein to determine the extent of labeling and to ensure that the modification has not negatively impacted the protein's structure and function.

  • Spectroscopic Analysis:

    • Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (~340 nm).

    • The degree of labeling (moles of dye per mole of protein) can be calculated using the Beer-Lambert law. The molar extinction coefficient of the dansyl group at its absorbance maximum is required for this calculation.

  • Mass Spectrometry:

    • Mass spectrometry (e.g., ESI-MS or MALDI-TOF) can be used to determine the exact mass of the labeled protein, which will confirm the number of attached dansyl groups.

    • Tandem mass spectrometry (MS/MS) of proteolytic digests of the labeled protein can be used to identify the specific cysteine residue(s) that have been modified.

  • Functional Assays:

    • Perform activity assays to ensure that the biological function of the protein is not compromised by the labeling.

Quantitative Data

The following table summarizes hypothetical quantitative data that could be obtained from a protein labeling experiment with this compound.

ParameterValueMethod of Determination
Molar Extinction Coefficient of this compound (at ~340 nm)~4,500 M⁻¹cm⁻¹UV-Vis Spectroscopy
Labeling Efficiency70-90%UV-Vis Spectroscopy / Mass Spectrometry
Stoichiometry of Labeling (moles of dye per mole of protein)0.7 - 1.2UV-Vis Spectroscopy / Mass Spectrometry
Reaction pH Optimum6.5 - 8.6Fluorescence Spectroscopy
Reaction Time2 - 24 hoursTime-course analysis by HPLC or MS

Troubleshooting

ProblemPossible CauseSolution
Low Labeling Efficiency Cysteine residues are not accessible.Denature and refold the protein under controlled conditions.
pH of the reaction buffer is not optimal.Optimize the pH of the reaction buffer within the 6.5-8.6 range.
Presence of reducing agents in the protein solution.Ensure complete removal of reducing agents before labeling.
Non-specific Labeling Reaction pH is too high.Lower the pH to within the optimal range to minimize reaction with other nucleophiles.
Protein Precipitation High concentration of organic solvent from the this compound stock.Use a more concentrated stock solution to minimize the volume of organic solvent added.
Over-labeling of the protein.Reduce the molar excess of this compound or the reaction time.

Logical Relationships in Experimental Design

The following diagram illustrates the key considerations and logical flow in designing a site-specific protein modification experiment using this compound.

G cluster_planning Experimental Planning cluster_optimization Reaction Optimization cluster_analysis Analysis and Validation A Protein Properties (Cysteine accessibility, pKa) C Reaction Conditions (pH, Temperature, Time) A->C B Desired Application (FRET, binding assay, etc.) E Characterization (MS, Spectroscopy) B->E D Reagent Ratio (this compound:Protein) C->D D->E F Functional Assay E->F F->B Feedback for application suitability

Caption: Key decision points in a this compound labeling experiment.

By following these protocols and considering the outlined principles, researchers can effectively utilize N-Dansylaziridine for the site-specific fluorescent labeling of proteins, enabling a deeper understanding of their biological roles.

References

Application Note: High-Precision Measurement of Dansylaziridine Fluorescence Lifetime for Drug Development and Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the measurement of Dansylaziridine fluorescence lifetime, a powerful technique for characterizing protein structure, dynamics, and drug-protein interactions. The intrinsic fluorescence of this compound is highly sensitive to its local environment, exhibiting a discernible change in its fluorescence lifetime upon covalent binding to a protein. This application note outlines the experimental setup, sample preparation, data acquisition using Time-Correlated Single Photon Counting (TCSPC), and data analysis to quantify these changes.

Introduction

This compound is a fluorescent probe that can covalently label nucleophilic residues on proteins, most notably the thiol group of cysteine. The fluorescence lifetime of the Dansyl moiety is dependent on the polarity and viscosity of its microenvironment. In an aqueous buffer, the free this compound exhibits a characteristic fluorescence lifetime. Upon covalent attachment to a protein, the fluorophore's environment becomes more hydrophobic and constrained, leading to a significant change in its fluorescence lifetime. This property allows for the sensitive detection and quantification of protein labeling and can be used to study protein conformational changes, and the binding of ligands or drugs that alter the probe's environment.

Fluorescence lifetime is an intrinsic property of a fluorophore and is defined as the average time it spends in the excited state before returning to the ground state. Unlike fluorescence intensity, lifetime measurements are generally independent of the probe concentration and photobleaching, offering a more robust and quantitative analytical method. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

Experimental Principles

The fundamental principle of this application is the change in the fluorescence lifetime of this compound upon its covalent attachment to a protein.

  • Free this compound: In an aqueous buffer, the Dansyl fluorophore is fully solvated by water molecules, a polar environment. This leads to a shorter fluorescence lifetime due to efficient non-radiative decay pathways.

  • Protein-Bound this compound: When this compound covalently binds to a protein, it is often localized in a more hydrophobic and sterically constrained pocket. This altered microenvironment reduces the rate of non-radiative decay, resulting in a longer fluorescence lifetime.

By measuring the fluorescence lifetime of a sample, the relative populations of free and protein-bound this compound can be determined, providing insights into the extent of protein labeling or changes in the protein's local environment.

Data Presentation

The following table summarizes the typical fluorescence lifetime values for this compound in its free and protein-bound states. These values are representative and can vary depending on the specific protein and buffer conditions.

StateEnvironmentTypical Fluorescence Lifetime (τ)
Free this compound Aqueous Buffer (e.g., PBS, pH 7.4)~3.5 ns
Protein-Bound this compound Covalently attached to a protein (e.g., Albumin)> 10 ns (can vary significantly)

Experimental Protocols

Materials and Reagents
  • This compound

  • Protein of interest (e.g., Bovine Serum Albumin, a specific enzyme)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrofluorometer with TCSPC capabilities

  • Pulsed light source (e.g., picosecond pulsed diode laser)

  • Single-photon sensitive detector (e.g., photomultiplier tube - PMT)

Sample Preparation: Covalent Labeling of Protein with this compound
  • Protein Solution Preparation: Prepare a solution of the protein of interest in PBS buffer (pH 7.4) at a concentration of 1-10 mg/mL.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling Reaction: Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 5% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C in the dark.

  • Removal of Unbound Probe: Separate the this compound-labeled protein from the unreacted probe using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS buffer.

  • Concentration and Purity Check: Determine the concentration of the labeled protein using a protein assay (e.g., Bradford or BCA). The degree of labeling can be estimated by measuring the absorbance of the protein and the Dansyl moiety.

Fluorescence Lifetime Measurement using TCSPC
  • Instrument Setup:

    • Set the excitation wavelength of the pulsed laser to approximately 335 nm.

    • Set the emission monochromator to the peak emission wavelength of this compound, around 518 nm.

    • Calibrate the TCSPC system using a known lifetime standard.

  • Sample Measurement:

    • Place the sample (free this compound or labeled protein in PBS) in a quartz cuvette.

    • Acquire the fluorescence decay curve until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.

  • Instrument Response Function (IRF) Measurement:

    • Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time response of the instrument.

  • Data Analysis:

    • Fit the fluorescence decay data using deconvolution software, taking into account the measured IRF.

    • For a single fluorescent species, a mono-exponential decay model is used: I(t) = A * exp(-t/τ) where I(t) is the intensity at time t, A is the amplitude, and τ is the fluorescence lifetime.

    • For samples containing a mixture of free and bound probe, a bi-exponential decay model may be necessary: I(t) = A1 * exp(-t/τ1) + A2 * exp(-t/τ2) where τ1 and τ2 are the lifetimes of the two components, and A1 and A2 are their respective amplitudes.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the experimental setup and measurement of this compound fluorescence lifetime.

experimental_workflow Experimental Workflow for this compound Lifetime Measurement cluster_prep Sample Preparation cluster_measurement Lifetime Measurement (TCSPC) cluster_analysis Data Analysis prep_protein Prepare Protein Solution labeling Covalent Labeling Reaction prep_protein->labeling prep_dansyl Prepare this compound Stock prep_dansyl->labeling purification Purification (Size-Exclusion Chromatography) labeling->purification sample_measurement Acquire Fluorescence Decay purification->sample_measurement instrument_setup Instrument Setup (Excitation: 335 nm, Emission: 518 nm) instrument_setup->sample_measurement irf_measurement Measure Instrument Response Function (IRF) instrument_setup->irf_measurement deconvolution Deconvolution with IRF sample_measurement->deconvolution irf_measurement->deconvolution fitting Fit Decay Data (Mono- or Bi-exponential) deconvolution->fitting results Determine Fluorescence Lifetime(s) fitting->results

Caption: Workflow for this compound lifetime measurement.

Signaling Pathway Analogy: Probe-Protein Interaction

This diagram illustrates the conceptual signaling pathway of this compound interacting with a target protein, leading to a measurable change in its fluorescence lifetime.

signaling_pathway This compound-Protein Interaction and Lifetime Change cluster_lifetime Fluorescence Lifetime (τ) dansyl_free Free this compound (Aqueous Environment) dansyl_bound Covalently Bound this compound (Hydrophobic Protein Pocket) dansyl_free->dansyl_bound Covalent Labeling lifetime_short Short Lifetime (~3.5 ns) dansyl_free->lifetime_short exhibits protein Target Protein (with Nucleophilic Residue, e.g., Cysteine) protein->dansyl_bound lifetime_long Long Lifetime (>10 ns) dansyl_bound->lifetime_long exhibits

Caption: this compound interaction and lifetime change.

Application of Dansylaziridine in Studying Protein-Ligand Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine is a fluorescent probe that covalently labels nucleophilic residues on proteins, offering a powerful tool for investigating protein structure, function, and ligand-binding interactions. The environmentally sensitive nature of the dansyl fluorophore makes it particularly valuable; its fluorescence emission properties, such as intensity and wavelength, are highly dependent on the polarity of its local environment. When a ligand binds to a protein, it can induce conformational changes that alter the microenvironment of the attached dansyl probe, leading to a measurable change in its fluorescence signal. This principle allows for the sensitive detection and quantification of protein-ligand binding events.

This document provides detailed application notes and protocols for the use of this compound in studying protein-ligand interactions, with a particular focus on the covalent labeling of cysteine residues.

Principle of Action

The utility of this compound in protein-ligand interaction studies is rooted in its two key functional components: the aziridine ring and the dansyl group.

  • Aziridine Ring: This strained three-membered ring is susceptible to nucleophilic attack by amino acid side chains, particularly the thiol group of cysteine residues. This reaction forms a stable covalent bond, permanently attaching the fluorescent probe to the protein.

  • Dansyl Group: This fluorophore exhibits changes in its fluorescence emission spectrum based on the polarity of its surrounding environment. In an aqueous, polar environment, the dansyl group has a lower fluorescence quantum yield and its emission maximum is at a longer wavelength. When moved to a more non-polar or hydrophobic environment, such as a protein's interior or a ligand-binding pocket, its fluorescence intensity increases, and the emission maximum shifts to a shorter wavelength (a blue shift).

Binding of a ligand to a this compound-labeled protein can trigger conformational changes that either shield the dansyl probe from the aqueous solvent or expose it further, resulting in a detectable change in fluorescence. This change can be used to determine binding affinities (Kd), study binding kinetics, and screen for potential inhibitors.

Data Presentation: Quantitative Analysis of Protein-Ligand Binding

Fluorescence titration is a common method to quantify the binding affinity between a protein and a ligand using this compound. In this experiment, the concentration of the this compound-labeled protein is kept constant while the concentration of the ligand is incrementally increased. The resulting change in fluorescence intensity is measured and plotted against the ligand concentration. The data can be fitted to a binding isotherm to determine the dissociation constant (Kd).

Table 1: Representative Data from a Fluorescence Titration Experiment

Ligand Concentration (µM)Fluorescence Intensity (Arbitrary Units)
0100
0.1125
0.2148
0.5180
1.0220
2.0255
5.0285
10.0295
20.0300
50.0302

Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific protein, ligand, and experimental conditions.

Experimental Protocols

Protocol 1: Covalent Labeling of Protein Cysteine Residues with this compound

This protocol outlines the steps for covalently labeling a protein with this compound, targeting accessible cysteine residues.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer and Fluorometer

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, incubate the protein with a 10-fold molar excess of DTT for 1 hour at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer. The removal of the reducing agent is crucial as it can react with this compound.

  • This compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in DMF or DMSO. Store protected from light.

  • Labeling Reaction:

    • To the protein solution, add the this compound stock solution to achieve a 10 to 20-fold molar excess of the probe over the protein. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C in the dark with gentle agitation.

  • Removal of Unreacted Probe:

    • After the incubation period, remove the unreacted this compound by extensive dialysis against the Reaction Buffer or by using a desalting column.

  • Determination of Labeling Efficiency:

    • Measure the absorbance of the labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of the dansyl group (around 340 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the dansyl group at 280 nm.

    • Calculate the concentration of the bound this compound using its molar extinction coefficient (ε ≈ 4,300 M-1cm-1 at 340 nm).

    • The labeling efficiency is the molar ratio of bound this compound to the protein.

Protocol 2: Fluorescence Titration to Determine Protein-Ligand Binding Affinity

This protocol describes how to perform a fluorescence titration experiment to determine the dissociation constant (Kd) of a protein-ligand interaction.

Materials:

  • This compound-labeled protein (from Protocol 1)

  • Ligand of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound-labeled protein of known concentration in the Assay Buffer.

    • Prepare a series of ligand solutions of known concentrations in the Assay Buffer.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorbance maximum of the dansyl group (around 340 nm) and the emission wavelength to the emission maximum (typically between 450-550 nm). Determine the optimal emission wavelength by performing an emission scan of the labeled protein.

    • To a cuvette, add a fixed amount of the this compound-labeled protein solution. Allow the solution to equilibrate to the desired temperature.

    • Record the initial fluorescence intensity (F0).

    • Add small aliquots of the ligand stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to reach equilibrium (typically 1-2 minutes) and record the fluorescence intensity (F).

  • Data Analysis:

    • Correct the fluorescence data for dilution effects if the volume of added ligand is significant.

    • Plot the change in fluorescence (ΔF = F - F0) or the fractional saturation as a function of the total ligand concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the dissociation constant (Kd). The equation for a one-site binding model is: ΔF = (ΔFmax * [L]) / (Kd + [L]) where ΔFmax is the maximum change in fluorescence at saturation and [L] is the ligand concentration.

Mandatory Visualizations

G Mechanism of this compound Labeling of Cysteine cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Protein_Cys Protein-SH (Cysteine Thiol) Nucleophilic_Attack Nucleophilic Attack Protein_Cys->Nucleophilic_Attack Thiolate attacks aziridine ring This compound This compound This compound->Nucleophilic_Attack Labeled_Protein Dansyl-S-Protein (Covalently Labeled Protein) Nucleophilic_Attack->Labeled_Protein Ring Opening & Covalent Bond Formation

Caption: Covalent labeling of a protein cysteine residue with this compound.

G Experimental Workflow for Studying Protein-Ligand Interactions cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Purification Protein Purification & Characterization Dansyl_Labeling Cysteine Labeling with This compound Protein_Purification->Dansyl_Labeling Purify_Labeled_Protein Purification of Labeled Protein Dansyl_Labeling->Purify_Labeled_Protein Fluorescence_Titration Fluorescence Titration with Ligand Purify_Labeled_Protein->Fluorescence_Titration Data_Collection Fluorescence Intensity Measurement Fluorescence_Titration->Data_Collection Binding_Curve Plot Binding Curve Data_Collection->Binding_Curve Kd_Determination Determine Kd by Non-linear Regression Binding_Curve->Kd_Determination

Caption: Workflow for protein-ligand interaction analysis using this compound.

G Signaling Pathway of Ligand-Induced Fluorescence Change cluster_initial Initial State cluster_binding Binding Event cluster_conformational_change Conformational Change cluster_final Final State Labeled_Protein_Apo Dansyl-Labeled Protein (Apo Form) Basal_Fluorescence Basal Fluorescence Labeled_Protein_Apo->Basal_Fluorescence Ligand_Binding Ligand Binding Labeled_Protein_Apo->Ligand_Binding Conformation_Change Protein Conformational Change Ligand_Binding->Conformation_Change Labeled_Protein_Holo Dansyl-Labeled Protein (Holo Form) Conformation_Change->Labeled_Protein_Holo Altered_Fluorescence Altered Fluorescence (Increase or Decrease) Labeled_Protein_Holo->Altered_Fluorescence

Caption: Ligand binding induces a change in the fluorescence of the Dansyl probe.

Application Notes and Protocols for Dansylaziridine Labeling in Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Dansylaziridine for the fluorescent labeling of proteins prior to analysis by polyacrylamide gel electrophoresis (PAGE). This technique allows for the sensitive detection of proteins without the need for post-staining methods like Coomassie Blue or silver staining.

Introduction to this compound Labeling

This compound is a fluorescent probe that covalently attaches to nucleophilic residues in proteins, primarily the sulfhydryl group of cysteine and the ε-amino group of lysine. The dansyl fluorophore emits a strong green fluorescence when excited by ultraviolet (UV) light, enabling the visualization of labeled proteins directly in the gel. This pre-staining method is advantageous for its sensitivity and for workflows where post-staining is undesirable.

The reaction is pH-dependent, with the reactivity of cysteine's thiol group increasing at a basic pH (typically >8.5). Lysine residues also react, particularly at near-neutral to slightly basic pH. Understanding the interplay between pH and residue reactivity is crucial for optimizing the labeling strategy for a specific protein.

Chemical Reaction

The aziridine ring of this compound is susceptible to nucleophilic attack by the thiol group of cysteine or the amino group of lysine, resulting in a stable covalent bond.

Quantitative Data

The following tables summarize key quantitative data for this compound labeling.

Table 1: Fluorescence Properties of Dansyl Fluorophore

PropertyValue
Excitation Maximum (λex)~335 nm
Emission Maximum (λem)~518 nm
Molar Extinction Coefficient~4,300 M⁻¹cm⁻¹ at 350 nm
Appearance of Labeled ProteinYellow solid

Table 2: Labeling Efficiency and Detection Limits

ParameterValueNotes
Labeling Efficiency
Fractional Incorporation (Troponin C)0.55 to 0.97 mol of dye/mol of proteinEfficiency is protein-dependent and influenced by the number of accessible reactive residues.
Detection Limit in SDS-PAGE
Estimated Detection Limit1 - 10 ng per bandComparable to or better than silver staining, and significantly more sensitive than Coomassie Blue staining.
Comparison with Other Dyes
This compound vs. Coomassie Blue R-250More sensitiveCoomassie Blue typically detects >50 ng of protein.
This compound vs. Silver StainingComparable sensitivitySilver staining can detect proteins in the low nanogram range but has a more complex protocol and can have higher background.
This compound vs. SYPRO RubySYPRO Ruby is generally more sensitiveSYPRO Ruby can detect sub-nanogram levels of protein and has a wider linear dynamic range.

Experimental Protocols

This section provides detailed protocols for protein labeling with this compound and subsequent analysis by SDS-PAGE.

Materials and Reagents
  • This compound

  • Protein sample of interest

  • Labeling Buffer: 50 mM Tris-HCl, pH 8.5 (for preferential cysteine labeling) or pH 7.4 (for labeling both cysteine and lysine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • SDS-PAGE sample buffer (e.g., Laemmli buffer)

  • Reagents for SDS-PAGE (acrylamide/bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS)

  • Method for removal of unreacted dye (choose one):

    • Spin desalting columns (e.g., Bio-Spin P-6, GE Healthcare PD-10)

    • Dialysis tubing (e.g., 3.5 kDa MWCO)

    • Acetone (ice-cold)

Protocol 1: Protein Labeling with this compound
  • Prepare this compound Stock Solution: Dissolve this compound in DMF or DMSO to a final concentration of 10-20 mM. Store protected from light at -20°C.

  • Prepare Protein Sample: Dissolve the protein of interest in the chosen Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Labeling Reaction: a. Add the this compound stock solution to the protein sample to achieve a 10- to 20-fold molar excess of dye over protein. Note: The optimal molar ratio should be determined empirically for each protein. b. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. Gentle mixing is recommended.

  • Removal of Unreacted this compound: This step is critical to reduce background fluorescence in the gel. Choose one of the following methods:

    • Method A: Spin Desalting Column: i. Equilibrate a spin desalting column with the SDS-PAGE running buffer according to the manufacturer's instructions. ii. Apply the labeling reaction mixture to the column. iii. Centrifuge to collect the labeled protein.

    • Method B: Dialysis: i. Transfer the reaction mixture to a dialysis cassette or tubing. ii. Dialyze against 1 L of SDS-PAGE running buffer for at least 4 hours at 4°C, with at least two buffer changes.

    • Method C: Acetone Precipitation: i. Add 4 volumes of ice-cold acetone to the reaction mixture. ii. Incubate at -20°C for 1 hour to precipitate the protein. iii. Centrifuge at >10,000 x g for 10 minutes at 4°C. iv. Carefully decant the supernatant containing the unreacted dye. v. Air-dry the protein pellet and resuspend in 1X SDS-PAGE sample buffer.

  • Prepare Sample for Electrophoresis: a. Mix the labeled protein sample with an equal volume of 2X SDS-PAGE sample buffer. b. Heat the sample at 95°C for 5 minutes. c. The sample is now ready for loading onto a polyacrylamide gel.

Protocol 2: SDS-PAGE and Visualization
  • Cast Polyacrylamide Gel: Prepare and cast a polyacrylamide gel of the desired percentage according to standard protocols.

  • Electrophoresis: a. Load the prepared this compound-labeled protein samples and a molecular weight marker into the wells of the gel. b. Run the gel in 1X SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Visualization: a. After electrophoresis, carefully remove the gel from the cassette. b. Place the gel on a UV transilluminator with an excitation wavelength of ~335 nm. c. The this compound-labeled protein bands will fluoresce and can be visualized and documented using a gel imaging system equipped with an appropriate emission filter (~520 nm).

Diagrams

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling Reaction cluster_cleanup Cleanup cluster_analysis Analysis protein_prep Prepare Protein in Labeling Buffer reaction Incubate Protein with this compound protein_prep->reaction dye_prep Prepare this compound Stock Solution dye_prep->reaction cleanup Remove Unreacted Dye (Spin Column/Dialysis/ Acetone Precipitation) reaction->cleanup sds_page_prep Prepare Sample for SDS-PAGE cleanup->sds_page_prep electrophoresis Run SDS-PAGE sds_page_prep->electrophoresis visualization Visualize on UV Transilluminator electrophoresis->visualization

Caption: Experimental workflow for this compound labeling and gel analysis.

Chemical Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dansyl This compound nucleophilic_attack Nucleophilic Attack dansyl->nucleophilic_attack Aziridine Ring protein Protein with Cysteine (R-SH) or Lysine (R-NH2) protein->nucleophilic_attack Thiol or Amino Group labeled_protein Fluorescently Labeled Protein (Dansyl-S-R or Dansyl-NH-R) nucleophilic_attack->labeled_protein Covalent Bond Formation

Application Notes and Protocols for High-Throughput Screening Assays Using Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dansylaziridine is a valuable tool in high-throughput screening (HTS) for the discovery of covalent inhibitors, particularly targeting enzymes with a reactive cysteine residue in their active site, such as certain proteases and deubiquitinases (DUBs). This small molecule probe consists of a fluorescent dansyl group linked to a reactive aziridine warhead. The inherent fluorescence of the dansyl moiety allows for the development of sensitive and robust HTS assays, while the aziridine group can form a stable covalent bond with nucleophilic residues, primarily cysteine, in the active site of target enzymes. This covalent interaction provides a mechanism for identifying potent and often highly specific inhibitors.

The application of this compound in HTS is predicated on its utility as an activity-based probe. In a typical assay format, the fluorescence properties of this compound change upon covalent modification of the target enzyme. This change can be monitored using various detection methods, with fluorescence polarization (FP) being a particularly well-suited technique for HTS applications. The principle of the FP-based assay relies on the change in the rotational speed of the fluorescent probe upon binding to a larger protein molecule. Unbound, small this compound tumbles rapidly in solution, resulting in low fluorescence polarization. Upon covalent attachment to a larger target enzyme, its rotation slows significantly, leading to a high fluorescence polarization signal. The displacement of this compound by a potential inhibitor that binds to the same active site prevents the increase in polarization, providing a direct measure of inhibitor potency.

These application notes provide a framework for developing and implementing robust HTS assays using this compound to identify and characterize novel covalent inhibitors against cysteine-dependent enzymes.

Signaling and Assay Principle

The fundamental principle of a this compound-based HTS assay is the detection of a covalent interaction between the probe and the target enzyme. This interaction can be monitored through changes in the fluorescence signal of the dansyl group.

G cluster_0 Assay Principle This compound This compound Covalent_Complex This compound-Enzyme Covalent Complex This compound->Covalent_Complex Covalent Bonding Target_Enzyme Target Enzyme (with active site Cys) Target_Enzyme->Covalent_Complex Fluorescence_Change Change in Fluorescence Signal Covalent_Complex->Fluorescence_Change

Caption: Covalent modification of a target enzyme by this compound.

In a competitive HTS format, a test compound that binds to the active site of the enzyme will prevent the covalent modification by this compound, thus inhibiting the associated change in fluorescence.

Application 1: Screening for Cysteine Protease Inhibitors

Cysteine proteases, such as papain and its homologues, are attractive drug targets for a variety of diseases. This compound can be effectively used to screen for inhibitors of these enzymes.

Experimental Workflow

The overall workflow for a this compound-based HTS assay for cysteine protease inhibitors is depicted below.

G Start Start Assay_Setup Assay Plate Preparation (384-well) Start->Assay_Setup Compound_Addition Addition of Test Compounds & Controls Assay_Setup->Compound_Addition Enzyme_Addition Addition of Cysteine Protease Compound_Addition->Enzyme_Addition Incubation_1 Pre-incubation (Compound + Enzyme) Enzyme_Addition->Incubation_1 Probe_Addition Addition of this compound Incubation_1->Probe_Addition Incubation_2 Incubation (Reaction Development) Probe_Addition->Incubation_2 FP_Reading Fluorescence Polarization Measurement Incubation_2->FP_Reading Data_Analysis Data Analysis (IC50, Z'-factor) FP_Reading->Data_Analysis End End Data_Analysis->End

Caption: HTS workflow for cysteine protease inhibitor screening.

Detailed Protocol: Fluorescence Polarization Assay for Papain-Like Cysteine Proteases

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

  • Target Enzyme: Purified papain-like cysteine protease (e.g., Papain, Cathepsin B, SARS-CoV-2 PLpro).

  • Probe: this compound stock solution in DMSO.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: A known inhibitor of the target protease (e.g., E-64).

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Dispense test compounds and controls (positive and negative) into the assay plate. Typically, a final concentration range of 1-100 µM is used for screening.

  • Enzyme Addition: Add the target cysteine protease to each well to a final concentration optimized for the assay (e.g., 50 nM).

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for the binding of test compounds to the enzyme.

  • Probe Addition: Add this compound to each well to a final concentration of 100 nM.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow for the covalent reaction between this compound and the enzyme.

  • Fluorescence Polarization Measurement: Read the fluorescence polarization on a suitable plate reader with excitation at ~340 nm and emission at ~520 nm.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the high (enzyme + this compound + DMSO) and low (enzyme + this compound + positive control) polarization signals.

  • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

  • Assess the quality and robustness of the assay by calculating the Z'-factor using the signals from the positive and negative controls. A Z'-factor > 0.5 is generally considered excellent for HTS.

Quantitative Data Summary
Target EnzymeKnown Inhibitor (Positive Control)Inhibitor IC50 (µM)Assay Z'-FactorReference
PapainE-640.010.78Hypothetical Data
Cathepsin BCA-0740.050.82Hypothetical Data
SARS-CoV-2 PLproGRL-06172.50.71Hypothetical Data

Note: The data in this table is hypothetical and serves as an example of how to present screening results. Actual values will vary depending on the specific experimental conditions.

Application 2: Screening for Deubiquitinase (DUB) Inhibitors

DUBs are a large family of proteases that regulate the ubiquitin system and are implicated in numerous diseases, making them attractive therapeutic targets. This compound can be employed to screen for covalent inhibitors of cysteine-dependent DUBs.

Logical Relationship of DUB Inhibition Assay

G Active_DUB Active DUB (e.g., USP7) High_FP High Fluorescence Polarization Active_DUB->High_FP Reacts with Inhibited_DUB Inhibited DUB Active_DUB->Inhibited_DUB Binds to This compound This compound This compound->High_FP Inhibitor Test Compound (Inhibitor) Inhibitor->Inhibited_DUB Low_FP Low Fluorescence Polarization Inhibited_DUB->Low_FP No reaction with This compound

Caption: Logic of competitive inhibition in a DUB HTS assay.

Detailed Protocol: Fluorescence Polarization Assay for a Ubiquitin-Specific Protease (USP)

Materials:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 10 mM DTT, 0.01% BSA.

  • Target Enzyme: Purified recombinant USP (e.g., USP7, USP2).

  • Probe: this compound stock solution in DMSO.

  • Test Compounds: Library of small molecules dissolved in DMSO.

  • Positive Control: A known covalent DUB inhibitor (e.g., PR-619).

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: Capable of measuring fluorescence polarization.

Procedure:

  • Compound Plating: Dispense test compounds and controls into the assay plate.

  • Enzyme Addition: Add the purified DUB to each well to a final concentration determined during assay optimization (e.g., 25 nM).

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Probe Addition: Add this compound to each well to a final concentration of 50 nM.

  • Reaction Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization (Excitation: ~340 nm, Emission: ~520 nm).

Data Analysis:

  • Perform data analysis as described for the cysteine protease assay to determine percent inhibition and IC50 values for hit compounds.

  • Calculate the Z'-factor to validate the assay performance.

Quantitative Data Summary
Target DUBKnown Inhibitor (Positive Control)Inhibitor IC50 (µM)Assay Z'-FactorReference
USP7P220775.20.85Hypothetical Data
USP2ML3641.80.79Hypothetical Data
UCH-L1LDN-574440.90.88Hypothetical Data

Note: The data in this table is hypothetical and serves as an example of how to present screening results. Actual values will vary depending on the specific experimental conditions.

Conclusion

This compound is a versatile and powerful fluorescent probe for the high-throughput screening of covalent inhibitors against cysteine-dependent enzymes. The fluorescence polarization-based assays described provide a robust, sensitive, and homogeneous format that is well-suited for large-scale screening campaigns. The detailed protocols and workflow diagrams presented here offer a comprehensive guide for researchers to establish and validate this compound-based HTS assays in their own laboratories for the discovery of novel therapeutic agents. The clear presentation of quantitative data in a tabular format allows for straightforward comparison of results and assessment of assay performance.

Troubleshooting & Optimization

Technical Support Center: Dansylaziridine Photobleaching

Author: BenchChem Technical Support Team. Date: November 2025

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This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and preventative measures to minimize photobleaching of Dansylaziridine in fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why does it happen to this compound?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal. The mechanism often involves the reaction of the excited fluorophore with molecular oxygen, generating reactive oxygen species (ROS) that chemically alter the dye molecule, rendering it non-fluorescent.[1][2][3]

Q2: How can I tell if my this compound signal loss is due to photobleaching?

A2: If you observe a gradual decrease in fluorescence intensity over time during continuous or repeated exposure to excitation light, photobleaching is the likely cause. This fading will be most pronounced in the areas that are being actively imaged.

Q3: Are there any alternatives to this compound that are more photostable?

A3: Yes, while this compound is a valuable tool, other fluorophores have been developed with improved photostability. For instance, acridone derivatives have been shown to be more resistant to photobleaching while having similar spectral properties to dansyl fluorophores.[4] The choice of an alternative will depend on the specific experimental requirements, such as the target molecule and the desired excitation and emission wavelengths.

Q4: Can the type of mounting medium I use affect photobleaching?

A4: Absolutely. Mounting media are critical for preserving your sample and can significantly impact photostability.[5][6] Many commercial mounting media are formulated with antifade reagents that help to reduce photobleaching.[5][7][8] It is important to choose a mounting medium that is compatible with your sample and imaging conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of fluorescence signal during imaging.High excitation light intensity.Reduce the laser or lamp power to the lowest level that provides a sufficient signal-to-noise ratio.[7] Use neutral density filters to decrease illumination intensity without changing the spectral quality.[1][7]
Signal fades after only a few exposures.Long exposure times.Shorten the camera exposure time.[7][9] If imaging a dynamic process, determine the longest possible exposure time that avoids motion blur.[10]
Significant photobleaching in live-cell imaging.Presence of molecular oxygen.Use an antifade reagent specifically designed for live-cell imaging, such as those based on Oxyrase™ technology or Trolox.[1][2] These reagents work by removing oxygen from the medium.[1]
Sample photobleaches even with an antifade mountant.Incompatible or ineffective antifade agent.Not all antifade agents are equally effective for all fluorophores. Consider trying a different antifade formulation. Popular options include those containing p-phenylenediamine (PPD), n-propyl gallate (NPG), or 1,4-diazabicyclo-octane (DABCO).[11][12] Note that some agents may have compatibility issues with certain dyes.[6][12]
General phototoxicity and photobleaching."Illumination overhead" - sample is illuminated when the camera is not acquiring an image.If possible, use hardware synchronization (e.g., TTL circuits) between the light source and the camera to ensure the sample is only illuminated during image acquisition.[10][13]

Quantitative Data Summary

Fluorophore Mounting Medium Half-life (seconds)
Fluorescein90% glycerol in PBS (pH 8.5)9
FluoresceinVectashield96
Tetramethylrhodamine90% glycerol in PBS (pH 8.5)7
TetramethylrhodamineVectashield330
Coumarin90% glycerol in PBS (pH 8.5)25
CoumarinVectashield106
Data adapted from a study on the analysis of antifading reagents for fluorescence microscopy.[16]

Experimental Protocols

Protocol 1: Sample Preparation with Antifade Mounting Medium for Fixed Cells
  • Final Wash: After the final step of your staining protocol, wash the sample thoroughly with phosphate-buffered saline (PBS) or a similar buffer.

  • Remove Excess Buffer: Carefully aspirate the excess buffer from around your sample.

  • Apply Antifade Mountant: Place a small drop of an antifade mounting medium (e.g., ProLong™ Gold, VECTASHIELD®) directly onto the sample.[7][17][18]

  • Mount Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Curing (for hard-setting mountants): If using a hard-setting mountant, allow it to cure according to the manufacturer's instructions, typically overnight at room temperature in the dark.[5]

  • Sealing (for soft-setting mountants): For non-curing, glycerol-based mountants, seal the edges of the coverslip with nail polish or a commercially available sealant to prevent drying.[19]

  • Storage: Store the slides flat and protected from light, typically at 4°C or -20°C for long-term storage.[20]

Protocol 2: Live-Cell Imaging with an Antifade Reagent
  • Prepare Antifade Medium: Dilute a live-cell compatible antifade reagent (e.g., ProLong™ Live Antifade Reagent, VectaCell™ Trolox) into your normal cell culture medium or imaging buffer to the recommended concentration.

  • Incubate Cells: Replace the medium on your cells with the prepared antifade medium.

  • Incubation Time: Incubate the cells for the time recommended by the manufacturer (typically 15-120 minutes) to allow the reagent to take effect.[2]

  • Imaging: Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching.[2]

Diagrams

Photobleaching_Mechanism Dansyl_Ground This compound (Ground State) Dansyl_Excited This compound (Excited State) Dansyl_Ground->Dansyl_Excited Excitation Light Dansyl_Excited->Dansyl_Ground Fluorescence Emission ROS Reactive Oxygen Species (ROS) Dansyl_Excited->ROS Intersystem Crossing Dansyl_Bleached Bleached this compound (Non-fluorescent) ROS->Dansyl_Bleached Oxidation Oxygen Molecular Oxygen (O2) Oxygen->ROS Energy Transfer Antifade Antifade Agent Antifade->ROS Scavenges

Caption: Simplified signaling pathway of this compound photobleaching and the role of antifade agents.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Imaging Imaging Protocol cluster_Analysis Data Analysis Staining Stain Sample with this compound Washing Wash to Remove Excess Dye Staining->Washing Mounting Mount with Antifade Medium Washing->Mounting Set_Parameters Set Imaging Parameters Mounting->Set_Parameters Minimize_Intensity 1. Minimize Light Intensity Set_Parameters->Minimize_Intensity Minimize_Exposure 2. Minimize Exposure Time Minimize_Intensity->Minimize_Exposure Acquire_Image Acquire Image Minimize_Exposure->Acquire_Image Analyze Analyze Fluorescent Signal Acquire_Image->Analyze

Caption: Experimental workflow to minimize this compound photobleaching.

References

solving Dansylaziridine solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges with Dansylaziridine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound powder not dissolving directly in my aqueous buffer?

This compound, like other dansyl derivatives, is inherently hydrophobic and is sparingly soluble or insoluble in water and aqueous buffers.[1][2][3] To achieve a working solution, it must first be dissolved in a suitable organic solvent.

Q2: What is the best organic solvent to prepare a this compound stock solution?

The most common and effective solvents are dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] Acetone can also be used and may offer higher solubility.[4]

  • Important Note on DMSO Stability: Be aware that the related compound, Dansyl chloride, is reported to be unstable in DMSO solutions.[1][4] It is crucial to prepare fresh stock solutions in DMSO or, if storage is necessary, to aliquot and store at -80°C for a short period to minimize degradation.[3]

Q3: How can I prevent the compound from precipitating when I dilute my organic stock solution into the aqueous buffer?

Precipitation occurs when the concentration of this compound exceeds its solubility limit in the final aqueous solution. To prevent this:

  • Add Slowly: Introduce the organic stock solution to the aqueous buffer drop-by-drop while continuously stirring or vortexing.[5][6] This avoids localized high concentrations.

  • Maintain Co-solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically between 1-5%. However, always verify that this concentration of organic solvent is compatible with your specific biological assay.

  • Work with Dilute Solutions: The final working concentration of dansyl compounds in aqueous buffers is often low. For example, Dansyl chloride's solubility is approximately 0.02 mg/mL in a 1:40 DMSO:PBS solution.[2]

Q4: How stable are this compound solutions?

  • Aqueous Working Solutions: These are generally not stable and should be prepared fresh and used within the same day.[2][7][8]

  • Organic Stock Solutions: As mentioned, stability in DMSO can be a concern.[1] If not using immediately, flash-freeze aliquots and store them at -20°C or -80°C, protected from light and moisture.[1][3] It is recommended to use solutions stored at -20°C within a month and at -80°C within six months.[3]

Q5: Can I use heat or sonication to help dissolve this compound?

Yes, gentle warming of the stock solution to 37°C or brief treatment in an ultrasonic bath can help dissolve the compound in the initial organic solvent.[3] However, avoid excessive heat, which could lead to degradation.

Q6: How does pH affect this compound solubility and reactivity?

While pH has a minor effect on the solubility of the dansyl moiety itself, it can significantly impact its stability and reactivity. Labeling reactions with primary amines, for instance, are often more efficient at a neutral to slightly alkaline pH (e.g., pH 7 to 9.5).[9][10] Conversely, extreme pH levels can accelerate the degradation of the compound in aqueous solutions.[11]

Data Presentation: Solubility of Dansyl Derivatives

The following table summarizes the solubility of Dansyl chloride, which is expected to be a close proxy for this compound due to the shared hydrophobic dansyl group.

SolventApproximate SolubilityReference
DMSO~10 mg/mL[2]
Acetone~50 mg/mL[4]
Dimethylformamide (DMF)~3 mg/mL[2]
Ethanol~1.6 mg/mL[2]
1:40 DMSO:PBS (pH 7.2)~0.02 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Inert gas (e.g., Argon or Nitrogen)

  • Microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder in a clean, dry microcentrifuge tube. (Molecular Weight of this compound is ~266.3 g/mol ; for 1 mL of 10 mM stock, use 2.66 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Purge the headspace of the tube with an inert gas to displace oxygen, which can degrade the compound.[2]

  • Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) or sonication can be applied if needed.[3]

  • If not for immediate use, aliquot the stock solution into smaller, single-use volumes, purge with inert gas, and store at -20°C or -80°C, protected from light.[3]

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution (from Protocol 1)

  • Target aqueous buffer (e.g., PBS, HEPES, TRIS)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the required volume of your aqueous buffer to the desired temperature.

  • While vigorously vortexing or stirring the buffer, slowly add the required volume of the this compound stock solution drop-by-drop.[5][6] For example, to make 1 mL of a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

  • Continue to mix for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If fine precipitates are observed, centrifuge the solution and use the supernatant.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions.[2]

Visual Guides and Workflows

G cluster_0 Preparation Workflow start Start: this compound (Solid Powder) dissolve Dissolve in Anhydrous DMSO to create 10-100x Stock Solution start->dissolve mix Add Stock Solution dropwise to vigorously stirring Aqueous Buffer dissolve->mix check Precipitate Observed? mix->check ready Working Solution Ready for Assay (Use Immediately) check->ready No troubleshoot Proceed to Troubleshooting Guide check->troubleshoot Yes

Caption: Workflow for preparing aqueous this compound solutions.

G cluster_1 Troubleshooting Precipitation problem Problem: Precipitate forms in final aqueous solution cause1 Possible Cause 1: Final concentration is too high problem->cause1 sol1 Solution: Lower the final working concentration cause1->sol1 Yes cause2 Possible Cause 2: Poor mixing technique cause1->cause2 No sol2 Solution: Add stock slowly to vortexing buffer cause2->sol2 Yes cause3 Possible Cause 3: Final DMSO % is too low cause2->cause3 No sol3 Solution: Increase final DMSO % (check assay compatibility) cause3->sol3 Yes

Caption: Troubleshooting logic for precipitation issues.

G cluster_2 Amine Labeling Reaction protein Protein with Primary Amine (e.g., Lysine) plus + protein->plus dansyl This compound (in aqueous buffer) product Fluorescently Labeled Protein (Stable Sulfonamide Adduct) plus->dansyl plus->product pH 7.0 - 9.5

Caption: Simplified pathway for protein labeling with this compound.

References

Technical Support Center: Optimizing Dansylaziridine to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Dansylaziridine to protein molar ratio for their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal this compound to protein molar ratio?

There is no single optimal ratio. The ideal molar ratio of this compound to protein depends on several factors, including:

  • The number of accessible reactive residues (primarily cysteines) on the protein.

  • The concentration of the protein. [1]

  • The reaction buffer conditions (pH, temperature). [2]

  • The desired degree of labeling (DOL).

It is crucial to perform a titration experiment by varying the molar coupling ratio to determine the optimal conditions for your specific protein and application.[1] A good starting point for many proteins is a molar coupling ratio in the range of 10:1 to 40:1 (this compound:protein).[1]

Q2: How do I calculate the this compound to protein molar ratio?

To prepare your labeling reaction, you will need to calculate the amount of this compound to add to your protein solution.

Formula for Molar Ratio Calculation:

To use this formula, you first need to determine the moles of your protein:

Alternatively, you can convert your protein's weight concentration to molar concentration:

Q3: How do I determine the Degree of Labeling (DOL)?

The Degree of Labeling (DOL), also known as the dye-to-protein ratio, represents the average number of dye molecules covalently bound to a single protein molecule.[3][4][5] It is a critical parameter for ensuring experimental consistency.[6][7]

You can calculate the DOL using absorbance measurements from a UV-Vis spectrophotometer.[3]

Calculation Steps:

  • Remove unreacted this compound: It is essential to remove all non-conjugated dye, typically through dialysis or gel filtration, for an accurate DOL determination.[5][6][7]

  • Measure Absorbance:

    • Measure the absorbance of the labeled protein solution at 280 nm (A280), which corresponds to the protein absorbance.[3]

    • Measure the absorbance at the maximum absorption wavelength (λmax) of this compound (approximately 340 nm).[3]

  • Calculate DOL: The following formula can be used:

    Where:

    • A_max: Absorbance at the λmax of this compound.

    • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • A_280: Absorbance of the labeled protein at 280 nm.

    • CF: Correction factor for the dye's absorbance at 280 nm (A280 of the dye / Amax of the dye).[6][7]

    • ε_dye: Molar extinction coefficient of this compound at its λmax (in M⁻¹cm⁻¹).

An ideal DOL is typically between 0.5 and 1 for most applications to avoid under-labeling or over-labeling, which can affect protein function.[3]

Troubleshooting Guides

Issue 1: Low Labeling Efficiency / Low DOL

Possible Causes & Solutions

Cause Troubleshooting Steps
Suboptimal Molar Ratio Increase the this compound to protein molar ratio in your next experiment. Perform a titration with ratios from 10:1 up to 100:1 or higher.[1]
Incorrect Buffer pH This compound reacts with deprotonated thiols. Ensure the reaction buffer pH is between 7.0 and 8.5 for optimal cysteine labeling. A higher pH can increase labeling efficiency but may also increase hydrolysis of the dye.[2]
Oxidized Cysteine Residues Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive. Reduce the protein with a reducing agent like DTT or TCEP prior to labeling. Crucially, the reducing agent must be removed before adding this compound , as it will compete for the dye.[8]
Short Reaction Time The reaction may not have proceeded to completion. Increase the incubation time. A typical reaction time is 1-2 hours at room temperature.[1]
Low Protein Concentration Labeling efficiency can be concentration-dependent. If possible, increase the protein concentration.[1]
Hydrolysis of this compound This compound can hydrolyze in aqueous solutions. Prepare the this compound stock solution in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the labeling reaction.[2]
Issue 2: Non-Specific Labeling or High Background Fluorescence

Possible Causes & Solutions

Cause Troubleshooting Steps
Excessively High Molar Ratio A very high molar excess of this compound can lead to non-specific binding to other nucleophilic residues like lysine or histidine, or hydrophobic interactions with the protein.[9] Reduce the molar ratio.
Inadequate Removal of Unbound Dye Residual, unbound this compound will contribute to background fluorescence. Ensure thorough removal of excess dye using dialysis or size-exclusion chromatography.[6][7]
Protein Aggregation Over-labeling can sometimes lead to protein aggregation, which can cause non-specific signals.[5] Analyze the labeled protein using techniques like SDS-PAGE or dynamic light scattering to check for aggregation.
Contaminated Buffers or Reagents Ensure all buffers and reagents are free from contaminants that might fluoresce or react with the dye.
Buffer Composition Avoid buffers containing primary amines (e.g., Tris), as they can compete with the protein for reaction with this compound. Use buffers like phosphate or HEPES.
Issue 3: Altered Protein Function or Stability

Possible Causes & Solutions

Cause Troubleshooting Steps
Labeling of Critical Residues The covalent attachment of this compound to a residue in an active site or at a protein-protein interaction interface can disrupt its function. Try to identify the labeled sites using mass spectrometry. If a critical residue is labeled, consider site-directed mutagenesis to move the reactive cysteine to a less critical location.
Over-labeling A high degree of labeling can alter the protein's conformation and stability.[5] Aim for a lower DOL by reducing the molar ratio or reaction time. A DOL of 1 is often sufficient.[3]
Harsh Labeling Conditions Extreme pH or high temperatures can denature the protein. Perform the labeling reaction under mild conditions (e.g., pH 7.0-8.0, room temperature or 4°C).
Issue 4: Photobleaching or Fluorescence Quenching

Possible Causes & Solutions

Cause Troubleshooting Steps
Photobleaching Prolonged exposure to high-intensity light can cause irreversible photobleaching of the Dansyl fluorophore.[10] Minimize light exposure during experiments and use an anti-fade reagent if necessary.
Fluorescence Quenching High labeling density can lead to self-quenching where adjacent fluorophores interact and reduce the overall fluorescence signal.[5] This is another reason to aim for a lower DOL. Certain buffer components or metal ions can also quench fluorescence.[11][12] Analyze your buffer composition for potential quenchers.

Experimental Protocols

Protocol 1: Titration to Determine Optimal Molar Ratio

This protocol outlines a general procedure for determining the optimal this compound to protein molar ratio.

  • Prepare Protein Solution:

    • Dissolve or dialyze your protein into a suitable reaction buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5).

    • Determine the protein concentration accurately.

  • Prepare this compound Stock Solution:

    • Dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Set up Labeling Reactions:

    • Prepare a series of reactions with varying molar ratios of this compound to protein (e.g., 0:1, 5:1, 10:1, 20:1, 40:1, 80:1).

    • For each reaction, add the calculated volume of this compound stock solution to the protein solution while gently vortexing.

    • Incubate the reactions for 1-2 hours at room temperature, protected from light.

  • Remove Excess Dye:

    • Purify the labeled protein from unreacted this compound using a desalting column or dialysis.

  • Characterize the Labeled Protein:

    • Determine the Degree of Labeling (DOL) for each reaction using the protocol described in the FAQs.

    • Assess the functionality of the labeled protein using a relevant activity assay.

    • Analyze the labeled protein by SDS-PAGE to check for integrity and aggregation.

  • Select Optimal Ratio:

    • Choose the molar ratio that provides a sufficient DOL without significantly compromising protein function.

Protocol 2: Cysteine-Specific Labeling with Prior Reduction

This protocol is for labeling specific cysteine residues and is particularly useful when the protein contains disulfide bonds.

  • Protein Reduction:

    • Incubate the protein with a 10-20 fold molar excess of DTT for 1 hour at room temperature to reduce disulfide bonds.

  • Removal of Reducing Agent:

    • Remove DTT completely from the protein solution using a desalting column pre-equilibrated with the reaction buffer. This step is critical as DTT will react with this compound.

  • Labeling Reaction:

    • Immediately after DTT removal, add the desired molar ratio of this compound to the protein solution.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or cysteine.

    • Purify the labeled protein to remove unreacted dye and quenching reagents.

  • Characterization:

    • Determine the DOL and assess protein function as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Prepare Protein Solution titration Perform Molar Ratio Titration p_prep->titration d_prep Prepare this compound Stock d_prep->titration incubation Incubate (1-2h, RT, dark) titration->incubation purify Remove Excess Dye incubation->purify dol Determine DOL purify->dol func AssessFunctionality purify->func sds SDS-PAGE Analysis purify->sds

Caption: Workflow for optimizing this compound to protein molar ratio.

troubleshooting_logic start Low Labeling Efficiency? cause1 Suboptimal Molar Ratio start->cause1 Yes cause2 Incorrect Buffer pH start->cause2 Yes cause3 Oxidized Cysteines start->cause3 Yes solution1 Increase Molar Ratio cause1->solution1 solution2 Adjust pH to 7.0-8.5 cause2->solution2 solution3 Reduce Protein & Remove Reductant cause3->solution3

Caption: Troubleshooting logic for low labeling efficiency.

References

dealing with low labeling efficiency of Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Dansylaziridine as a fluorescent labeling agent.

Troubleshooting Guide

Low or no labeling efficiency is a common issue in protein modification. This guide provides a systematic approach to troubleshooting your this compound labeling experiments.

Issue: Low or No Fluorescent Signal

Potential Cause Recommended Action
This compound Hydrolysis This compound is susceptible to hydrolysis in aqueous solutions, rendering it non-reactive. Prepare fresh this compound solutions in an anhydrous organic solvent (e.g., DMSO or DMF) immediately before use. Avoid storing the reagent in aqueous buffers.
Suboptimal pH The reaction of this compound with primary amines is pH-dependent. The optimal pH is typically in the alkaline range (pH 8.5-9.5) to ensure the target amine groups are deprotonated and thus more nucleophilic.
Incorrect Buffer Composition Buffers containing primary or secondary amines (e.g., Tris) or other nucleophiles (e.g., azide) will compete with the target protein for this compound, reducing labeling efficiency. Use non-nucleophilic buffers such as borate or carbonate.
Insufficient Reagent Concentration A suboptimal molar excess of this compound to protein can result in incomplete labeling. Increase the molar ratio of this compound to your protein. A typical starting point is a 10- to 20-fold molar excess.
Short Incubation Time The labeling reaction may not have proceeded to completion. Increase the incubation time. Typical incubation times range from 1 to 4 hours.
Low Incubation Temperature Lower temperatures slow down the reaction rate. While labeling can be performed at 4°C to preserve protein integrity, room temperature (20-25°C) is generally more efficient.
Protein-Specific Issues The target protein may have few accessible primary amine groups (lysine residues). Confirm the presence and accessibility of lysine residues through protein sequence analysis or structural modeling.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound labeling?

A1: this compound is an electrophilic molecule that primarily reacts with nucleophiles. In the context of protein labeling, it is believed to react predominantly with the deprotonated primary amino groups of lysine residues and the N-terminal α-amino group. The reaction involves the nucleophilic attack of the amine on one of the carbon atoms of the aziridine ring, leading to ring-opening and the formation of a stable covalent bond.

Q2: Which amino acids does this compound react with?

A2: The primary targets for this compound are the ε-amino groups of lysine residues due to their high nucleophilicity at alkaline pH. It can also react with the N-terminal α-amino group of the protein. While the aziridine ring can potentially react with other nucleophilic amino acid side chains, such as the thiol group of cysteine or the imidazole group of histidine, the reaction with primary amines is generally favored under typical labeling conditions.

Q3: How can I optimize the labeling efficiency of this compound?

A3: Optimization is key to successful labeling. The following table summarizes key parameters to consider:

ParameterRecommendationRationale
pH 8.5 - 9.5Maximizes the deprotonation of primary amines, increasing their nucleophilicity.
Buffer Borate or CarbonateAvoids competing nucleophiles present in buffers like Tris.
This compound Concentration 10-20 fold molar excessEnsures sufficient reagent is available to label the target protein.
Incubation Time 1 - 4 hoursAllows the reaction to proceed to completion.
Temperature Room Temperature (20-25°C)Balances reaction rate with protein stability.

Q4: My this compound solution turned cloudy. Can I still use it?

A4: A cloudy solution is often a sign of precipitation, which can occur if the organic solvent containing this compound is added too quickly to the aqueous protein solution or if the reagent has hydrolyzed and precipitated. It is not recommended to use a cloudy solution. Prepare a fresh solution of this compound and add it to the protein solution slowly while vortexing to ensure proper mixing.

Q5: How can I remove excess, unreacted this compound after the labeling reaction?

A5: Unreacted this compound can be removed by several methods, including:

  • Dialysis: Dialyze the labeled protein against a suitable buffer.

  • Gel Filtration Chromatography: Use a desalting column to separate the labeled protein from the smaller, unreacted dye.

  • Precipitation: Precipitate the protein using a method like acetone precipitation, which will leave the unreacted dye in the supernatant.

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound

  • Protein Preparation: Prepare the protein of interest in a suitable non-nucleophilic buffer (e.g., 50 mM sodium borate, pH 9.0). The protein concentration should typically be in the range of 1-10 mg/mL.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 10-fold).

    • Slowly add the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% (v/v) to minimize its effect on protein structure.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation.

  • Removal of Unreacted Dye: After incubation, remove the unreacted this compound using one of the methods described in Q5 of the FAQ section.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the Dansyl group (around 340 nm) and the protein (at 280 nm), or by using mass spectrometry.

Protocol 2: Optimization of this compound Labeling Conditions

To determine the optimal labeling conditions for your specific protein, it is recommended to perform a series of small-scale experiments varying one parameter at a time.

  • pH Optimization: Set up parallel labeling reactions at different pH values (e.g., 7.5, 8.0, 8.5, 9.0, 9.5) while keeping other parameters constant.

  • Molar Ratio Optimization: Perform labeling reactions with varying molar excesses of this compound (e.g., 5x, 10x, 20x, 50x) at the optimal pH.

  • Incubation Time Optimization: At the optimal pH and molar ratio, test different incubation times (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Analysis: Analyze the labeling efficiency for each condition to identify the optimal parameters for your experiment.

Visualizations

Dansylaziridine_Labeling_Pathway cluster_reactants Reactants cluster_reaction Labeling Reaction cluster_products Products Protein Protein (with accessible Lysine) Reaction_Mix Reaction Mixture (Aqueous Buffer, pH 8.5-9.5) Protein->Reaction_Mix This compound This compound (in organic solvent) This compound->Reaction_Mix Labeled_Protein Labeled Protein (Fluorescent) Reaction_Mix->Labeled_Protein Covalent Bonding Hydrolyzed_Dansyl Hydrolyzed this compound (Non-reactive) Reaction_Mix->Hydrolyzed_Dansyl Hydrolysis (Side Reaction)

Caption: Signaling pathway of this compound labeling.

Troubleshooting_Workflow Start Low Labeling Efficiency Check_Reagent Is this compound solution fresh? Start->Check_Reagent Check_Reagent->Start No, prepare fresh solution Check_pH Is the reaction pH optimal (8.5-9.5)? Check_Reagent->Check_pH Yes Check_pH->Start No, adjust pH Check_Buffer Is the buffer non-nucleophilic? Check_pH->Check_Buffer Yes Check_Buffer->Start No, change buffer Check_Concentration Is the molar excess of this compound sufficient? Check_Buffer->Check_Concentration Yes Check_Concentration->Start No, increase molar excess Check_Time_Temp Are incubation time and temperature adequate? Check_Concentration->Check_Time_Temp Yes Check_Time_Temp->Start No, optimize time/temp Protein_Issue Consider protein-specific issues (e.g., few accessible lysines) Check_Time_Temp->Protein_Issue Yes Success Labeling Efficiency Improved Protein_Issue->Success

Caption: Troubleshooting workflow for low labeling efficiency.

Technical Support Center: Removal of Unreacted Dansylaziridine from Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively removing unreacted Dansylaziridine from protein samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my protein sample?

Unreacted this compound can lead to several downstream issues, including high background fluorescence in imaging experiments, inaccurate protein quantification, and potential interference with subsequent biochemical assays. Complete removal of the free dye is essential for obtaining reliable and reproducible results.

Q2: What are the primary methods for removing unreacted this compound?

The three most common and effective methods for removing small molecule dyes like this compound from protein samples are:

  • Spin Column Chromatography (Size Exclusion Chromatography): A rapid method that separates molecules based on size.

  • Dialysis: A process that involves the diffusion of small molecules across a semi-permeable membrane.

  • Acetone Precipitation: A technique that selectively precipitates proteins, leaving small molecules like free dye in the supernatant.

Q3: How do I choose the best removal method for my experiment?

The choice of method depends on factors such as your sample volume, protein concentration, the required purity, and the time constraints of your experiment. The table below provides a quantitative comparison to aid in your decision-making.

Q4: Can I quench the reaction with unreacted this compound before purification?

Yes, quenching the reaction can be a beneficial step. This compound reacts with nucleophilic groups. Adding a small molecule with a reactive thiol group, such as 2-mercaptoethanol or dithiothreitol (DTT), can consume the excess this compound, facilitating its removal during the subsequent purification step.

Q5: What are the storage conditions for a this compound-labeled protein?

Labeled proteins should be stored protected from light at 4°C for short-term storage (up to one month). For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Quantitative Comparison of Removal Methods

The following table summarizes the typical performance of the three main methods for removing unreacted fluorescent dyes from protein samples. The values presented are representative and can vary depending on the specific protein, buffer conditions, and initial dye concentration.

FeatureSpin Column ChromatographyDialysisAcetone Precipitation
Time Required < 15 minutes4 hours to overnight~1-2 hours
Protein Recovery > 90%> 85%70-90%
Dye Removal Efficiency > 95%> 99% (with multiple buffer changes)> 90%
Sample Dilution MinimalSignificantNone (pellet is resuspended)
Hands-on Time LowLow to ModerateModerate
Scalability Small to medium sample volumesSmall to large sample volumesSmall to large sample volumes
Risk of Protein Denaturation LowLowModerate to High

Experimental Workflows

This compound Labeling and Purification Workflow

The following diagram illustrates the general workflow for labeling a protein with this compound and subsequent purification.

This compound Labeling and Purification Workflow cluster_labeling Protein Labeling cluster_purification Purification Protein_Sample Protein Sample in Appropriate Buffer Incubation Incubate (e.g., 1-2 hours at RT) Protein_Sample->Incubation This compound This compound (in organic solvent) This compound->Incubation Quenching Optional: Quench with Thiol Reagent Incubation->Quenching Labeled_Protein Labeled Protein (with free dye) Quenching->Labeled_Protein Spin_Column Spin Column Chromatography Purified_Protein Purified Labeled Protein Spin_Column->Purified_Protein Dialysis Dialysis Dialysis->Purified_Protein Precipitation Acetone Precipitation Precipitation->Purified_Protein Labeled_Protein->Spin_Column Labeled_Protein->Dialysis Labeled_Protein->Precipitation

General workflow for protein labeling and purification.

Detailed Experimental Protocols

Protocol 1: Removal of Unreacted this compound using Spin Column Chromatography

This method is ideal for rapid and efficient removal of unreacted dye with high protein recovery.

Materials:

  • Labeled protein sample

  • Desalting spin column with an appropriate molecular weight cutoff (MWCO), typically 5-7 kDa.

  • Equilibration buffer (the buffer you want your final protein sample to be in)

  • Microcentrifuge

  • Collection tubes

Procedure:

  • Column Preparation:

    • Remove the bottom closure of the spin column and place it in a collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage solution.

  • Equilibration:

    • Add 300-500 µL of equilibration buffer to the top of the resin.

    • Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.

    • Repeat the equilibration step two more times.

  • Sample Loading:

    • Place the column in a new, clean collection tube.

    • Slowly apply your labeled protein sample to the center of the resin.

  • Elution:

    • Centrifuge at 1,500 x g for 2 minutes to collect the purified, labeled protein.

  • Storage:

    • The collected sample contains the purified labeled protein. Store appropriately.

Protocol 2: Removal of Unreacted this compound using Dialysis

This method is suitable for larger sample volumes and achieves a high degree of purification, though it is more time-consuming.

Materials:

  • Labeled protein sample

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa)

  • Dialysis buffer (at least 200-500 times the sample volume)

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Membrane Preparation:

    • If using dialysis tubing, cut to the desired length and pre-wet according to the manufacturer's instructions.

  • Sample Loading:

    • Load the labeled protein sample into the dialysis tubing or cassette, ensuring one end is securely clamped.

    • Remove any air bubbles and clamp the other end.

  • Dialysis:

    • Place the sealed dialysis bag/cassette in a beaker containing the dialysis buffer.

    • Place the beaker on a stir plate and stir gently at 4°C.

    • Dialyze for 2-4 hours.

  • Buffer Exchange:

    • Change the dialysis buffer.

    • Continue to dialyze for another 2-4 hours or overnight at 4°C for maximum removal of the unreacted dye.

  • Sample Recovery:

    • Carefully remove the dialysis bag/cassette from the buffer.

    • Gently remove the sample from the bag/cassette into a clean tube.

Protocol 3: Removal of Unreacted this compound using Acetone Precipitation

This method is useful for concentrating the protein sample while removing the unreacted dye. However, there is a higher risk of protein denaturation.

Materials:

  • Labeled protein sample

  • Ice-cold acetone (-20°C)

  • Microcentrifuge

  • Resuspension buffer

Procedure:

  • Precipitation:

    • Add four volumes of ice-cold acetone to your labeled protein sample.

    • Vortex briefly and incubate at -20°C for at least 60 minutes.

  • Pelleting:

    • Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C to pellet the protein.

  • Washing:

    • Carefully decant the supernatant containing the unreacted dye.

    • Gently wash the pellet with a small volume of ice-cold acetone.

    • Centrifuge again and decant the supernatant.

  • Drying:

    • Air-dry the pellet for a short period (5-10 minutes). Do not over-dry, as this can make resuspension difficult.

  • Resuspension:

    • Resuspend the protein pellet in a suitable buffer.

Troubleshooting Guide

The following decision tree can help you troubleshoot common issues encountered during the removal of unreacted this compound.

Troubleshooting Guide Start Start Troubleshooting Problem Problem Start->Problem Identify the issue Solution_LowRecovery_SC Check MWCO of column. Ensure protein size is >2x MWCO. Avoid overloading the column. Problem->Solution_LowRecovery_SC Low Protein Recovery (Spin Column) Solution_LowRecovery_Dialysis Check for leaks in dialysis tubing. Ensure MWCO is appropriate for your protein. Consider non-specific binding to the membrane. Problem->Solution_LowRecovery_Dialysis Low Protein Recovery (Dialysis) Solution_LowRecovery_Precip Ensure complete precipitation (extend incubation time). Avoid disturbing the pellet during supernatant removal. Problem->Solution_LowRecovery_Precip Low Protein Recovery (Precipitation) Solution_IncompleteDyeRemoval Spin Column: Use a fresh column or reduce sample load. Dialysis: Increase number of buffer changes and dialysis time. Precipitation: Perform a second wash of the pellet. Problem->Solution_IncompleteDyeRemoval Incomplete Dye Removal Solution_ProteinPrecipitation Check buffer pH and ionic strength. Avoid extreme changes in buffer conditions. Consider adding stabilizing agents (e.g., glycerol). Problem->Solution_ProteinPrecipitation Protein Precipitation during/after purification Solution Solution Check Check Check_BSA Add carrier protein (e.g., BSA) to reduce non-specific binding. Solution_LowRecovery_Dialysis->Check_BSA For dilute samples

Troubleshooting decision tree for common issues.

impact of pH on Dansylaziridine labeling efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Dansylaziridine for fluorescent labeling, with a specific focus on the impact of reaction pH.

Troubleshooting Guide

Issue 1: Low or No Fluorescent Signal

Question: I have performed the labeling reaction, but I observe a very weak or no fluorescent signal from my protein sample. What are the potential causes related to pH?

Answer:

Low or no fluorescence following a labeling reaction with this compound can stem from several pH-related factors. The efficiency of the labeling reaction is critically dependent on the pH of the reaction buffer.

  • Suboptimal pH for Thiol Reactivity: this compound primarily reacts with the thiol group (sulfhydryl group) of cysteine residues. This reaction is most efficient when the thiol group is in its deprotonated, thiolate anion form (-S⁻). The pKa of the cysteine thiol group is typically around 8.5. At a pH below the pKa, the thiol group is predominantly in its protonated form (-SH), which is a much weaker nucleophile, leading to significantly lower labeling efficiency. For optimal labeling, a pH range of 7.5 to 8.5 is generally recommended to ensure a sufficient concentration of the reactive thiolate anion.

  • pH-Induced Protein Conformation Changes: The three-dimensional structure of your protein is sensitive to pH. If the reaction pH causes your protein to fold in such a way that the target cysteine residues are buried within the protein's interior, this compound will not be able to access them, resulting in poor labeling. It is crucial to maintain a pH that preserves the native conformation and ensures the accessibility of the target cysteines.

  • Hydrolysis of this compound: The aziridine ring of this compound is susceptible to hydrolysis, a reaction that is also influenced by pH. This hydrolysis reaction results in a non-reactive diol that will not label the protein but may still be fluorescent, contributing to background signal. While specific data for this compound is limited, related compounds like Dansyl chloride show increased hydrolysis at very high pH.[1] Therefore, an excessively high pH might increase the rate of hydrolysis, reducing the concentration of active labeling reagent.

Troubleshooting Steps:

  • Verify Buffer pH: Accurately measure the pH of your reaction buffer at the temperature you are conducting the reaction.

  • Optimize Reaction pH: Perform a series of small-scale labeling reactions at different pH values within the recommended range (e.g., pH 7.0, 7.5, 8.0, 8.5) to determine the optimal pH for your specific protein.

  • Assess Protein Stability: Ensure your protein is stable and properly folded at the chosen labeling pH. You can use techniques like circular dichroism or dynamic light scattering to assess protein integrity at different pH values.

  • Control for Hydrolysis: Prepare the this compound solution immediately before use and add it to the protein solution to minimize hydrolysis.

Issue 2: High Background or Non-Specific Labeling

Question: My labeled protein shows a good signal, but I also have a high fluorescent background, or I suspect non-specific labeling of other amino acid residues. How can pH contribute to this?

Answer:

High background and non-specific labeling can be influenced by the pH of the reaction and subsequent purification steps.

  • Reaction with Other Nucleophiles: While this compound is highly reactive towards thiols, at higher pH values, other nucleophilic amino acid side chains, such as the ε-amino group of lysine (pKa ~10.5) or the N-terminal α-amino group, become deprotonated and more reactive. This can lead to non-specific labeling. For the related compound Dansyl chloride, labeling of lysine residues is significantly increased at pH 9.5.[1]

  • Precipitation of the Labeling Reagent: this compound is a hydrophobic molecule. If the pH of the buffer is not optimal, or if the concentration of the reagent is too high, it can precipitate out of solution, leading to high background fluorescence that is difficult to remove.

  • Inefficient Removal of Unreacted Dye: The efficiency of removing hydrolyzed or unreacted this compound during purification (e.g., dialysis, size-exclusion chromatography) can be affected by the pH of the buffers used.

Troubleshooting Steps:

  • Optimize pH for Specificity: While a higher pH increases the reactivity of cysteine, it may also increase non-specific labeling of other residues like lysine. If non-specific labeling is a concern, consider performing the reaction at a slightly lower pH (e.g., 7.0-7.5) to favor thiol reactivity while minimizing the reactivity of other nucleophiles.

  • Control Reagent Concentration: Use the lowest effective concentration of this compound to minimize precipitation and non-specific binding.

  • Optimize Purification Buffers: Ensure the pH of the buffers used during the purification steps is appropriate to maintain protein stability and effectively separate the labeled protein from unreacted dye.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling of cysteine residues?

A1: The optimal pH for this compound labeling of cysteine residues is a balance between maximizing the reactivity of the target thiol group and minimizing side reactions. The thiol group of cysteine needs to be in its deprotonated thiolate form to react efficiently. Given the typical pKa of a cysteine thiol is around 8.5, a reaction pH between 7.5 and 8.5 is generally recommended. However, the optimal pH can vary depending on the specific protein and its isoelectric point, so empirical testing is advised.

Q2: How does the pKa of the target cysteine affect the optimal labeling pH?

A2: The local environment of a cysteine residue within a protein can influence its pKa. If a cysteine is in a microenvironment that lowers its pKa, efficient labeling can be achieved at a lower pH. Conversely, if the pKa is elevated, a higher pH may be required. If you have information about the pKa of your target cysteine, you can adjust the labeling pH to be at or slightly above this value.

Q3: Can I perform this compound labeling at an acidic pH?

A3: Labeling at an acidic pH is generally not recommended. At acidic pH, the concentration of the reactive thiolate anion is very low, which will dramatically reduce the labeling efficiency. Furthermore, the aziridine ring of this compound may be more susceptible to acid-catalyzed hydrolysis, further reducing the amount of active reagent available for labeling.

Q4: Does the choice of buffer system matter for this compound labeling?

A4: Yes, the buffer system is important. You should use a buffer that is effective in the desired pH range (7.5-8.5) and does not contain primary or secondary amines (e.g., Tris) or other nucleophiles that can react with this compound. Good choices for this pH range include phosphate, borate, or HEPES buffers.

Q5: How can I assess the pH-dependent stability of my protein before labeling?

A5: It is crucial to ensure your protein is stable and correctly folded at the intended labeling pH. You can assess this by incubating your protein in the chosen buffer at different pH values and analyzing its integrity using methods such as:

  • SDS-PAGE: To check for degradation or aggregation.

  • Size-Exclusion Chromatography (SEC): To assess for aggregation.

  • Circular Dichroism (CD) Spectroscopy: To monitor changes in secondary structure.

  • Dynamic Light Scattering (DLS): To detect the presence of aggregates.

Quantitative Data Summary

pHTime (min)Predominant Labeled Species (Number of Dansyl groups)
6.05, 15, 301
7.05, 15, 301 (with emergence of 3 labels after 15 min)
9.551-5
9.5152-5 (less of the 1-label species)

Data adapted from a study on myoglobin labeling with Dansyl chloride.[1]

This data indicates that the labeling efficiency of Dansyl chloride on a protein increases significantly with increasing pH from 6.0 to 9.5.[1] A similar trend is expected for this compound labeling of cysteine residues, as the reactivity of the target thiol group is also enhanced at a higher pH.

Experimental Protocols

General Protocol for this compound Labeling of Proteins

This protocol provides a general framework. Optimization of pH, reagent concentration, and incubation time is recommended for each specific protein.

Materials:

  • Protein of interest containing at least one cysteine residue.

  • This compound.

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO).

  • Reaction Buffer (e.g., 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.5-8.5).

  • Quenching solution (e.g., 1 M β-mercaptoethanol or Dithiothreitol).

  • Purification column (e.g., size-exclusion chromatography column).

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the chosen Reaction Buffer. The protein concentration should typically be in the range of 1-10 mg/mL.

    • If the protein has been stored in a buffer containing reducing agents (like DTT or β-mercaptoethanol), these must be removed prior to labeling, as they will compete for the this compound. This can be achieved by dialysis or using a desalting column.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical stock concentration is 10-20 mM. Protect the solution from light.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C. The optimal time and temperature may vary. Protect the reaction from light.

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching solution to a final concentration of 10-50 mM. This will react with any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Remove unreacted this compound and the quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

    • Monitor the column eluate for protein absorbance (e.g., at 280 nm) and Dansyl fluorescence (excitation ~340 nm, emission ~520 nm).

    • Pool the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the protein and the Dansyl group.

    • Confirm the integrity of the labeled protein using SDS-PAGE and, if necessary, mass spectrometry.

Visualizations

experimental_workflow This compound Labeling Workflow cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer exchange, pH adjustment) labeling Labeling Reaction (Controlled pH and temperature) protein_prep->labeling reagent_prep This compound Solution (Freshly prepared) reagent_prep->labeling quenching Quenching (Remove excess reagent) labeling->quenching purification Purification (Size-Exclusion Chromatography) quenching->purification analysis Analysis (Spectroscopy, SDS-PAGE) purification->analysis

Caption: A general workflow for protein labeling with this compound.

ph_effect Impact of pH on this compound Labeling cluster_low_ph Low pH (< 7.0) cluster_optimal_ph Optimal pH (7.5 - 8.5) cluster_high_ph High pH (> 9.0) low_thiol Protonated Thiol (-SH) (Less Reactive) low_efficiency Low Labeling Efficiency low_thiol->low_efficiency optimal_thiol Deprotonated Thiolate (-S⁻) (Highly Reactive) high_efficiency High Labeling Efficiency optimal_thiol->high_efficiency high_efficiency_side High Efficiency but Potential Non-Specificity optimal_thiol->high_efficiency_side high_side_reactions Increased Side Reactions (e.g., with Lysine) high_side_reactions->high_efficiency_side high_hydrolysis Increased Reagent Hydrolysis high_hydrolysis->high_efficiency_side ph Reaction pH cluster_low_ph cluster_low_ph cluster_optimal_ph cluster_optimal_ph cluster_high_ph cluster_high_ph

Caption: The influence of pH on the efficiency and specificity of this compound labeling.

References

minimizing background fluorescence in Dansylaziridine experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Dansylaziridine experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and minimize background fluorescence in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular target?

This compound is a fluorescent probe that is reactive towards thiol groups (sulfhydryl groups) on cysteine residues within proteins. This reactivity allows for the labeling and subsequent visualization of these proteins.

Q2: What are the excitation and emission wavelengths for this compound?

The dansyl moiety of this compound has an excitation maximum at approximately 335 nm and an emission maximum at around 518 nm when conjugated to proteins. It is important to use the appropriate filter sets on your fluorescence microscope to match these spectral properties for optimal signal detection and minimal bleed-through.

Q3: What are the main causes of high background fluorescence in this compound experiments?

High background fluorescence in this compound experiments can primarily be attributed to two main factors:

  • Autofluorescence: Endogenous molecules within cells and tissues can fluoresce at similar wavelengths to this compound, creating a background haze that can obscure the specific signal. Common sources of autofluorescence include NADH, flavins, collagen, and elastin.[1][2][3] Fixatives like glutaraldehyde can also induce autofluorescence.[4]

  • Non-specific Binding: As a thiol-reactive probe, this compound can bind to any accessible cysteine residue on cellular proteins, not just the protein of interest. This widespread, non-specific labeling is a significant contributor to background signal.

Other factors include suboptimal experimental procedures such as inadequate washing, inappropriate probe concentration, and incorrect buffer composition.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound experiments in a question-and-answer format.

Issue 1: High Background Fluorescence Obscuring the Signal

Q: My images have a high, diffuse background, making it difficult to identify my protein of interest. What can I do?

A: High background is a common issue. Here are several strategies to mitigate it, categorized by the source of the background:

To Reduce Autofluorescence:

  • Photobleaching: Before staining, you can expose your fixed sample to the excitation light for a period to "burn out" the autofluorescent molecules.[4][5]

  • Chemical Quenching:

    • Sodium Borohydride (NaBH4): Treatment with a fresh solution of 0.1% sodium borohydride in PBS for 20-30 minutes can reduce aldehyde-induced autofluorescence from fixation.[4]

    • Sudan Black B: A 0.1-0.3% solution of Sudan Black B in 70% ethanol for 10-20 minutes can quench autofluorescence, particularly from lipofuscin.[4]

    • Copper Sulfate: A solution of 10 mM copper sulfate in ammonium acetate buffer can also be effective.[6]

  • Spectral Unmixing: If your imaging system has this capability, you can acquire images at multiple wavelengths and use software to subtract the autofluorescence signature from your specific this compound signal.

  • Use a Negative Control: Always prepare an unstained sample to assess the level of autofluorescence in your cells or tissue.[7]

To Reduce Non-specific Binding of this compound:

  • Optimize Probe Concentration: Using an excessively high concentration of this compound will lead to increased non-specific binding. Perform a concentration titration to find the lowest concentration that still provides a detectable specific signal.

  • Optimize Incubation Time: Shorter incubation times can help to limit the extent of non-specific reactions. This needs to be balanced with allowing sufficient time for the probe to react with the target protein.

  • Blocking Free Thiols: Before applying this compound, you can block the most reactive, non-target thiols with a non-fluorescent thiol-reactive compound like N-ethylmaleimide (NEM). This requires careful optimization to avoid blocking the cysteine residues on your protein of interest.

  • Washing: Increase the number and duration of washing steps after this compound incubation to remove unbound or loosely bound probe. Using a buffer containing a low concentration of a mild detergent like Tween-20 during washes can be beneficial.

  • Adjust Buffer pH: The reactivity of thiols is pH-dependent. Performing the labeling reaction at a slightly lower pH may decrease the reactivity of some non-target thiols. However, this needs to be compatible with the stability and function of your target protein.

Issue 2: Weak or No Specific Signal

Q: I have low background, but my specific signal is also very weak or absent. How can I improve my signal?

A: A weak signal can be due to several factors related to the probe, the target protein, or the imaging setup.

  • Check Protein Expression: Confirm that your protein of interest is expressed at a detectable level in your sample.

  • Probe Integrity: Ensure your this compound stock solution is fresh and has been stored correctly, protected from light, to prevent degradation.

  • Optimize Staining Conditions:

    • Increase Probe Concentration: If you have optimized for low background and the signal is still weak, a modest increase in the this compound concentration may be necessary.

    • Increase Incubation Time: A longer incubation period may allow for more complete labeling of your target protein.

  • Microscope Settings:

    • Correct Filter Set: Double-check that your microscope's excitation and emission filters are appropriate for this compound (Excitation ~335 nm, Emission ~518 nm).

    • Increase Exposure Time/Gain: While this can also increase background noise, a moderate increase in exposure time or detector gain can help to visualize a weak signal.

    • Objective Numerical Aperture (NA): Use an objective with a high NA to collect as much emitted light as possible.

Issue 3: Photobleaching of the Signal

Q: My fluorescent signal fades quickly when I'm imaging. How can I prevent this?

A: Photobleaching is the irreversible destruction of a fluorophore by light.

  • Use an Antifade Mounting Medium: Mount your coverslips with a commercially available antifade reagent.[7]

  • Minimize Light Exposure: Keep your samples in the dark whenever possible. During imaging, use the lowest excitation light intensity that provides a detectable signal and keep exposure times as short as possible.

  • Image Acquisition: Capture images quickly and avoid prolonged focusing on a single area.

Experimental Protocols

General Protocol for Staining Adherent Cells with this compound

This protocol is a starting point and should be optimized for your specific cell type and target protein.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Staining Buffer (e.g., PBS or a buffer appropriate for your target protein)

  • Washing Buffer (e.g., PBS with 0.05% Tween-20)

  • Antifade mounting medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization (for intracellular targets): If your protein of interest is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS.

  • This compound Staining:

    • Dilute the this compound stock solution to the desired final concentration (start with a titration from 10-100 µM) in Staining Buffer.

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three to five times with Washing Buffer, with each wash lasting at least 5 minutes, to remove unbound probe.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filters for this compound.

Quantitative Data Summary

The optimal conditions for this compound experiments are highly dependent on the specific application and sample type. The following table provides a general range for key parameters as a starting point for optimization.

ParameterRecommended Starting RangeNotes
This compound Concentration 10 - 100 µMHigher concentrations can lead to increased non-specific binding. A titration is highly recommended.
Incubation Time 30 - 60 minutesLonger times may increase signal but also background. Optimize for the best signal-to-noise ratio.
Incubation Temperature Room Temperature (20-25°C)Can be performed at 4°C to slow down the reaction and potentially reduce non-specific binding.
pH of Staining Buffer 7.0 - 8.0Thiol reactivity is generally higher at slightly alkaline pH. Adjusting the pH may help to modulate reactivity.

Visualizations

Experimental Workflow for this compound Staining

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslip wash1 2. Wash with PBS cell_culture->wash1 fixation 3. Fixation (e.g., 4% PFA) wash1->fixation wash2 4. Wash with PBS fixation->wash2 permeabilization 5. Permeabilization (optional) wash2->permeabilization wash3 6. Wash with PBS permeabilization->wash3 staining 7. Incubate with this compound wash3->staining wash4 8. Extensive Washing staining->wash4 mounting 9. Mount with Antifade Medium wash4->mounting imaging 10. Fluorescence Microscopy mounting->imaging background_fluorescence cluster_sources Sources of Background cluster_causes_auto Causes of Autofluorescence cluster_causes_nonspecific Causes of Non-specific Binding autofluorescence Autofluorescence endogenous Endogenous Molecules (NADH, Flavins, etc.) autofluorescence->endogenous fixative Fixative Artifacts (Glutaraldehyde) autofluorescence->fixative nonspecific_binding Non-specific Binding thiol_reactivity Reaction with Abundant Non-target Thiols nonspecific_binding->thiol_reactivity high_concentration High Probe Concentration nonspecific_binding->high_concentration long_incubation Prolonged Incubation nonspecific_binding->long_incubation high_background High Background Fluorescence endogenous->high_background fixative->high_background thiol_reactivity->high_background high_concentration->high_background long_incubation->high_background

References

Technical Support Center: Dansylaziridine Labeling of Intracellular Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dansylaziridine for the fluorescent labeling of intracellular proteins.

FAQs and Troubleshooting Guides

This section addresses common challenges encountered during the experimental workflow, from initial cell loading to final imaging.

Poor or No Intracellular Fluorescence Signal

Question: I am not observing any fluorescence signal from my cells after incubation with this compound. What could be the issue?

Answer: A lack of intracellular signal is a common issue that can stem from several factors, primarily related to probe delivery and reaction conditions.

Troubleshooting Steps:

  • Cell Permeability: this compound, like many small molecule probes, may have limited passive diffusion across the cell membrane.

    • Optimization of Incubation Time and Concentration: Systematically vary the concentration (e.g., 10-100 µM) and incubation time (e.g., 30 minutes to 4 hours) to find the optimal balance for cell uptake without inducing cytotoxicity.

    • Permeabilization (for fixed cells): If working with fixed cells, ensure your permeabilization protocol is adequate. Mild detergents like Triton X-100 or saponin are commonly used. Note that fixation can sometimes alter protein conformation and thiol accessibility.[1]

    • Use of Efflux Pump Inhibitors: Some cell types actively pump out fluorescent probes via efflux pumps. The use of an efflux pump inhibitor, such as Verapamil, can increase intracellular probe accumulation.[2]

  • Probe Concentration and Stability:

    • Verify Probe Concentration: Ensure the stock solution of this compound is at the correct concentration and has been stored properly, protected from light and moisture, to prevent degradation.[2]

    • Probe Stability in Media: this compound's reactivity can be compromised in certain cell culture media. It is advisable to perform labeling in a simple, buffered solution like PBS or HBSS if media components are suspected to interfere with the probe.

  • Target Protein Expression and Thiol Accessibility:

    • Confirm Protein Expression: Ensure that your protein of interest is expressed at a detectable level in your cell line.

    • Thiol Accessibility: The cysteine residues on your target protein must be accessible to this compound. Denaturing conditions (in fixed cells) may expose previously buried thiols, but can also alter protein localization.

  • Imaging Settings:

    • Correct Filter Sets: Confirm that the excitation and emission filters on your microscope are appropriate for the Dansyl fluorophore (typically Ex/Em of ~340/525 nm, but can be solvent-dependent).

    • Signal-to-Noise Ratio: A weak signal may be obscured by background noise. Optimize imaging parameters to enhance the signal-to-noise ratio.[3][4][5][6]

Experimental Workflow for Optimizing this compound Labeling

G cluster_prep Preparation cluster_labeling Labeling Optimization cluster_analysis Analysis cluster_troubleshoot Troubleshooting start Seed cells prep_probe Prepare fresh this compound working solution start->prep_probe incubation Incubate cells with varying This compound concentrations (e.g., 10, 25, 50, 100 µM) prep_probe->incubation time_course Perform a time-course experiment (e.g., 30, 60, 120, 240 min) incubation->time_course wash Wash cells to remove unbound probe time_course->wash image Image cells using appropriate filter sets wash->image analyze Analyze fluorescence intensity and cell viability image->analyze no_signal No/Low Signal analyze->no_signal If problem persists high_background High Background analyze->high_background If problem persists cytotoxicity Cytotoxicity analyze->cytotoxicity If problem persists

Caption: Workflow for optimizing intracellular labeling with this compound.

High Background or Non-Specific Staining

Question: My cells show diffuse, non-specific fluorescence, making it difficult to identify my protein of interest. How can I reduce this background?

Answer: High background is often due to the reaction of this compound with other abundant intracellular thiols or non-specific binding to cellular components.

Troubleshooting Steps:

  • Reaction with Glutathione (GSH): Glutathione is a highly abundant intracellular thiol (1-10 mM) that can react with this compound, leading to a strong, diffuse background signal.[7][8]

    • Lower Probe Concentration: Use the lowest concentration of this compound that still provides a detectable specific signal.

    • Optimize Incubation Time: Shorter incubation times can help to favor the reaction with more accessible or reactive protein thiols over the reaction with GSH.

    • Pre-treatment with a Thiol-Blocking Agent (Advanced): In some cases, pre-treating cells with a non-fluorescent thiol-reactive compound at a low concentration may block the most reactive, non-target thiols before adding this compound. This should be done with caution as it can also block the target of interest.

  • Washing Steps:

    • Thorough Washing: Ensure that you are thoroughly washing the cells after incubation to remove any unbound probe. Using a buffer containing a mild scavenger for unreacted probe, such as a low concentration of N-acetyl-cysteine, in the final wash steps could be considered, but must be carefully optimized to avoid stripping the probe from the target protein.

  • Cellular Autofluorescence:

    • Unstained Control: Always include an unstained control (cells only) to assess the level of natural autofluorescence in your cells at the imaging wavelengths used.

    • Choice of Media: Phenol red in cell culture media can contribute to background fluorescence. Use phenol red-free media for imaging.

  • Probe Aggregation:

    • Solubility: Ensure that the this compound is fully dissolved in your working buffer. Aggregates can lead to punctate, non-specific staining.

Logical Diagram of Non-Specific Binding

G Dansyl This compound Target Target Protein (Cysteine) Dansyl->Target Reacts with GSH Glutathione (High Conc.) Dansyl->GSH Reacts with OtherThiols Other Cellular Thiols Dansyl->OtherThiols Reacts with SpecificSignal Specific Signal Target->SpecificSignal Background Background Fluorescence GSH->Background OtherThiols->Background

Caption: Sources of specific and non-specific signals in this compound labeling.

Cell Viability Issues (Cytotoxicity)

Question: After labeling with this compound, I'm observing a high level of cell death. How can I mitigate this?

Answer: Cytotoxicity can be caused by the probe itself, the solvent used for the stock solution, or the overall stress of the labeling procedure.

Troubleshooting Steps:

  • Probe Concentration and Incubation Time:

    • Titration: Perform a dose-response experiment to determine the maximum concentration of this compound your cells can tolerate for a given incubation time. Start with a low concentration (e.g., 1-10 µM) and increase it gradually.

    • Reduce Incubation Time: Shorter incubation times will reduce the exposure of the cells to the probe.

  • Solvent Toxicity:

    • Minimize Solvent Concentration: this compound is often dissolved in DMSO. Ensure that the final concentration of DMSO in your cell culture medium is non-toxic (typically <0.5%).

  • Perform a Viability Assay:

    • Quantitative Assessment: Use a standard cell viability assay (e.g., Trypan Blue exclusion, MTT assay, or live/dead staining kits) to quantify the cytotoxicity of your labeling protocol. This will allow you to systematically optimize conditions to maximize labeling efficiency while minimizing cell death.

Table 1: Example IC50 Values for Cytotoxic Compounds in Different Cell Lines

CompoundCell LineIC50 (µM)Reference
P15 (Tamoxifen Derivative)MCF-76.51[9]
P15 (Tamoxifen Derivative)T47D5.59[9]
P15 (Tamoxifen Derivative)MDA-MB-2317.05[9]
Compound 7cHepG220.35[7]
Compound 8bHepG214.51[7]
Piperidinyl-DESMCF-719.7 µg/mL[10]
Pyrrolidinyl-DESMCF-717.6 µg/mL[10]
Note: These are examples for different compounds and cell lines to illustrate the range of cytotoxic concentrations. The IC50 for this compound will need to be determined empirically for your specific cell line and experimental conditions.

Experimental Protocols

General Protocol for this compound Labeling of Live Adherent Cells

This protocol provides a starting point for labeling intracellular proteins with this compound. Optimization of concentrations and incubation times is highly recommended.

Materials:

  • Adherent cells cultured on glass-bottom dishes suitable for microscopy.

  • This compound powder.

  • Anhydrous DMSO.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Complete cell culture medium.

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Culture cells to a desired confluency (e.g., 60-80%) on glass-bottom dishes.

  • Labeling:

    • Prepare a working solution of this compound by diluting the stock solution in pre-warmed PBS or HBSS to the desired final concentration (start with a range of 10-50 µM).

    • Aspirate the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound working solution to the cells and incubate at 37°C for a specified time (start with 30-60 minutes).

  • Washing:

    • Aspirate the labeling solution.

    • Wash the cells 2-3 times with pre-warmed PBS or complete culture medium to remove unbound probe.

  • Imaging:

    • Add fresh, pre-warmed, phenol red-free imaging medium to the cells.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the Dansyl fluorophore (e.g., Ex ~340 nm, Em ~525 nm).

Protocol for Cytotoxicity Assessment (MTT Assay)

Materials:

  • Cells seeded in a 96-well plate.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment:

    • Treat the cells with a range of this compound concentrations for the desired incubation time. Include untreated and solvent-only controls.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement:

    • Read the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

References

Technical Support Center: Improving the Selectivity of Dansylaziridine for Thiols Over Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of Dansylaziridine for labeling thiols in the presence of amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor influencing the selectivity of this compound for thiols over amines?

The primary factor is the reaction pH. Thiols (specifically, the thiolate anion, RS⁻) are significantly more nucleophilic than neutral amines at near-neutral pH. By controlling the pH, you can favor the deprotonation of thiols to the highly reactive thiolate form while keeping primary amines (like the ε-amino group of lysine) predominantly in their protonated, non-nucleophilic ammonium form (R-NH₃⁺).

Q2: What is the optimal pH range for selective thiol modification with this compound?

For optimal selectivity, a pH range of 7.0-7.5 is recommended.[1][2] In this range, a sufficient concentration of the thiolate anion is present to react efficiently with this compound, while the majority of primary amines remain protonated, thus minimizing the side reaction with amine groups.

Q3: Can I still get amine labeling at pH 7.0-7.5?

While significantly reduced, some background labeling of amines can still occur. This is especially true for the α-amino group of the N-terminus of a protein, which typically has a lower pKa than the ε-amino group of lysine and may be partially deprotonated at this pH.

Q4: How does the reaction temperature affect selectivity?

Lowering the reaction temperature (e.g., 4°C) can sometimes improve selectivity by slowing down the overall reaction rate, which can disproportionately affect the less favorable side reaction with amines. However, this will also increase the required reaction time for thiol labeling.

Q5: What is the expected reactivity of this compound with different amino acids?

Under optimal pH conditions (7.0-7.5), the expected order of reactivity is Cysteine >> N-terminal amine > Lysine. Other nucleophilic amino acid side chains, such as histidine and tyrosine, show very low reactivity with similar thiol-reactive probes.[3]

Troubleshooting Guide

Problem Possible Cause Solution
High degree of non-specific amine labeling. Reaction pH is too high. Lower the pH of the reaction buffer to 7.0-7.5. Prepare the buffer fresh and verify the pH before starting the experiment.
High concentration of this compound. Decrease the molar excess of this compound to the lowest level that still provides sufficient thiol labeling. A 10-20 fold molar excess is a good starting point.[1][4]
Prolonged reaction time. Optimize the reaction time. Monitor the reaction progress to determine the point of sufficient thiol labeling before significant amine labeling occurs.
Low or no thiol labeling. Thiols are oxidized to disulfides. Reduce the protein sample with a disulfide-reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling. If using DTT, it must be removed before adding this compound.[2]
Reaction pH is too low. Ensure the pH is at least 7.0 to facilitate the formation of the reactive thiolate anion.
This compound has hydrolyzed. Prepare the this compound stock solution fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before use.
Precipitation during the reaction. Low solubility of the protein or the this compound conjugate. Perform the reaction at a lower protein concentration. The addition of a small amount of an organic co-solvent (e.g., up to 10% DMSO) may improve solubility.

Quantitative Data Summary

ParameterValue/RangeConditionsReference
Optimal pH for Thiol Labeling 7.0 - 7.5Aqueous buffer[1][2]
pKa of Cysteine Thiol Group ~8.3 (in proteins)Varies with local environment[5]
pKa of Lysine ε-amino Group ~10.5Varies with local environment
Relative Reactivity (Thiol vs. Amine) ~1000:1 (for maleimides)pH 7[3]
Molar Excess of Reagent 10 - 20 foldOver protein[1][4]
Reaction Temperature 4°C to Room Temperature
Reaction Time 2 hours to overnightDependent on temperature and concentration[1][4]

Key Experimental Protocols

Protocol 1: Selective Labeling of Protein Thiols with this compound
  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at a pH of 7.2 (e.g., 100 mM phosphate buffer).

    • If the protein contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfides. It is not necessary to remove TCEP before proceeding.

  • This compound Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the reagent over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like β-mercaptoethanol or glutathione.

    • Remove the excess, unreacted this compound by gel filtration (e.g., Sephadex G-25 column) or dialysis against the reaction buffer.

Protocol 2: Assessing the Degree of Thiol vs. Amine Labeling
  • Sample Preparation:

    • Label your protein of interest using the protocol above.

    • As a control, label a similar protein that contains lysine residues but no cysteine residues under the same conditions.

  • Analysis by Mass Spectrometry:

    • Analyze both the thiol-containing and the cysteine-free labeled proteins by mass spectrometry (e.g., ESI-MS).

    • Determine the mass shift corresponding to the addition of a this compound molecule (Molecular Weight: 276.36 g/mol ).

    • The number of adducts on the thiol-containing protein will represent the sum of thiol and amine labeling, while the number of adducts on the cysteine-free protein will represent only amine labeling.

  • Analysis by UV-Vis Spectroscopy:

    • Determine the concentration of the protein using its absorbance at 280 nm and the concentration of the incorporated Dansyl group using its absorbance maximum (around 340 nm).

    • The degree of labeling can be calculated using the Beer-Lambert law and the respective extinction coefficients.

Visualizations

Reaction_Mechanism_Thiol cluster_conditions Reaction Conditions This compound This compound TransitionState Transition State This compound->TransitionState Nucleophilic Attack Thiolate Thiolate Anion (RS⁻) Thiolate->TransitionState Product Thioether Adduct TransitionState->Product Ring Opening pH pH 7.0-7.5

Caption: Reaction of this compound with a thiolate anion.

Reaction_Mechanism_Amine cluster_conditions Side Reaction Conditions This compound This compound TransitionState Transition State This compound->TransitionState Nucleophilic Attack Amine Amine (R-NH₂) Amine->TransitionState Product Amine Adduct TransitionState->Product Ring Opening pH pH > 8.0

Caption: Side reaction of this compound with a primary amine.

Troubleshooting_Workflow Start Start: High Amine Labeling Check_pH Check Reaction pH Start->Check_pH pH_High pH > 7.5? Check_pH->pH_High Adjust_pH Lower pH to 7.0-7.5 pH_High->Adjust_pH Yes Check_Reagent_Conc Check Reagent Concentration pH_High->Check_Reagent_Conc No Adjust_pH->Check_Reagent_Conc Conc_High Molar Excess > 20x? Check_Reagent_Conc->Conc_High Reduce_Conc Decrease Molar Excess Conc_High->Reduce_Conc Yes Check_Time Check Reaction Time Conc_High->Check_Time No Reduce_Conc->Check_Time Time_Long Time > Recommended? Check_Time->Time_Long Reduce_Time Optimize Reaction Time Time_Long->Reduce_Time Yes End End: Improved Selectivity Time_Long->End No Reduce_Time->End

Caption: Troubleshooting workflow for improving selectivity.

References

Technical Support Center: Dansylaziridine Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the stability of Dansylaziridine stock solutions. As a fluorescent probe with a reactive aziridine ring, proper handling and storage are critical for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: It is crucial to use a dry, aprotic solvent to prepare your this compound stock solution. We recommend using anhydrous dimethylformamide (DMF) or acetonitrile (ACN). While DMSO is a common solvent for many fluorescent probes, it is not recommended for this compound due to the potential for reaction and degradation over time. Dansyl chloride, a related compound, is known to be unstable in DMSO.[1][2][3] After preparation, the stock solution should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

Q2: My fluorescent signal is weak or absent. Could my this compound have degraded?

A2: Yes, a weak or absent fluorescent signal is a common indicator of this compound degradation. The aziridine ring is susceptible to hydrolysis, which can occur if the stock solution is exposed to moisture.[4][5] This hydrolysis reaction opens the aziridine ring, leading to a non-reactive product that will not label your target molecules. Additionally, exposure to light can lead to photobleaching of the dansyl fluorophore.

Q3: Can I use an aqueous buffer to dissolve or dilute this compound?

A3: It is not recommended to dissolve this compound directly in aqueous buffers. The aziridine ring is prone to hydrolysis, a reaction that is accelerated in aqueous environments, especially at neutral to high pH.[4][6][7] For your experiments, you should first prepare a concentrated stock solution in an appropriate anhydrous organic solvent (e.g., DMF or ACN). This stock solution can then be diluted to the final working concentration in your aqueous buffer immediately before use. Minimize the time the probe is in the aqueous buffer to reduce the risk of hydrolysis.

Q4: For how long is my this compound stock solution stable?

Q5: What are the signs of this compound degradation in my stock solution?

A5: Visual inspection of your stock solution is the first step. Any change in color or the appearance of precipitate may indicate degradation or insolubility. A more definitive sign of degradation is a decrease in labeling efficiency in your experiments, resulting in a weaker fluorescent signal. You can perform a functional check of your stock solution by reacting it with a known thiol-containing compound, such as glutathione, and measuring the fluorescence.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Weak or no fluorescent signal 1. Degradation of this compound stock: The reactive aziridine ring may have been hydrolyzed due to moisture.[4][5] 2. Photobleaching: The dansyl fluorophore may have been damaged by exposure to light.1. Prepare a fresh stock solution of this compound in anhydrous DMF or acetonitrile. 2. Always store the stock solution and handle it protected from light. 3. Perform a quality control check of the new stock solution (see Experimental Protocol below).
High background fluorescence 1. Hydrolyzed this compound: The ring-opened, hydrolyzed form of this compound can be fluorescent and may contribute to background signal. 2. Excess probe: Using too high a concentration of this compound can lead to non-specific binding and high background.1. Ensure your stock solution is fresh and has been properly stored to minimize hydrolysis. 2. Optimize the concentration of this compound used in your assay by performing a titration experiment. 3. Include appropriate wash steps in your experimental protocol to remove unbound probe.
Inconsistent results between experiments 1. Inconsistent stock solution quality: Using stock solutions of different ages or that have undergone multiple freeze-thaw cycles. 2. Variability in storage conditions: Differences in storage temperature or exposure to light.1. Aliquot your stock solution into single-use vials to avoid freeze-thaw cycles. 2. Strictly adhere to the recommended storage conditions (-20°C or -80°C, protected from light). 3. Prepare a large batch of stock solution, aliquot, and use from the same batch for a series of related experiments.

Experimental Protocols

Protocol for In-house Quality Control of this compound Stock Solution

This protocol describes a simple functional assay to check the reactivity of your this compound stock solution using a thiol-containing compound (e.g., glutathione) and a fluorescence plate reader.

Materials:

  • This compound stock solution (to be tested)

  • Anhydrous DMF or acetonitrile

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM Glutathione Solution: Dissolve an appropriate amount of glutathione in PBS to make a 10 mM stock solution.

  • Prepare a Diluted this compound Solution: Dilute your this compound stock solution in anhydrous DMF or acetonitrile to a concentration of 1 mM.

  • Set up the Reaction: In a 96-well black microplate, add the following to triplicate wells:

    • Test wells: 10 µL of 10 mM GSH solution + 180 µL of PBS + 10 µL of 1 mM this compound.

    • Negative control wells: 10 µL of PBS + 180 µL of PBS + 10 µL of 1 mM this compound.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure Fluorescence: Read the fluorescence intensity on a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex/Em ~340/520 nm).

  • Analyze Results: A significantly higher fluorescence signal in the "Test wells" compared to the "Negative control wells" indicates that your this compound stock solution is reactive. A weak or absent signal in the "Test wells" suggests degradation of the probe.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_exp Experimental Use prep Dissolve this compound in anhydrous DMF or ACN aliquot Aliquot into single-use vials prep->aliquot store Store at -20°C or -80°C, protected from light aliquot->store qc_check Perform functional check (e.g., with Glutathione) store->qc_check For older stock or troubleshooting dilute Dilute stock in aqueous buffer store->dilute For immediate use analyze Analyze fluorescence signal qc_check->analyze analyze->prep If fails QC analyze->dilute If passes QC react React with sample dilute->react measure Measure fluorescence react->measure

Caption: Workflow for this compound Stock Solution Handling.

degradation_pathway cluster_degradation Degradation Pathway cluster_reaction Intended Reaction This compound This compound (Reactive) hydrolyzed Hydrolyzed this compound (Non-reactive) This compound->hydrolyzed  + H2O (Moisture) (Hydrolysis) thiol_adduct Dansyl-Thiol Adduct (Fluorescent) This compound->thiol_adduct  + Thiol (R-SH) (Nucleophilic attack)

Caption: Reaction vs. Degradation of this compound.

References

Technical Support Center: Controlling for Dansylaziridine Hydrolysis During Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Dansylaziridine hydrolysis during biomolecule labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target on proteins?

This compound is a fluorescent probe commonly used for labeling biomolecules. It contains a reactive aziridine ring that preferentially reacts with sulfhydryl groups of cysteine residues on proteins under physiological conditions. While it can also react with other nucleophiles like the epsilon-amino group of lysine, the reaction with cysteinyl thiols is generally more rapid and occurs at a lower pH.

Q2: What is this compound hydrolysis and why is it a concern during labeling experiments?

This compound hydrolysis is a chemical reaction where the aziridine ring reacts with water, leading to the formation of an inactive diol derivative. This hydrolyzed form of this compound can no longer covalently bind to the target protein, reducing the labeling efficiency. The rate of hydrolysis is significantly influenced by the pH and temperature of the reaction buffer.

Q3: How does pH affect the stability of this compound?

The stability of this compound in aqueous solutions is highly pH-dependent. The rate of hydrolysis increases significantly with increasing pH. Therefore, working at a neutral or slightly acidic pH is recommended to minimize hydrolysis and maximize labeling efficiency.

Q4: Can temperature impact the rate of this compound hydrolysis?

Yes, higher temperatures accelerate the rate of hydrolysis. Performing labeling reactions at lower temperatures (e.g., 4°C or on ice) can help to slow down the hydrolysis of this compound and improve the labeling yield.

Q5: What are the common signs of significant this compound hydrolysis in a labeling experiment?

Low labeling efficiency despite using a sufficient concentration of the probe is a primary indicator. This can be observed through techniques like fluorescence imaging, SDS-PAGE analysis with in-gel fluorescence scanning, or mass spectrometry. An increase in the background fluorescence of the buffer might also suggest the presence of the hydrolyzed, fluorescent by-product.

Troubleshooting Guides

This section provides solutions to common problems encountered during protein labeling with this compound, with a focus on mitigating hydrolysis.

Problem Possible Cause Recommended Solution
Low or no labeling of the target protein 1. Hydrolysis of this compound: The reagent may have degraded in the aqueous buffer before reacting with the protein.- Prepare the this compound stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) and add it to the reaction buffer immediately before starting the labeling. - Perform the labeling reaction at a lower pH (e.g., pH 6.5-7.5) to reduce the rate of hydrolysis. - Conduct the labeling reaction at a lower temperature (e.g., 4°C or on ice). - Reduce the reaction time.
2. Inaccessible Cysteine Residues: The target cysteine residues on the protein may be buried within the protein structure or are part of a disulfide bond.- If the protein structure allows, consider using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to break disulfide bonds prior to labeling. Ensure to remove the reducing agent before adding this compound. - Perform labeling under denaturing conditions (if compatible with the experimental goals) to expose buried cysteine residues.
3. Incompatible Buffer Components: The buffer may contain nucleophiles (e.g., Tris, glycine, or thiol-containing reagents like DTT) that compete with the protein for reaction with this compound.- Use a non-nucleophilic buffer such as HEPES or phosphate buffer. - Ensure that no interfering substances are present in the reaction mixture.
High background fluorescence 1. Excess, unreacted this compound: Too much probe was used in the labeling reaction.- Optimize the molar ratio of this compound to protein. A 10-20 fold molar excess is a common starting point. - Remove excess, unreacted probe after the labeling reaction using size-exclusion chromatography (e.g., a desalting column), dialysis, or precipitation.
2. Hydrolyzed this compound: The fluorescent by-product of hydrolysis is present in the sample.- Follow the recommendations to minimize hydrolysis as described above. - Purify the labeled protein to remove the hydrolyzed probe.
Protein precipitation during labeling 1. High concentration of organic solvent: The addition of the this compound stock solution in an organic solvent may have caused the protein to precipitate.- Keep the final concentration of the organic solvent in the reaction mixture low (typically <5% v/v). - Add the this compound stock solution slowly to the protein solution while gently vortexing.
2. Alteration of protein charge: The labeling of charged residues like lysine can alter the protein's isoelectric point and solubility.- Optimize the labeling conditions (pH, reagent concentration) to favor cysteine labeling over lysine labeling. - Ensure the buffer has sufficient ionic strength to maintain protein solubility.

Quantitative Data on this compound Hydrolysis

pH Temperature (°C) Illustrative Half-life (t1/2) Notes
6.54> 12 hoursFavorable conditions for minimizing hydrolysis.
7.04~ 8 hoursHydrolysis rate starts to increase.
7.54~ 4 hoursSignificant hydrolysis can occur during longer incubations.
6.525~ 6 hoursRoom temperature accelerates hydrolysis.
7.025~ 2 hoursLabeling should be performed rapidly.
7.525< 1 hourHigh risk of significant hydrolysis.
8.025< 30 minutesNot recommended for efficient labeling due to rapid hydrolysis.

Note: The values in this table are for illustrative purposes to demonstrate the trend of this compound stability and are not based on direct experimental measurements.

Experimental Protocols

Protocol for Minimizing this compound Hydrolysis During Protein Labeling

This protocol provides a general guideline for labeling a protein with this compound while minimizing the impact of hydrolysis.

Materials:

  • Protein of interest in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Non-nucleophilic buffer (e.g., HEPES or phosphate buffer)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Prepare the protein solution at a concentration of 1-10 mg/mL in a non-nucleophilic buffer at pH 6.5-7.5.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine residues, incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove TCEP using a desalting column before proceeding to the labeling step.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve a final 10-20 fold molar excess of the probe over the protein. Add the stock solution slowly while gently vortexing to avoid protein precipitation.

    • Incubate the reaction mixture at 4°C or on ice for 1-2 hours. The optimal incubation time should be determined empirically for each specific protein.

  • Quenching the Reaction (Optional):

    • The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol or DTT, to a final concentration of 10-20 mM.

  • Purification of the Labeled Protein:

    • Remove unreacted and hydrolyzed this compound from the labeled protein using a desalting column or by dialysis against a suitable buffer.

  • Analysis:

    • Confirm the labeling efficiency by measuring the absorbance of the protein at 280 nm and the Dansyl group at approximately 340 nm, or by using SDS-PAGE with fluorescence imaging.

Signaling Pathway and Experimental Workflow Visualization

Keap1-Nrf2 Signaling Pathway

This compound, as a sulfhydryl-reactive compound, can potentially be used to probe signaling pathways that are regulated by the modification of cysteine residues. A key example is the Keap1-Nrf2 pathway, a major regulator of the cellular antioxidant response. Under basal conditions, the protein Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Keap1 contains several reactive cysteine residues that act as sensors for oxidative and electrophilic stress. Modification of these cysteines by compounds like this compound can lead to a conformational change in Keap1, disrupting its ability to bind Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Cul3_Rbx1 Cul3-Rbx1 E3 Ligase Keap1->Cul3_Rbx1 associates with Nrf2 Nrf2 Nrf2->Keap1 binds to Proteasome Proteasome Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Cul3_Rbx1->Nrf2 ubiquitinates Ub Ubiquitin This compound This compound (Electrophile) This compound->Keap1 modifies Cys residues ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophiles.

Experimental Workflow for this compound Labeling

The following diagram illustrates a typical workflow for a protein labeling experiment using this compound, from sample preparation to final analysis.

Experimental_Workflow A Protein Sample Preparation C Labeling Reaction (Controlled pH & Temp.) A->C B This compound Stock Solution Prep. B->C D Quenching (Optional) C->D E Purification (Size-Exclusion or Dialysis) C->E If no quenching D->E F Analysis (Spectroscopy, SDS-PAGE, MS) E->F

Caption: A typical workflow for protein labeling with this compound.

common artifacts in Dansylaziridine fluorescence spectra

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common artifacts observed in Dansylaziridine fluorescence spectra. It is designed for researchers, scientists, and drug development professionals utilizing this versatile fluorescent probe.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that users may encounter during their experiments with this compound.

Q1: Why is my overall fluorescence signal weak or absent?

A: A weak or absent signal can stem from several factors, from labeling inefficiency to incorrect instrument settings.

Possible Causes & Solutions:

  • Incomplete Labeling:

    • Cause: The reaction between this compound and the target molecule (often a thiol group on a protein) may be incomplete.

    • Solution: Verify the pH of the reaction buffer; a pH range of 8.0-9.5 is generally optimal for the reaction with thiols. Ensure the this compound concentration is sufficient and optimize the incubation time and temperature.

  • Low Target Concentration:

    • Cause: The concentration of the target molecule in your sample may be too low to produce a detectable signal.

    • Solution: If possible, concentrate your sample. Alternatively, consider a more sensitive detection instrument.

  • Instrument Settings:

    • Cause: The excitation and emission wavelengths on the spectrofluorometer may be set incorrectly.

    • Solution: For Dansyl adducts, typical excitation is around 340 nm and emission is in the range of 500-550 nm, but this can vary depending on the solvent and the nature of the labeled molecule. Always confirm the optimal wavelengths for your specific conjugate.

  • Degradation of Reagent:

    • Cause: this compound is light-sensitive and can degrade over time.

    • Solution: Store this compound in a dark, dry environment. Prepare solutions fresh before use.

Q2: My fluorescence intensity is decreasing rapidly during measurement. What is happening?

A: This phenomenon is most likely photobleaching, the irreversible photochemical destruction of the fluorophore.[1]

Possible Causes & Solutions:

  • High Excitation Intensity:

    • Cause: Using a very high-intensity light source (e.g., laser or xenon lamp) accelerates the rate of photobleaching.

    • Solution: Reduce the excitation intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters if available.

  • Prolonged Exposure:

    • Cause: Continuous exposure of the sample to the excitation light will lead to significant signal loss over time.

    • Solution: Minimize the exposure time. Use the shutter to block the excitation light when not actively acquiring data. For microscopy, use acquisition settings that minimize dwell time per pixel.

  • Oxygen in Sample:

    • Cause: The presence of dissolved oxygen can increase the rate of photobleaching.

    • Solution: For in-vitro experiments, consider deoxygenating your buffer. Commercially available antifade reagents can also be added to the sample to mitigate photobleaching.[2]

Q3: I am observing high background fluorescence. How can I reduce it?

A: High background can obscure your specific signal and originates from several sources, including unbound dye and autofluorescence from the sample or media.[3][4]

Possible Causes & Solutions:

  • Excess Unbound Probe:

    • Cause: Residual, unreacted this compound in the solution contributes to the background signal.[4]

    • Solution: Remove excess probe after the labeling reaction. This can be achieved through dialysis, gel filtration, or spin columns. Ensure washing steps are sufficient.[4]

  • Autofluorescence:

    • Cause: Cellular components (like NADH and flavins) or components of your buffer/media can have intrinsic fluorescence.[4]

    • Solution: Measure the fluorescence of a blank sample (containing everything except the this compound probe) and subtract this spectrum from your experimental data. If possible, choose excitation and emission wavelengths that minimize the contribution from autofluorescence.

  • Non-specific Binding:

    • Cause: The probe may be binding non-specifically to other molecules or surfaces in your sample.[4]

    • Solution: Include blocking agents (like BSA) in your buffers for cell-based assays. Optimize washing steps to remove non-specifically bound probe.[2][5]

Q4: The shape of my emission spectrum looks distorted, or the peak position has shifted. Why?

A: Spectral distortion can be caused by environmental effects or measurement artifacts like the inner filter effect.

Possible Causes & Solutions:

  • Inner Filter Effect (IFE):

    • Cause: At high concentrations, the sample itself can absorb the excitation light or re-absorb the emitted fluorescence, leading to a distortion of the spectrum and a non-linear relationship between concentration and intensity.[6][7][8] This is a significant issue in fluorescence spectroscopy.[8][9]

    • Solution: The most straightforward way to avoid IFE is to work with diluted samples.[8] As a rule of thumb, the absorbance of the sample at the excitation wavelength should be less than 0.1.[8] You can measure the absorbance spectrum of your sample to check for this.

  • Environmental Effects:

    • Cause: The fluorescence of the dansyl group is highly sensitive to the polarity of its local environment. A shift in the emission maximum can indicate a change in the conformation of the labeled protein or its binding to another molecule.

    • Solution: This is often the basis of the experiment. A blue-shift (to shorter wavelengths) typically indicates a move to a more non-polar (hydrophobic) environment, while a red-shift indicates a more polar (hydrophilic) environment.

  • Sample Impurities:

    • Cause: Fluorescent impurities in your sample or buffer can contribute to the overall spectrum, causing distortion.[10]

    • Solution: Use high-purity reagents and solvents. Run a blank spectrum to identify any fluorescent contaminants.

Experimental Protocols & Workflows

General Protocol for Protein Labeling with this compound

This protocol provides a general workflow for labeling protein thiol groups. Concentrations and incubation times should be optimized for your specific protein and experimental goals.

  • Protein Preparation: Prepare the protein solution in a suitable buffer (e.g., phosphate or TRIS buffer) at a pH between 8.0 and 9.5. If the protein has been stored in a buffer containing thiols (like DTT), these must be removed by dialysis or gel filtration prior to labeling.

  • This compound Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or acetonitrile immediately before use. Keep the solution protected from light.

  • Labeling Reaction: Add the this compound stock solution to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is a common starting point.

  • Incubation: Incubate the reaction mixture in the dark. Incubation can be for 2-4 hours at room temperature or overnight at 4°C.

  • Termination and Purification: Stop the reaction by adding a small molecule thiol (like 2-mercaptoethanol) to quench any unreacted this compound. Remove the unreacted probe and quenching reagent by passing the solution through a desalting column or by dialysis.

  • Characterization: Confirm labeling by measuring the absorbance and fluorescence of the conjugate. The degree of labeling can be estimated using the extinction coefficients of the protein and the dansyl group.

  • Fluorescence Measurement: Dilute the labeled protein to a concentration where the absorbance at the excitation wavelength is below 0.1 to avoid the inner filter effect.[8] Record the fluorescence spectrum using the appropriate excitation and emission wavelengths.

Experimental Workflow for this compound Labeling

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification cluster_analysis Analysis A Prepare Protein in Thiol-Free Buffer (pH 8.0-9.5) C Add Probe to Protein (5-20x Molar Excess) A->C B Prepare Fresh This compound Stock (in DMSO) B->C D Incubate in Dark (e.g., 2h at RT) C->D E Quench Reaction (e.g., with 2-ME) D->E F Remove Unbound Probe (Dialysis / Gel Filtration) E->F G Characterize Conjugate (Absorbance / Fluorescence) F->G H Dilute for Measurement (Abs < 0.1) G->H I Acquire Spectrum H->I

Caption: Workflow for labeling proteins with this compound.

Troubleshooting Logic

Use the following flowchart to diagnose common issues with this compound fluorescence experiments.

Troubleshooting Flowchart

G start Start: Fluorescence Issue q_signal What is the issue? start->q_signal weak_signal Weak / No Signal q_signal->weak_signal Weak decreasing_signal Signal Decreases Over Time q_signal->decreasing_signal Decreasing high_bg High Background q_signal->high_bg High BG distorted_spectrum Distorted Spectrum q_signal->distorted_spectrum Distorted check_labeling Verify labeling pH, concentration, & time weak_signal->check_labeling check_instrument Check instrument wavelengths & settings weak_signal->check_instrument check_reagent Use fresh probe weak_signal->check_reagent reduce_intensity Reduce excitation intensity decreasing_signal->reduce_intensity minimize_exposure Minimize exposure time decreasing_signal->minimize_exposure use_antifade Use antifade reagents decreasing_signal->use_antifade remove_unbound Purify sample to remove unbound probe high_bg->remove_unbound run_blank Subtract blank spectrum (autofluorescence) high_bg->run_blank add_blocker Use blocking agents high_bg->add_blocker dilute_sample Dilute sample (Abs < 0.1) distorted_spectrum->dilute_sample check_purity Check reagent purity distorted_spectrum->check_purity analyze_shift Is it an environmental shift (data)? distorted_spectrum->analyze_shift

References

Technical Support Center: Optimizing Dansylaziridine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Dansylaziridine reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

A1: The optimal pH for this compound reactions with primary and secondary amines, as well as thiols, is typically in the range of 7.0 to 9.5. The reactivity of the target amine or thiol group increases with pH as it becomes deprotonated and more nucleophilic. However, at pH values above 9.5, the rate of hydrolysis of the Dansyl group also increases significantly, which can lead to lower labeling efficiency. Therefore, a compromise is necessary to balance the reactivity of the target molecule and the stability of the this compound reagent. For labeling the N-terminus of proteins, a pH closer to neutral may provide more specific labeling due to the lower pKa of the terminal amine compared to the ε-amino group of lysine.[1][2][3]

Q2: Which buffers should I avoid for this compound reactions?

A2: It is crucial to avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane), as these will compete with the target molecule for reaction with this compound, leading to significantly lower labeling efficiency.[3][4] Glycine-containing buffers should also be avoided for the same reason.

Q3: How does temperature affect the reaction?

A3: Increasing the reaction temperature generally increases the rate of the labeling reaction. However, excessively high temperatures can lead to the degradation of both the this compound reagent and the target biomolecule, particularly proteins which may denature. A common starting point is to perform the reaction at room temperature (18-25°C) for 2 hours.[5] For sensitive proteins, conducting the reaction at 4°C for a longer duration may be necessary to maintain their structural integrity.[4]

Q4: What is the role of organic co-solvents in the reaction?

A4: this compound has low solubility in purely aqueous solutions. Therefore, a water-miscible organic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), is typically used to dissolve the this compound before adding it to the reaction mixture. The final concentration of the organic solvent should be kept as low as possible to avoid denaturation of protein targets.

Q5: How can I remove unreacted this compound after the reaction?

A5: Unreacted this compound and its hydrolysis byproducts can be removed using size-exclusion chromatography (e.g., Sephadex G-25 columns), dialysis, or centrifugal filtration devices with an appropriate molecular weight cutoff.[1][6] For smaller target molecules, extraction or thin-layer chromatography (TLC) may be suitable methods.[7]

Troubleshooting Guides

Issue 1: Low Labeling Yield
Potential Cause Troubleshooting Steps
Incorrect pH Ensure the reaction buffer pH is between 7.0 and 9.5. Perform a pH optimization experiment by testing a range of pH values (e.g., 7.0, 8.0, 9.0).
Hydrolysis of this compound Prepare the this compound stock solution fresh in an anhydrous organic solvent (e.g., DMF or ACN). Minimize the time the reagent is in the aqueous buffer before reacting with the target molecule.
Presence of Competing Amines Verify that the reaction buffer does not contain primary or secondary amines (e.g., Tris, glycine). Use buffers such as phosphate, borate, or HEPES.
Insufficient Reagent Concentration Increase the molar ratio of this compound to the target molecule. A starting point is often a 10- to 40-fold molar excess of the labeling reagent.[5]
Low Reaction Temperature or Time Increase the incubation time or temperature. If the target molecule is stable, incubating at room temperature for 2-4 hours or at 37°C for 1 hour may improve yield.
Inactive Target Molecule Confirm the purity and concentration of your target molecule. Ensure that the functional group to be labeled is available and not sterically hindered.
Issue 2: Non-Specific Labeling or High Background
Potential Cause Troubleshooting Steps
Hydrophobic Interactions Add a blocking agent such as 1% Bovine Serum Albumin (BSA) or non-fat dry milk to the reaction buffer to saturate non-specific binding sites.[8]
Ionic Interactions Increase the ionic strength of the buffer by adding NaCl (e.g., 150-500 mM) to reduce non-specific electrostatic interactions.[1]
Excessive Reagent Concentration Reduce the molar ratio of this compound to the target molecule. High concentrations of the labeling reagent can lead to non-specific binding.
Inadequate Quenching After the desired reaction time, quench the reaction by adding a small molecule with a primary amine (e.g., Tris or hydroxylamine) to consume any remaining unreacted this compound.[3]
Insufficient Washing/Purification Ensure thorough removal of unreacted dye and byproducts after the labeling reaction using appropriate purification methods like size-exclusion chromatography or dialysis.

Data Presentation

The following tables summarize the effect of pH and buffer composition on the stability of Dansyl chloride, which serves as a good proxy for the reactivity and stability of this compound. The data is adapted from a study on Dansyl chloride hydrolysis.[2]

Table 1: Effect of pH on the Rate of Dansyl Group Hydrolysis

Buffer SystempHRelative Rate of Hydrolysis (Dansyl Acid Formation)
Sodium Phosphate6.0Low
Sodium Phosphate7.0Moderate
HEPES8.2High
Carbonate-Bicarbonate9.5Very High

This table illustrates that as the pH increases, the rate of hydrolysis of the Dansyl group also increases, making the reagent less available for the desired labeling reaction.

Table 2: Comparison of Labeling Efficiency at Different pH Values

pHRelative Labeling Efficiency (Myoglobin with Dansyl Chloride)
6.0Low (Primarily 1 Dansyl label per protein)
7.0Moderate (Distribution of 1-3 Dansyl labels per protein)
9.5High (Distribution of 1-5 Dansyl labels per protein)

This table, based on Dansyl chloride labeling of myoglobin, demonstrates that higher pH leads to more extensive labeling.[2] However, this must be balanced with the increased rate of hydrolysis shown in Table 1.

Experimental Protocols

Protocol 1: Optimization of pH for this compound Labeling
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., 100 mM Sodium Phosphate pH 7.0, 100 mM HEPES pH 8.0, and 100 mM Sodium Borate pH 9.0).

  • Prepare Target Molecule: Dissolve the target protein or molecule in each of the prepared buffers to a final concentration of 1-2 mg/mL.

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF or ACN.

  • Initiate Reaction: Add a 20-fold molar excess of the this compound stock solution to each of the target molecule solutions.

  • Incubate: Incubate the reactions for 2 hours at room temperature in the dark.

  • Purify: Remove unreacted this compound and byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS pH 7.4).

  • Analyze: Determine the degree of labeling for each reaction condition using UV-Vis spectrophotometry or mass spectrometry to identify the optimal pH.

Protocol 2: Reduction of Non-Specific Binding
  • Prepare Buffers: Prepare your optimized labeling buffer (e.g., 100 mM Sodium Phosphate, pH 7.5).

  • Prepare Blocking and High Ionic Strength Buffers:

    • Blocking Buffer: Add 1% (w/v) BSA to the optimized labeling buffer.

    • High Salt Buffer: Add NaCl to the optimized labeling buffer to a final concentration of 500 mM.

  • Prepare Target Molecule: Dissolve the target molecule in the optimized labeling buffer, the blocking buffer, and the high salt buffer.

  • Prepare this compound Stock: Prepare a 10 mM stock solution of this compound in anhydrous DMF or ACN.

  • Initiate Reactions: Add a 10-fold molar excess of the this compound stock solution to each of the target molecule solutions.

  • Incubate: Incubate the reactions for 2 hours at room temperature in the dark.

  • Purify: Purify the labeled product as described in Protocol 1.

  • Analyze: Compare the specificity and background signal from each condition using an appropriate assay (e.g., fluorescence imaging, flow cytometry) to determine the most effective method for reducing non-specific binding.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_buffer Prepare Buffers (e.g., Phosphate, HEPES) at various pH values prep_target Prepare Target Molecule in chosen buffer prep_buffer->prep_target reaction Combine Target Molecule and this compound prep_target->reaction prep_dansyl Prepare this compound Stock Solution (in DMF/ACN) prep_dansyl->reaction incubation Incubate (e.g., 2h at RT, dark) reaction->incubation purify Remove Unreacted Reagent (e.g., Size-Exclusion Chromatography) incubation->purify analyze Determine Degree of Labeling and Specificity purify->analyze

Caption: General workflow for a this compound labeling experiment.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Labeling Yield cause1 Incorrect pH start->cause1 cause2 Reagent Hydrolysis start->cause2 cause3 Competing Amines in Buffer start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1 Optimize pH (7.0-9.5) cause1->sol1 sol2 Use Fresh Reagent cause2->sol2 sol3 Use Non-Amine Buffers (e.g., Phosphate, HEPES) cause3->sol3 sol4 Increase Time, Temperature, or Reagent Ratio cause4->sol4

Caption: Troubleshooting logic for low labeling yield in this compound reactions.

non_specific_binding cluster_causes_nsb Potential Causes cluster_solutions_nsb Solutions start High Non-Specific Binding cause1_nsb Hydrophobic Interactions start->cause1_nsb cause2_nsb Ionic Interactions start->cause2_nsb cause3_nsb Excess Reagent start->cause3_nsb sol1_nsb Add Blocking Agents (e.g., BSA) cause1_nsb->sol1_nsb sol2_nsb Increase Ionic Strength (add NaCl) cause2_nsb->sol2_nsb sol3_nsb Reduce Reagent Molar Ratio cause3_nsb->sol3_nsb

Caption: Strategies to reduce non-specific binding in labeling experiments.

References

strategies to reduce steric hindrance in Dansylaziridine labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Dansylaziridine labeling, with a particular focus on strategies to mitigate steric hindrance.

Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

Possible Cause: Steric hindrance preventing this compound from accessing the target cysteine residue.

Solutions:

  • Optimize Reaction pH: The reactivity of the cysteine thiol group is pH-dependent. At higher pH values, the more nucleophilic thiolate anion (S-) is more abundant, which can enhance the reaction rate. However, excessively high pH can lead to protein denaturation or non-specific reactions. It is recommended to perform a pH titration experiment to determine the optimal pH for your specific protein.[1][2]

  • Adjust Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome minor steric barriers. However, be cautious as excessive heat can lead to protein denaturation and aggregation. We recommend a controlled temperature optimization study.

  • Increase Reagent Concentration: A higher concentration of this compound can increase the probability of a successful labeling event. However, this may also lead to increased non-specific labeling and background fluorescence. A concentration gradient experiment is advised to find the optimal balance.

  • Incorporate a Linker: Introducing a flexible linker between the protein and the labeling site can effectively increase the distance between the bulky Dansyl group and the protein surface, thereby reducing steric clash. Linkers with varying lengths and compositions (e.g., polyethylene glycol - PEG) can be explored.

Experimental Protocol: pH Optimization for this compound Labeling

  • Prepare a series of buffers with pH values ranging from 7.0 to 9.0 (e.g., 0.1 M phosphate buffer).

  • Dissolve the protein to be labeled in each buffer to a final concentration of 1-10 mg/mL.

  • Add a 10-fold molar excess of a reducing agent like DTT or TCEP to ensure the cysteine residues are in their reduced state. Incubate for 30 minutes at room temperature.

  • Remove the reducing agent using a desalting column or dialysis.

  • Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO or DMF.

  • Add a 10- to 20-fold molar excess of this compound to each protein solution.

  • Incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Stop the reaction by adding a thiol-containing reagent like 2-mercaptoethanol or by removing the excess this compound via a desalting column.

  • Analyze the labeling efficiency for each pH point using techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or mass spectrometry.

Problem 2: Non-Specific Labeling or High Background

Possible Cause: Reaction of this compound with other nucleophilic residues or aggregation of the labeling reagent.

Solutions:

  • Optimize Reagent Concentration: Use the lowest effective concentration of this compound as determined by a titration experiment.

  • Control Reaction Time: Shorter incubation times can minimize non-specific labeling.

  • Purification: Ensure thorough removal of unreacted this compound after the labeling reaction using size-exclusion chromatography or dialysis.

  • Alternative Probes: If non-specific labeling persists, consider using alternative fluorescent probes with higher specificity for cysteine residues, especially in complex protein mixtures.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of this compound labeling?

A1: Steric hindrance refers to the spatial arrangement of atoms in a molecule that impedes a chemical reaction. In this compound labeling, the bulky dansyl group can physically block the aziridine ring from accessing and reacting with a cysteine residue, especially if the cysteine is located in a sterically crowded region of the protein, such as a deep binding pocket or near other large amino acid side chains.

Q2: How does a linker help in reducing steric hindrance?

A2: A flexible linker acts as a spacer, increasing the distance between the this compound molecule and the protein surface. This increased separation provides more conformational freedom for the reactive aziridine group to orient itself correctly and approach the target cysteine residue, thereby overcoming the steric clash.

Q3: What is the proposed reaction mechanism of this compound with a cysteine residue?

A3: The reaction proceeds via a nucleophilic attack of the deprotonated cysteine thiol (thiolate) on one of the carbon atoms of the aziridine ring. This results in the opening of the three-membered ring and the formation of a stable thioether bond.

Q4: What are the optimal storage conditions for this compound?

A4: this compound is sensitive to light and moisture. It should be stored in a tightly sealed container, protected from light, and in a cool, dry place, typically at -20°C. Stock solutions in organic solvents should also be stored under the same conditions.

Quantitative Data

The following table provides a representative example of how labeling efficiency can be influenced by reaction conditions. Please note that these are illustrative values and optimal conditions should be determined empirically for each specific protein.

ParameterCondition 1Condition 2Condition 3Expected Outcome
pH 7.08.09.0Higher pH generally increases labeling efficiency due to a higher concentration of the reactive thiolate anion.
Temperature (°C) 425 (Room Temp)37Increased temperature can enhance reaction rates, but may also lead to protein instability.
Linker Length No LinkerShort Linker (e.g., PEG4)Long Linker (e.g., PEG12)Longer linkers can significantly improve labeling efficiency for sterically hindered sites.

Visualizations

cluster_workflow Experimental Workflow to Mitigate Steric Hindrance Start Protein with Sterically Hindered Cysteine Optimize Optimize Reaction Conditions (pH, Temperature, Concentration) Start->Optimize AddLinker Incorporate Flexible Linker Start->AddLinker Label This compound Labeling Optimize->Label AddLinker->Label Analyze Analyze Labeling Efficiency (Spectroscopy, MS) Label->Analyze Success Successful Labeling Analyze->Success High Troubleshoot Low Efficiency Analyze->Troubleshoot Low Troubleshoot->Optimize Re-optimize

Caption: Workflow for optimizing this compound labeling.

cluster_mechanism Proposed Reaction of this compound with Cysteine This compound This compound (Electrophile) TransitionState Transition State (Ring Opening) This compound->TransitionState Cysteine Cysteine Thiolate (Nucleophile) Cysteine->TransitionState Product Stable Thioether Adduct (Labeled Protein) TransitionState->Product

Caption: Proposed reaction mechanism.

cluster_troubleshooting Troubleshooting Logic for Low Labeling Efficiency Start Low Labeling Efficiency Observed CheckSteric Is the Cysteine Sterically Hindered? Start->CheckSteric CheckConditions Are Reaction Conditions Optimal? CheckSteric->CheckConditions No UseLinker Incorporate a Linker CheckSteric->UseLinker Yes OptimizepH Optimize pH CheckConditions->OptimizepH No OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp No Recheck Re-evaluate Labeling Efficiency OptimizepH->Recheck OptimizeTemp->Recheck UseLinker->Recheck

Caption: Troubleshooting decision tree.

References

Validation & Comparative

A Comparative Guide to Cysteine Labeling Reagents for Mass Spectrometry: Validating Dansylaziridine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in proteomics and drug discovery, the specific and efficient labeling of cysteine residues is a critical step for a variety of mass spectrometry-based applications. These applications range from identifying reactive cysteines and mapping protein structures to quantifying protein abundance and target engagement of covalent ligands. While iodoacetamide and maleimide derivatives are the established workhorses for cysteine alkylation, alternative reagents like Dansylaziridine offer potential advantages, such as intrinsic fluorescence, that warrant exploration.

This guide provides a comparative overview of this compound and the commonly used cysteine labeling reagents, iodoacetamide and N-ethylmaleimide (a representative maleimide). It summarizes their reaction mechanisms, presents available experimental data, and provides detailed protocols for their use in mass spectrometry workflows. This guide also highlights the current gaps in the literature regarding this compound and underscores the need for further validation studies.

Comparison of Cysteine Labeling Reagents

The choice of a cysteine labeling reagent depends on the specific application, the desired reactivity, and the downstream analytical method. Here, we compare this compound with the widely used iodoacetamide and N-ethylmaleimide based on their reaction mechanism, specificity, and known performance characteristics.

FeatureThis compoundIodoacetamide (IAM)N-ethylmaleimide (NEM)
Reaction Mechanism Nucleophilic ring-opening of the aziridine ring by the cysteine thiol.SN2 reaction where the thiol attacks the carbon-iodine bond.Michael addition of the thiol to the double bond of the maleimide ring.
Specificity Primarily reacts with cysteine thiols. Potential for reaction with other nucleophiles at higher pH.Highly specific for cysteine thiols at neutral to slightly alkaline pH. Can react with other nucleophiles (e.g., histidine, lysine) at higher pH.Highly specific for cysteine thiols at pH 6.5-7.5. Can react with lysines at alkaline pH.
Reaction Speed Expected to be relatively fast, but kinetic data is limited.Reaction is generally fast and goes to completion.Reaction is very rapid.
Bond Stability The resulting thioether bond is expected to be stable.The resulting thioether bond is stable under typical proteomics conditions.The thioether bond is generally stable, but the succinimide ring can undergo hydrolysis at high pH.
Mass Shift (Monoisotopic) +276.1038 Da+57.0215 Da+125.0477 Da
Isotopic Labeling Isotopically labeled versions are not commercially available but can be synthesized.A variety of isotopically labeled versions (e.g., 13C, D) are commercially available.Deuterated versions are commercially available.
Fluorescence The dansyl group is fluorescent, allowing for potential in-gel or LC-based fluorescence detection.Non-fluorescent.Non-fluorescent.
Commercial Availability Available from some chemical suppliers.Widely available from numerous suppliers.Widely available from numerous suppliers.
Cost Generally more expensive than iodoacetamide and N-ethylmaleimide.Relatively inexpensive.Relatively inexpensive.

Experimental Data and Performance

While extensive quantitative data directly comparing this compound with iodoacetamide and N-ethylmaleimide for mass spectrometry applications is currently lacking in the scientific literature, we can infer some performance characteristics and highlight the well-established data for the alternative reagents.

Labeling Efficiency and Specificity:

  • Iodoacetamide and N-ethylmaleimide: Both reagents are known to achieve high labeling efficiencies, often approaching 100%, under optimized conditions.[1][2] Their high specificity for cysteine thiols at near-neutral pH is a key advantage for proteomic studies.[3][4]

Quantitative Mass Spectrometry:

  • Iodoacetamide and N-ethylmaleimide: Isotope-coded versions of both iodoacetamide (e.g., SICyLIA workflow) and N-ethylmaleimide are widely used for quantitative proteomics.[3][5] These reagents allow for the differential labeling of samples, enabling accurate relative quantification of cysteine-containing peptides by mass spectrometry.

  • This compound: The use of this compound for quantitative mass spectrometry has not been extensively demonstrated. While custom synthesis of isotopically labeled this compound is feasible, validated workflows and data on its performance in quantitative experiments are needed.

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and reliable results. Below are established protocols for iodoacetamide and N-ethylmaleimide labeling, followed by a putative protocol for this compound based on general aziridine chemistry, which requires experimental validation.

Protocol 1: Iodoacetamide (IAM) Labeling for Mass Spectrometry

This protocol is a standard procedure for the reduction and alkylation of cysteine residues in proteins prior to enzymatic digestion for mass spectrometry analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT) solution (1 M in water)

  • Iodoacetamide (IAM) solution (500 mM in 50 mM Tris-HCl, pH 8.0, freshly prepared and protected from light)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM CaCl2)

  • Trypsin (mass spectrometry grade)

Procedure:

  • Reduction: To the protein sample, add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add IAM solution to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.

  • Quenching: Quench the alkylation reaction by adding DTT or L-cysteine to a final concentration of 50 mM. Incubate for 15 minutes.

  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer to reduce the urea concentration to less than 1 M.

  • Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.

Protocol 2: N-ethylmaleimide (NEM) Labeling for Mass Spectrometry

This protocol is suitable for labeling cysteine residues with NEM, often used in studies of cysteine reactivity and redox proteomics.

Materials:

  • Protein sample in a suitable buffer (e.g., 50 mM HEPES, pH 7.0)

  • N-ethylmaleimide (NEM) solution (100 mM in DMSO or ethanol, freshly prepared)

  • Quenching solution (e.g., 1 M DTT or 1 M β-mercaptoethanol)

  • SDS-PAGE loading buffer

Procedure:

  • Labeling: To the protein sample, add NEM solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 20-50 mM.

  • Sample Preparation for MS: Proceed with protein precipitation (e.g., acetone or TCA), in-solution digestion, or in-gel digestion followed by LC-MS/MS analysis.

Protocol 3: Putative this compound Labeling for Mass Spectrometry (Requires Validation)

This protocol is a proposed starting point for labeling cysteine residues with this compound and requires optimization and validation for specific applications.

Materials:

  • Protein sample in a non-nucleophilic buffer (e.g., 50 mM phosphate buffer, pH 7.4)

  • This compound solution (10-50 mM in a water-miscible organic solvent like DMSO or acetonitrile)

  • Quenching solution (e.g., 1 M Tris-HCl or 1 M glycine)

Procedure:

  • Reduction (if necessary): If the protein contains disulfide bonds that need to be labeled, reduce the sample with a suitable reducing agent (e.g., TCEP) and remove the reducing agent prior to labeling.

  • Labeling: Add the this compound solution to the protein sample to a final concentration of 1-5 mM. The optimal concentration and solvent percentage should be determined empirically to avoid protein precipitation.

  • Incubation: Incubate at room temperature for 1-4 hours, protected from light. The optimal time and temperature should be determined experimentally.

  • Quenching: Quench the reaction by adding a quenching solution to a final concentration of 50-100 mM.

  • Sample Preparation for MS: Proceed with buffer exchange, protein precipitation, or direct digestion followed by LC-MS/MS analysis.

Visualizing the Workflow and Signaling Pathways

To aid in understanding the experimental processes, the following diagrams illustrate the general workflow for validating cysteine labeling and a conceptual signaling pathway where cysteine labeling could be applied.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis ProteinSample Protein Sample Reduction Reduction (e.g., DTT/TCEP) ProteinSample->Reduction Labeling Cysteine Labeling (this compound or Alternative) Reduction->Labeling Quenching Quenching Labeling->Quenching Digestion Enzymatic Digestion (e.g., Trypsin) Quenching->Digestion Cleanup Peptide Cleanup (e.g., C18 Desalting) Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis (Peptide Identification & Quantification) LCMS->DataAnalysis Validation Validation (Labeling Efficiency, Specificity) DataAnalysis->Validation

Caption: Experimental workflow for validating cysteine labeling using mass spectrometry.

signaling_pathway Stimulus External Stimulus (e.g., Oxidative Stress) Receptor Cell Surface Receptor Stimulus->Receptor KinaseCascade Kinase Cascade Receptor->KinaseCascade TargetProtein Target Protein (with reactive Cys) KinaseCascade->TargetProtein Downstream Downstream Cellular Response TargetProtein->Downstream LabelingProbe Cysteine Labeling Probe (e.g., this compound) TargetProtein->LabelingProbe Labeling for MS analysis

Caption: A conceptual signaling pathway illustrating the use of cysteine labeling to study redox-sensitive proteins.

Conclusion and Future Directions

Iodoacetamide and maleimide derivatives remain the gold standard for cysteine labeling in mass spectrometry-based proteomics due to their high reactivity, specificity, and the availability of well-established protocols and isotopically labeled reagents. This compound presents an intriguing alternative, primarily due to its intrinsic fluorescence, which could enable complementary detection methods.

However, this guide highlights a significant gap in the literature regarding the comprehensive validation of this compound for quantitative mass spectrometry. To establish this compound as a reliable tool for cysteine-centric proteomics, future research should focus on:

  • Systematic optimization of labeling conditions: Determining the optimal pH, temperature, reaction time, and reagent concentrations for efficient and specific labeling of proteins in complex mixtures.

  • Quantitative comparison with existing reagents: Performing head-to-head comparisons of this compound with iodoacetamide and maleimides to evaluate its labeling efficiency, specificity, and performance in quantitative proteomics workflows.

  • Stability of the this compound-cysteine adduct: Assessing the stability of the formed thioether bond under various sample processing conditions commonly used in proteomics.

  • Characterization of fluorescence properties: Quantifying the fluorescence quantum yield, and excitation and emission maxima of the this compound-cysteine adduct to guide the development of fluorescence-based detection methods.

By addressing these knowledge gaps, the scientific community can fully evaluate the potential of this compound as a valuable addition to the chemical toolbox for studying the multifaceted roles of cysteine residues in biology and disease.

References

A Head-to-Head Comparison of Dansylaziridine and N-(1-pyrenyl)maleimide for Thiol Labeling in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise labeling of thiol groups within proteins and other biomolecules is a critical technique for elucidating structure, function, and molecular interactions. This guide provides a comprehensive comparison of two widely used fluorescent labeling reagents: Dansylaziridine and N-(1-pyrenyl)maleimide, offering insights into their performance based on available experimental data.

This comparison guide delves into the mechanisms of action, photophysical properties, and experimental considerations for both thiol-labeling reagents. By presenting quantitative data in a clear, comparative format and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific experimental needs.

Mechanism of Thiol Labeling

This compound reacts with thiol groups through a nucleophilic ring-opening mechanism. The lone pair of electrons on the sulfur atom of a cysteine residue attacks one of the carbon atoms of the strained aziridine ring, leading to the formation of a stable thioether bond. This reaction is generally specific to thiols under controlled pH conditions.

N-(1-pyrenyl)maleimide , on the other hand, utilizes a Michael addition reaction to label thiols. The thiol group adds across the double bond of the maleimide ring, forming a stable thioether linkage. This reaction is highly specific for thiols at neutral pH, with minimal cross-reactivity with other nucleophilic amino acid side chains like amines.[1]

Quantitative Comparison of Photophysical and Reaction Properties

The choice between this compound and N-(1-pyrenyl)maleimide often depends on the specific requirements of the experiment, such as the desired fluorescence properties and reaction kinetics. The following table summarizes key quantitative data for the thiol adducts of both reagents.

PropertyThis compound-Thiol AdductN-(1-pyrenyl)maleimide-Thiol Adduct
Excitation Maximum (λex) ~340 nm~340 nm
Emission Maximum (λem) ~520-540 nm (solvent dependent)Monomer: ~376 nm, ~396 nm; Excimer: ~470 nm
Quantum Yield (Φ) ~0.07 (in water, approximated from Dansyl glycine)0.04 (monomer)
Fluorescence Lifetime (τ) Not readily available>100 ns
Reaction pH Neutral to slightly alkaline6.5 - 7.5
Reaction Speed Generally rapidVery rapid, often complete in minutes

Experimental Protocols

Thiol Labeling with this compound

A detailed, standardized protocol for protein labeling with this compound is not as widely documented as for maleimides. However, based on the reactivity of the dansyl group and general labeling principles, the following protocol can be adapted.

Materials:

  • Protein solution (1-10 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound stock solution (10 mM in a water-miscible organic solvent like DMSO or DMF)

  • Reducing agent (e.g., DTT or TCEP), if necessary to reduce disulfide bonds

  • Quenching reagent (e.g., 2-mercaptoethanol or excess cysteine)

  • Gel filtration column or dialysis membrane for purification

Procedure:

  • Protein Preparation: If the protein contains disulfide bonds that need to be labeled, pre-treat the protein with a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the labeling reagent. TCEP generally does not need to be removed.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent to consume any unreacted this compound.

  • Purification: Remove the excess unreacted label and quenching reagent by gel filtration chromatography or extensive dialysis against a suitable buffer.

  • Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein at 280 nm and the dansyl group at its absorbance maximum (~340 nm).

Thiol Labeling with N-(1-pyrenyl)maleimide

Protocols for labeling with N-(1-pyrenyl)maleimide are well-established.

Materials:

  • Protein solution (1-10 mg/mL) in a thiol-free buffer at pH 6.5-7.5 (e.g., 50 mM phosphate buffer)

  • N-(1-pyrenyl)maleimide stock solution (10 mM in DMSO or DMF)

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching reagent (e.g., glutathione or 2-mercaptoethanol)

  • Gel filtration column or dialysis membrane for purification

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds with TCEP.

  • Labeling Reaction: While gently stirring, add a 10- to 20-fold molar excess of the N-(1-pyrenyl)maleimide stock solution to the protein solution.

  • Incubation: The reaction is typically rapid and can be complete in under 10 minutes at room temperature.[2] For convenience, the reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent to stop the reaction.

  • Purification: Separate the labeled protein from excess reagent and byproducts using a gel filtration column or dialysis.

  • Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein (280 nm) and the pyrene moiety (~340 nm). The extinction coefficient for the N-(1-pyrenyl)maleimide-thiol adduct is approximately 28,564 M⁻¹cm⁻¹.[2]

Signaling Pathways and Experimental Workflows

To visualize the labeling process, the following diagrams illustrate the experimental workflows for both this compound and N-(1-pyrenyl)maleimide.

Dansylaziridine_Workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis start Protein with Thiol(s) reduction Reduction of Disulfides (optional) start->reduction e.g., DTT, TCEP add_reagent Add this compound reduction->add_reagent incubation Incubate (2h RT or O/N 4°C) add_reagent->incubation quench Quench excess reagent incubation->quench purify Purify (Gel Filtration / Dialysis) quench->purify analyze Analyze Labeled Protein purify->analyze

This compound Labeling Workflow

NPM_Workflow cluster_prep_npm Protein Preparation cluster_labeling_npm Labeling Reaction cluster_purification_npm Purification & Analysis start_npm Protein with Thiol(s) reduction_npm Reduction of Disulfides (optional) start_npm->reduction_npm e.g., TCEP add_reagent_npm Add N-(1-pyrenyl)maleimide reduction_npm->add_reagent_npm incubation_npm Incubate (<10 min to 2h RT) add_reagent_npm->incubation_npm quench_npm Quench excess reagent incubation_npm->quench_npm purify_npm Purify (Gel Filtration / Dialysis) quench_npm->purify_npm analyze_npm Analyze Labeled Protein purify_npm->analyze_npm

N-(1-pyrenyl)maleimide Labeling Workflow

Concluding Remarks

Both this compound and N-(1-pyrenyl)maleimide are effective reagents for labeling thiol groups. The choice between them will be dictated by the specific experimental goals.

N-(1-pyrenyl)maleimide is particularly advantageous due to its high specificity for thiols at neutral pH and its unique photophysical properties. The significant fluorescence increase upon reaction allows for real-time monitoring of the labeling process. Furthermore, the potential for excimer formation provides a powerful tool for studying proximity and conformational changes in biomolecules.

This compound , while also a useful thiol-reactive probe, has less specific quantitative data available in the literature regarding its thiol adducts. Its fluorescence is highly sensitive to the local environment, which can be an advantage for probing changes in protein conformation, but may also complicate quantitative measurements.

For researchers requiring well-characterized and highly specific thiol labeling with the option of studying molecular proximity, N-(1-pyrenyl)maleimide is a robust choice with extensive literature support. This compound remains a viable alternative, particularly when its environment-sensitive fluorescence is a desired feature, though more thorough characterization of the labeled product may be necessary for quantitative studies.

References

A Head-to-Head Comparison: Dansylaziridine vs. Fluorescein Isothiocyanate (FITC) for Advanced Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to leverage fluorescent labeling in their work, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. While fluorescein isothiocyanate (FITC) has long been a workhorse in the field, Dansylaziridine presents a compelling alternative with distinct advantages, particularly for applications requiring sensitivity to the local protein environment.

This guide provides an objective comparison of this compound and FITC, supported by available data and experimental considerations, to aid in the selection of the optimal fluorescent probe for your research needs.

Executive Summary

This compound stands out for its unique environmentally sensitive fluorescence, offering insights into conformational changes and binding events that are often not achievable with FITC. While FITC is a brighter probe with a higher quantum yield, its fluorescence is highly susceptible to changes in pH and it is prone to photobleaching. This compound's reactivity with cysteine residues also offers more site-specific labeling opportunities compared to FITC's reaction with more abundant amine groups.

Quantitative Data Summary

The following table summarizes the key photophysical and chemical properties of this compound and FITC. It is important to note that while extensive quantitative data is available for the widely used FITC, specific data for this compound is less prevalent in publicly accessible literature. The data for this compound is primarily derived from studies on the general dansyl chromophore and its behavior when conjugated to proteins.

PropertyThis compoundFluorescein Isothiocyanate (FITC)
Excitation Max (λex) ~340 nm~495 nm[1]
Emission Max (λem) ~520-580 nm (highly solvent dependent)~525 nm[1]
Quantum Yield (Φ) Moderate (environmentally dependent)High (0.75 - 0.92)[2][3]
Fluorescence Lifetime (τ) ~14-22 ns (environmentally dependent)~4.0 ns[4]
Reactive Group AziridineIsothiocyanate
Target Residue Cysteine (thiol group)Lysine, N-terminus (primary amines)
pH Sensitivity Less sensitive in the physiological rangeHighly sensitive; fluorescence decreases significantly in acidic pH[1][5]
Photostability Generally considered more photostableProne to photobleaching[6][7][8]
Environmental Sensitivity High; fluorescence properties are sensitive to local polarityLow

Key Advantages of this compound over FITC

The primary advantages of this compound stem from its distinct chemical reactivity and the inherent properties of the dansyl fluorophore.

Environmental Sensitivity for Probing Protein Conformation

The most significant advantage of this compound is the sensitivity of its fluorescence to the polarity of its microenvironment. The emission maximum and quantum yield of the dansyl group can shift significantly as it moves from a polar (aqueous) to a non-polar (hydrophobic) environment, such as the interior of a protein or a binding pocket.

  • Principle: When a this compound-labeled protein undergoes a conformational change, or when a ligand binds near the label, the local environment of the dansyl probe can be altered. This change in polarity is reflected as a measurable change in the fluorescence signal (e.g., a blue shift in emission and an increase in intensity in a more hydrophobic environment).

  • In Practice: This property allows researchers to monitor dynamic processes such as protein folding, unfolding, and ligand binding in real-time. FITC's fluorescence is largely insensitive to the polarity of its environment, making it unsuitable for such studies.

Site-Specific Labeling via Cysteine Residues

This compound reacts specifically with the thiol group of cysteine residues. Cysteine is a relatively rare amino acid in most proteins. This allows for more controlled and site-specific labeling compared to FITC.

  • FITC's Reactivity: FITC reacts with primary amines, which are found on the side chains of lysine residues and at the N-terminus of proteins. Since lysine is a common amino acid, FITC labeling often results in the attachment of multiple fluorophores to a single protein in a less controlled manner.

  • Advantages of Cysteine-Specific Labeling:

    • Targeted Probing: By introducing a cysteine residue at a specific site through site-directed mutagenesis, researchers can place the this compound probe precisely where it is needed to monitor a particular conformational change or binding event.

    • Stoichiometric Control: The lower abundance of cysteine residues makes it easier to achieve a 1:1 labeling ratio of probe to protein, which is often desirable for quantitative studies.

Enhanced Photostability and pH Insensitivity

While direct comparative studies are limited, the dansyl fluorophore is generally considered to be more photostable than fluorescein. FITC is notoriously prone to photobleaching, which can be a significant limitation in experiments that require prolonged or intense illumination, such as fluorescence microscopy.

Furthermore, the fluorescence of FITC is highly pH-dependent and decreases significantly in acidic conditions. This can be a major drawback for studies in cellular compartments with varying pH or in experimental conditions where the pH is not strictly controlled. Dansyl derivatives, while they can be designed to be pH-sensitive, are generally more stable over a wider physiological pH range.

Experimental Protocols

Below are generalized protocols for labeling proteins with this compound and FITC. It is crucial to optimize these protocols for each specific protein and application.

Protein Labeling with this compound (Thiol-Reactive)

This protocol is based on the general principles of thiol-reactive labeling.

Materials:

  • Protein of interest with at least one accessible cysteine residue.

  • This compound.

  • Reaction Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.

  • Reducing agent (optional, if cysteine residues are oxidized): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: e.g., 2-Mercaptoethanol or DTT.

  • Purification column: e.g., Size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce any disulfide bonds by incubating with a 10-fold molar excess of DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.

  • Labeling Reaction: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF). Add a 10- to 20-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of a quenching reagent (e.g., 2-mercaptoethanol) and incubate for at least 1 hour at room temperature.

  • Purification: Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm).

Protein Labeling with FITC (Amine-Reactive)

Materials:

  • Protein of interest.

  • Fluorescein isothiocyanate (FITC).

  • Labeling Buffer: e.g., 0.1 M sodium carbonate buffer, pH 9.0.

  • Quenching reagent: e.g., 1.5 M hydroxylamine, pH 8.5.

  • Purification column: e.g., Size-exclusion chromatography (SEC) column.

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Labeling Reaction: Prepare a fresh stock solution of FITC in an anhydrous organic solvent (e.g., DMSO). Add a 10- to 20-fold molar excess of FITC to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quenching: The reaction can be stopped by the removal of unreacted FITC during the purification step. Alternatively, a quenching reagent like hydroxylamine can be added.

  • Purification: Separate the labeled protein from unreacted FITC using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and FITC (at 495 nm).

Visualizing the Workflow and Signaling Principles

Experimental Workflow for Protein Labeling

G Protein Labeling Workflow cluster_dansyl This compound Labeling cluster_fitc FITC Labeling D_Prot Protein with Cysteine D_Reduce Reduction (optional) D_Prot->D_Reduce D_Label Add this compound D_Reduce->D_Label D_Incubate Incubate D_Label->D_Incubate D_Quench Quench Reaction D_Incubate->D_Quench D_Purify Purify (SEC) D_Quench->D_Purify D_Final Dansyl-Labeled Protein D_Purify->D_Final F_Prot Protein with Amines F_Label Add FITC in Alkaline Buffer F_Prot->F_Label F_Incubate Incubate F_Label->F_Incubate F_Purify Purify (SEC) F_Incubate->F_Purify F_Final FITC-Labeled Protein F_Purify->F_Final

Caption: A comparison of the generalized experimental workflows for labeling proteins with this compound and FITC.

Signaling Pathway of an Environmentally Sensitive Probe

G Environmental Sensitivity of this compound cluster_polar Polar Environment (e.g., Aqueous Solution) cluster_nonpolar Non-Polar Environment (e.g., Protein Interior) P_Ground Dansyl (Ground State) P_Excited Dansyl (Excited State) P_Ground->P_Excited Excitation (340 nm) P_Emission Longer Wavelength Emission (Lower Energy) Low Quantum Yield P_Excited->P_Emission Fluorescence NP_Ground Dansyl (Ground State) NP_Excited Dansyl (Excited State) NP_Ground->NP_Excited Excitation (340 nm) NP_Emission Shorter Wavelength Emission (Higher Energy) High Quantum Yield NP_Excited->NP_Emission Fluorescence ConformationalChange Protein Conformational Change or Ligand Binding cluster_nonpolar cluster_nonpolar ConformationalChange->cluster_nonpolar cluster_polar cluster_polar cluster_polar->ConformationalChange

Caption: The fluorescence emission of this compound is sensitive to the polarity of its local environment.

Conclusion

For routine labeling applications where high brightness is the primary concern and the experimental conditions are well-controlled, FITC remains a viable and cost-effective option. However, for more sophisticated studies aimed at understanding protein dynamics, conformational changes, and binding events, this compound offers significant advantages due to its environmental sensitivity and potential for more site-specific labeling. The choice between these two fluorophores will ultimately depend on the specific requirements of the experiment and the nature of the biological question being addressed. Researchers are encouraged to consider the unique benefits of this compound when designing experiments that require a deeper insight into protein structure and function.

References

A Comparative Guide to F-Tryptophan-Dansylaziridine FRET and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) pair involving endogenous Tryptophan and the extrinsic probe Dansylaziridine with other commonly used FRET pairs. This guide includes detailed experimental protocols, quantitative performance data, and visual representations of the underlying principles.

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring nanoscale distances and detecting molecular interactions. The choice of donor and acceptor fluorophores is critical for the success of FRET experiments. This guide focuses on the use of the intrinsic amino acid Tryptophan as a FRET donor, paired with the reactive fluorescent dye this compound as an acceptor. We will objectively compare this pair's performance with other established FRET pairs, providing the necessary data and protocols to assist researchers in selecting the optimal tools for their studies.

Performance Comparison of FRET Pairs

The selection of a FRET pair is dictated by several factors, including the Förster distance (R₀), quantum yield of the donor, and the molar extinction coefficient of the acceptor. The Tryptophan-Dansylaziridine pair offers the advantage of utilizing an intrinsic fluorophore, minimizing labeling steps and potential disruption of protein function. However, its performance characteristics should be carefully considered in the context of other available options.

FRET PairDonor (D)Acceptor (A)Donor Quantum Yield (Φ_D)Acceptor Molar Extinction Coefficient (ε_A) (M⁻¹cm⁻¹)Förster Distance (R₀) (nm)Key AdvantagesKey Disadvantages
Tryptophan-Dansylaziridine TryptophanThis compoundHighly variable (0.01-0.35)[1]~4,300 (at 340 nm)~2.1[2]Utilizes intrinsic donor, smaller probe size.Variable donor quantum yield, lower acceptor extinction coefficient, lower R₀.
CFP-YFP Cyan Fluorescent ProteinYellow Fluorescent Protein~0.40~83,400 (at 514 nm)~4.9[3]Genetically encoded, suitable for live-cell imaging.Photobleaching, spectral crosstalk.
Alexa Fluor 488-Alexa Fluor 594 Alexa Fluor 488Alexa Fluor 594~0.92~73,000 (at 590 nm)~6.0High quantum yield, photostable, bright.Requires extrinsic labeling, larger probe size.
Tryptophan-Pacific Blue TryptophanPacific BlueHighly variable (0.01-0.35)[1]~32,000 (at 410 nm)~2.9Higher sensitivity than Dansyl as an acceptor for Tryptophan.[4]Requires extrinsic labeling.

Note: The quantum yield of Tryptophan is highly dependent on its local environment within the protein. The molar extinction coefficient for this compound is an approximation based on available data for Dansyl derivatives.

Experimental Protocols

Protein Labeling with this compound

This protocol is adapted from studies on labeling actin with this compound.

Materials:

  • Protein of interest with accessible cysteine or lysine residues.

  • This compound

  • Dimethylformamide (DMF) or other suitable organic solvent.

  • Labeling buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM MgCl₂).

  • Size-exclusion chromatography column (e.g., Sephadex G-25).

Procedure:

  • Dissolve the protein of interest in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of this compound in DMF (e.g., 10-20 mM).

  • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution dropwise while gently stirring.

  • Incubate the reaction mixture in the dark at 4°C for 4-12 hours with gentle agitation.

  • To stop the reaction, add a small molecule with a free thiol or amine group (e.g., 2-mercaptoethanol or glycine) to quench the unreacted this compound.

  • Separate the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Dansyl group (at ~340 nm). The molar extinction coefficient for this compound at 340 nm is approximately 4,300 M⁻¹cm⁻¹.

FRET Measurement and Data Analysis

Instrumentation:

  • Fluorometer capable of measuring fluorescence emission spectra.

Procedure:

  • Prepare samples of the donor-only (unlabeled protein), acceptor-only (this compound-labeled protein), and the donor-acceptor pair (this compound-labeled protein).

  • Excite the Tryptophan donor at its absorption maximum (typically around 295 nm to minimize tyrosine excitation).

  • Record the fluorescence emission spectrum of the donor-only sample from approximately 310 nm to 550 nm.

  • Under the same experimental conditions, record the fluorescence emission spectrum of the donor-acceptor sample.

  • Measure the fluorescence of the acceptor-only sample by exciting it directly at its absorption maximum (~340 nm) to determine its emission spectrum.

Data Analysis: The FRET efficiency (E) can be calculated from the quenching of the donor fluorescence using the following equation:

E = 1 - (F_DA / F_D)

Where:

  • F_DA is the fluorescence intensity of the donor in the presence of the acceptor.

  • F_D is the fluorescence intensity of the donor in the absence of the acceptor.

The distance between the donor and acceptor (r) can then be estimated using the Förster equation:

r = R₀ * ( (1/E) - 1 )^(1/6)

Where R₀ is the Förster distance for the Tryptophan-Dansylaziridine pair (~2.1 nm).

Signaling Pathways and Experimental Workflows

To visually represent the principles and processes described, the following diagrams were generated using Graphviz.

FRET_Signaling_Pathway cluster_donor Donor (Tryptophan) cluster_acceptor Acceptor (this compound) D Tryptophan (Ground State) D_excited Tryptophan* (Excited State) D->D_excited D_excited->D Fluorescence A This compound (Ground State) D_excited->A FRET (Non-radiative) Donor_Emission Donor Fluorescence (~350 nm) A_excited This compound* (Excited State) A->A_excited A_excited->A Fluorescence Acceptor_Emission Acceptor Fluorescence (~520 nm) Excitation Excitation Light (~295 nm) Excitation->D Absorption

Caption: FRET signaling pathway between Tryptophan and this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement FRET Measurement cluster_analysis Data Analysis Protein Protein Solution Labeling Protein Labeling Protein->Labeling Dansyl This compound Stock Solution Dansyl->Labeling Purification Purification (Size Exclusion) Labeling->Purification Excitation Excite Tryptophan (~295 nm) Purification->Excitation Emission_D Measure Donor Emission Spectrum Excitation->Emission_D Emission_DA Measure Donor-Acceptor Emission Spectrum Excitation->Emission_DA Calc_E Calculate FRET Efficiency (E) Emission_D->Calc_E Emission_DA->Calc_E Calc_r Calculate Distance (r) Calc_E->Calc_r

Caption: Experimental workflow for FRET analysis using this compound.

References

A Comparative Guide to Fluorescent Probes for Cysteine Modification: Alternatives to Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the specific labeling of cysteine residues is a critical technique. Dansylaziridine has traditionally been a tool for this purpose, but a host of alternative fluorescent probes now offer superior performance in terms of brightness, photostability, and specificity. This guide provides an objective comparison of key alternatives, supported by quantitative data and detailed experimental protocols to aid in probe selection and application.

The primary alternatives to this compound fall into two major chemical classes based on their thiol-reactive group: maleimides and iodoacetamides . These reactive moieties are conjugated to a variety of fluorophores, each with distinct spectral properties.

Quantitative Performance Comparison

The selection of a fluorescent probe is often dictated by its photophysical properties. A desirable probe possesses a high extinction coefficient (indicating efficient photon absorption), a high quantum yield (indicating efficient photon emission), and spectral characteristics compatible with available instrumentation. The following table summarizes these key performance metrics for this compound and its leading alternatives.

ProbeReactive GroupExcitation (λex, nm)Emission (λem, nm)Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Key Characteristics
Dansyl-Cysteine Adduct Aziridine~335-340~518-540~4,3000.07 - 0.7 (highly solvent-dependent)Environmentally sensitive, large Stokes shift; low absorbance and variable quantum yield.[1]
BODIPY FL Maleimide Maleimide~503~509~92,000~0.97Very bright and photostable; narrow emission spectrum; insensitive to pH and solvent polarity.[2][3]
BODIPY FL Iodoacetamide Iodoacetamide~503~512>80,000~0.9Similar to maleimide version; offers alternative reactivity profile.[2][3]
Fluorescein-5-Maleimide Maleimide~494~519~80,000~0.79Bright and widely used; fluorescence is pH-sensitive (pKa ~6.4).
TMR Maleimide Maleimide~543-550~575-580~95,000~0.1Bright, photostable orange-red fluorophore; good for multiplexing with green probes.
CPM Maleimide~387~463N/ALow (unbound) -> High (bound)Fluorogenic "turn-on" probe; non-fluorescent until it reacts with a thiol, minimizing background.
NBD Iodoacetamide Iodoacetamide~465-478~530-550~22,000Low (~0.04 in water)Small, environmentally sensitive probe; low intrinsic quantum yield.[4]

Note: Spectral properties, especially quantum yield, can vary depending on the local environment of the protein conjugate and the solvent.

Reaction Mechanisms and Specificity

Maleimides and iodoacetamides react with the thiol group of cysteine via different mechanisms, which influences reaction conditions and specificity.

  • Maleimides react with thiols via a Michael addition reaction. This reaction is highly specific for thiols and proceeds most efficiently at a pH of 6.5-7.5. Above this range, reactivity towards amines and hydrolysis of the maleimide ring can increase.

  • Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. This process is generally optimal at a slightly higher pH of 7.5-8.5. While highly reactive with thiols, iodoacetamides can exhibit some off-target reactivity with other nucleophilic residues like histidine and methionine, particularly at higher concentrations or pH.[5]

The choice between a maleimide and an iodoacetamide probe may depend on the pH stability of the target protein and the potential for non-specific labeling.

Diagrams of Labeling Chemistry and Workflow

To visualize the processes involved, the following diagrams illustrate the reaction chemistries and a general experimental workflow.

Figure 1. Covalent reaction mechanisms for maleimide and iodoacetamide probes with cysteine residues.

G Start Start: Protein with Cysteine Reduce 1. Reduce Disulfide Bonds (e.g., with TCEP or DTT) Start->Reduce Remove_Reducer 2. Remove Reducing Agent (Dialysis or Desalting Column) *Not required for TCEP with maleimides Reduce->Remove_Reducer React 4. Mix Protein and Probe (Incubate in Dark, RT or 4°C) Remove_Reducer->React Prepare_Probe 3. Prepare Probe Stock Solution (e.g., in DMSO or DMF) Prepare_Probe->React Purify 5. Purify Conjugate (Remove excess free probe) React->Purify Analyze 6. Characterize Labeled Protein (Spectroscopy, SDS-PAGE, MS) Purify->Analyze End End: Fluorescently Labeled Protein Analyze->End G Probe_Unbound Fluorogenic Probe (Non-Fluorescent) Probe_Bound Probe-Cys Adduct (Fluorescent) Quencher Quencher Probe_Unbound->Quencher Quenching (e.g., PET) Photon_Out Emitted Photon Probe_Bound->Photon_Out Cys Protein-SH Cys->Probe_Bound Reaction Photon_In Excitation Photon Photon_In->Probe_Bound

References

A Quantitative Comparison of Dansylaziridine Labeling Efficiency for Thiol Modification in Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins for downstream analysis, the choice of labeling reagent is critical. This guide provides a quantitative comparison of Dansylaziridine, a well-established fluorescent probe, with other commonly used thiol-reactive labeling agents. The information presented here, supported by experimental data and detailed protocols, will aid in the selection of the most appropriate reagent to achieve optimal labeling efficiency and experimental outcomes.

Introduction to Thiol-Reactive Fluorescent Probes

The selective modification of cysteine residues is a widely used strategy for the site-specific labeling of proteins with fluorescent probes. The unique reactivity of the thiol group in cysteine allows for targeted conjugation, enabling a broad range of applications from studying protein structure and function to tracking protein localization within cells. This compound has been historically utilized as a fluorescent probe that reacts with nucleophilic residues, including the sulfhydryl group of cysteine. This guide provides a comparative analysis of this compound's labeling efficiency against other prominent thiol-reactive chemistries.

Quantitative Comparison of Labeling Efficiency

While direct, side-by-side quantitative comparisons of this compound with other thiol-reactive probes under identical conditions are not extensively documented in recent literature, we can infer its relative efficiency by examining data from various studies. Maleimide-based probes are currently one of the most prevalent classes of reagents for cysteine modification due to their high specificity and efficiency.

Labeling Reagent ClassTypical Labeling EfficiencyTarget Residue(s)Key Considerations
This compound Data not consistently reported; likely lower than maleimidesCysteine, Lysine, HistidineReaction conditions can be optimized for selectivity.
Maleimides 70-90%[1]Cysteine (highly selective)Reaction is rapid and specific at neutral pH.
Iodoacetamides High, comparable to maleimidesCysteine, Histidine, MethionineCan exhibit lower specificity than maleimides.

Note: The labeling efficiency of any reagent is highly dependent on factors such as protein structure, accessibility of the target residue, pH, temperature, and reagent concentration.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and efficient protein labeling. Below are representative protocols for labeling with this compound and a generic maleimide-based probe for comparison.

Protocol 1: Fluorescent Labeling of Troponin C with this compound

This protocol is adapted from studies on the calcium-binding protein troponin C.[2][3][4]

Materials:

  • Purified Troponin C

  • This compound stock solution (in a suitable organic solvent like DMSO)

  • Labeling Buffer (e.g., 20 mM Tris-HCl, 100 mM KCl, 2 mM MgCl₂, pH 7.5)

  • Quenching reagent (e.g., 2-mercaptoethanol)

  • Size-exclusion chromatography column (for removal of unreacted probe)

Procedure:

  • Prepare the Troponin C solution in the labeling buffer to a final concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution to achieve a molar excess of the probe (e.g., 10 to 20-fold molar excess).

  • Incubate the reaction mixture at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 2 to 24 hours) with gentle stirring. The optimal time and temperature should be determined empirically.

  • Quench the reaction by adding a small molar excess of a quenching reagent like 2-mercaptoethanol to react with any remaining this compound.

  • Remove the unreacted probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.

  • Determine the degree of labeling by measuring the absorbance of the protein and the dansyl group at their respective maximal absorbance wavelengths.

Protocol 2: General Protocol for Cysteine Labeling with a Maleimide-Based Fluorescent Probe

This protocol provides a general workflow for labeling a protein with a single reactive cysteine using a maleimide-functionalized fluorescent dye.

Materials:

  • Purified protein with a single accessible cysteine residue

  • Maleimide-functionalized fluorescent dye (e.g., Alexa Fluor C₅ Maleimide)

  • Reaction Buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2)

  • Reducing agent (e.g., TCEP or DTT) - optional, for reducing disulfide bonds

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis cassette

Procedure:

  • If necessary, reduce any disulfide bonds in the protein by incubation with a reducing agent like TCEP. Remove the reducing agent prior to labeling.

  • Dissolve the maleimide-dye in a small amount of organic solvent (e.g., DMSO) and then add it to the protein solution in the reaction buffer. A 10-fold molar excess of the dye over the protein is a common starting point.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Stop the reaction by adding a quenching reagent to consume any unreacted maleimide.

  • Separate the labeled protein from the unreacted dye and quenching reagent using size-exclusion chromatography or dialysis.

  • Calculate the labeling efficiency by measuring the absorbance of the protein and the fluorophore.

Reaction Mechanism and Selectivity

The following diagrams illustrate the reaction mechanisms of this compound and maleimide with cysteine residues.

G Reaction of this compound with Cysteine This compound This compound Intermediate Thiolate intermediate This compound->Intermediate Nucleophilic attack Cysteine Protein-SH (Cysteine) Cysteine->Intermediate Product Labeled Protein Intermediate->Product Ring opening

Caption: Reaction of this compound with a cysteine residue.

G Reaction of Maleimide with Cysteine Maleimide Maleimide Probe Adduct Thioether Adduct Maleimide->Adduct Michael Addition Cysteine Protein-SH (Cysteine) Cysteine->Adduct

Caption: Reaction of a maleimide probe with a cysteine residue.

This compound can react with other nucleophilic amino acid side chains, such as lysines and histidines, which can lead to lower selectivity compared to maleimides, especially at higher pH. Maleimides, on the other hand, exhibit high selectivity for the thiol group of cysteine at near-neutral pH (6.5-7.5), minimizing off-target labeling.

Experimental Workflow for Comparing Labeling Efficiency

To directly compare the labeling efficiency of this compound with another probe, the following experimental workflow is recommended.

G Workflow for Comparing Labeling Efficiency Protein Purified Protein Labeling1 Label with this compound Protein->Labeling1 Labeling2 Label with Alternative Probe Protein->Labeling2 Purification1 Purify Labeled Protein Labeling1->Purification1 Purification2 Purify Labeled Protein Labeling2->Purification2 Analysis1 Quantify Labeling Efficiency (Spectroscopy/MS) Purification1->Analysis1 Analysis2 Quantify Labeling Efficiency (Spectroscopy/MS) Purification2->Analysis2 Comparison Compare Results Analysis1->Comparison Analysis2->Comparison

Caption: A logical workflow for a comparative labeling study.

Conclusion

While this compound has proven to be a useful fluorescent probe for specific applications, particularly in studying ion binding to proteins like troponin, its broader use for general protein labeling may be limited by a lack of extensive quantitative efficiency data and potentially lower selectivity compared to more modern reagents. For applications requiring high labeling efficiency and specificity for cysteine residues, maleimide-based probes are often the preferred choice, with typical efficiencies in the 70-90% range.[1] Researchers should carefully consider the specific requirements of their experiment, including the desired site of labeling and the tolerance for potential off-target modifications, when selecting a fluorescent probe. For critical applications, a direct comparison of labeling efficiency under the specific experimental conditions, as outlined in the workflow above, is highly recommended.

References

Navigating the Maze of Protein Modification: A Guide to Confirming Dansylaziridine Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, pinpointing the precise location of a drug or probe molecule on a target protein is a critical step in understanding its mechanism of action. Dansylaziridine, a fluorescent reagent known to react with nucleophilic amino acid residues, is a valuable tool for these studies. However, confirming the exact site of modification requires a robust analytical approach. This guide provides a comparative overview of the primary methods used for this purpose, offering experimental insights and data to inform your selection.

This guide delves into the two predominant techniques for identifying protein modification sites: Mass Spectrometry (MS) and Edman Degradation. We will explore the principles behind each method, their respective strengths and weaknesses in the context of this compound modification, and provide generalized experimental protocols.

At a Glance: Mass Spectrometry vs. Edman Degradation

For a quick comparison, the following table summarizes the key features of Mass Spectrometry and Edman Degradation for identifying this compound modification sites.

FeatureMass Spectrometry (MS)Edman Degradation
Principle Measures the mass-to-charge ratio of fragmented peptides to determine the amino acid sequence and the mass shift caused by the modification.Sequentially removes amino acids from the N-terminus, which are then identified by chromatography. A blocked N-terminus or a modified residue prevents further sequencing.
Throughput High-throughput, capable of analyzing complex mixtures of proteins and peptides.Low-throughput, typically analyzing a single purified peptide at a time.
Sensitivity High, often in the femtomole to attomole range.[1]High, especially with the Dansyl-Edman method which can be about one hundred times more sensitive than identifying PTH amino acids.[2]
Modification Site Can identify modifications at any position within the protein sequence.[3][4]Primarily suited for N-terminal sequence analysis and identifying modifications at or near the N-terminus.[1][3][4]
De Novo Sequencing Possible with specialized software, but can be challenging.[3]Excellent for de novo sequencing of the N-terminal region of a purified protein.[4]
Sample Requirement Can analyze complex mixtures, though purification can improve results.[1]Requires a highly purified protein or peptide sample.[1]
Instrumentation Requires sophisticated and expensive mass spectrometers.Requires a dedicated protein sequencer.
Data Analysis Can be complex, often requiring specialized bioinformatics software.Relatively straightforward interpretation of chromatograms.

The Power of Mass Spectrometry in Unraveling Modifications

Mass spectrometry has become the cornerstone of modern proteomics for identifying post-translational modifications (PTMs).[3] The general workflow involves the enzymatic digestion of the this compound-modified protein, followed by liquid chromatography to separate the resulting peptides, and finally, analysis by tandem mass spectrometry (MS/MS).

In the mass spectrometer, peptides are ionized and their mass-to-charge ratio is measured. The peptides are then fragmented, and the masses of the fragments are measured. By analyzing the fragmentation pattern, the amino acid sequence of the peptide can be determined. The presence of the this compound modification is identified by a characteristic mass shift on a specific amino acid residue. This compound is known to react with nucleophilic residues, primarily the thiol group of cysteine and the ε-amino group of lysine.

Experimental Protocol: Bottom-Up Mass Spectrometry
  • Protein Digestion: The this compound-modified protein is denatured, reduced, and alkylated (if targeting cysteines that are not modified by this compound). It is then digested into smaller peptides using a protease such as trypsin.

  • Peptide Separation: The resulting peptide mixture is separated using reverse-phase high-performance liquid chromatography (HPLC). The separation can be monitored by UV absorbance or, advantageously, by fluorescence detection, leveraging the fluorescent nature of the dansyl group.

  • Mass Spectrometry Analysis: The separated peptides are introduced into the mass spectrometer. A full scan (MS1) is performed to determine the mass-to-charge ratio of the intact peptides.

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest, particularly those exhibiting fluorescence, are selected for fragmentation. The fragmentation pattern (MS2 spectrum) is acquired.

  • Data Analysis: The MS/MS spectra are searched against a protein sequence database to identify the peptide sequence. The mass shift corresponding to the this compound modification is used to pinpoint the exact amino acid residue that was modified.

experimental_workflow_ms cluster_sample_prep Sample Preparation cluster_analysis Analysis protein This compound-Modified Protein digestion Enzymatic Digestion (e.g., Trypsin) protein->digestion peptides Peptide Mixture digestion->peptides hplc HPLC Separation (Fluorescence Detection) peptides->hplc ms Mass Spectrometry (MS1 Scan) hplc->ms msms Tandem MS (MS/MS Scan) ms->msms data_analysis Data Analysis & Site Identification msms->data_analysis

Mass Spectrometry Workflow

The Precision of Edman Degradation

Edman degradation is a classic method for determining the amino acid sequence of a protein or peptide from its N-terminus.[5] The process involves a series of chemical reactions that sequentially cleave the N-terminal amino acid, which is then identified.[6][7]

For confirming a this compound modification, Edman degradation can be particularly useful if the modification is at or near the N-terminus. The process would proceed normally until it reaches the modified amino acid. At this point, the cycle would either stop (if the modification blocks the Edman chemistry) or yield a derivatized amino acid with a different retention time on HPLC compared to the standard amino acids.

A more sensitive variation is the Dansyl-Edman method, where a small portion of the peptide is dansylated at each cycle to identify the new N-terminal amino acid.[2][8] This method leverages the high sensitivity of fluorescence detection.

Experimental Protocol: Edman Degradation
  • Sample Preparation: The this compound-modified protein or a purified modified peptide is immobilized on a solid support.

  • Coupling: The free N-terminal amino group is reacted with phenyl isothiocyanate (PITC).

  • Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong acid.

  • Conversion and Identification: The cleaved derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.

  • Cycle Repetition: The shortened peptide undergoes the next cycle of coupling, cleavage, and identification.

  • Site Identification: A gap in the sequence or the appearance of an unexpected peak in the HPLC chromatogram at the cycle corresponding to the modified residue indicates the site of modification. The fluorescent properties of the dansyl group can be used to track the modified peptide during purification.

experimental_workflow_edman cluster_sequencing_cycle Sequencing Cycle cluster_interpretation Interpretation peptide Immobilized Modified Peptide coupling Coupling with PITC peptide->coupling cleavage Cleavage of N-terminal Residue coupling->cleavage cleavage->peptide Shortened Peptide hplc HPLC Analysis of PTH-Amino Acid cleavage->hplc site_id Site Identification (Sequence Gap or Altered Retention Time) hplc->site_id

Edman Degradation Workflow

Alternative and Complementary Approaches

While Mass Spectrometry and Edman Degradation are the primary methods, other techniques can provide complementary information:

  • Fluorescence Spectroscopy: The inherent fluorescence of the dansyl group can be used to monitor the labeling reaction and to track the modified protein or peptides during purification steps. Changes in the fluorescence emission spectrum can also provide information about the local environment of the modification site.

  • Antibody-Based Methods: If an antibody specific to the Dansyl-modified residue is available, it can be used in techniques like Western blotting or ELISA to confirm the presence of the modification. However, this approach does not typically provide site-specific information.

Conclusion: Choosing the Right Tool for the Job

The choice between Mass Spectrometry and Edman Degradation for confirming the site of this compound modification depends on the specific research question and available resources.

  • Mass Spectrometry is the method of choice for a comprehensive and high-throughput analysis, especially when the modification site is unknown or when analyzing complex protein mixtures.

  • Edman Degradation offers unparalleled accuracy for N-terminal sequencing and can be a valuable tool for confirming modifications in this region, particularly when a highly purified sample is available.[1]

In many cases, a combination of both techniques can provide the most definitive results, with Mass Spectrometry for initial discovery and Edman Degradation for validation of N-terminal modifications. The fluorescent nature of the this compound probe should be leveraged throughout the experimental workflow to facilitate detection and purification. By carefully selecting the appropriate analytical strategy, researchers can confidently identify the site of this compound modification and gain deeper insights into protein function and drug-protein interactions.

References

A Comparative Guide to Environmentally Sensitive Fluorescent Probes: Dansylaziridine, Prodan, and Nile Red

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for accurately reporting on cellular environments and biomolecular interactions. This guide provides a comparative analysis of three prominent environmentally sensitive probes: Dansylaziridine, Prodan, and Nile Red. We delve into their performance characteristics, supported by experimental data, to facilitate an informed choice for your specific research needs.

Introduction to Environmentally Sensitive Probes

Environmentally sensitive fluorescent probes, also known as solvatochromic dyes, exhibit changes in their fluorescence properties—such as emission wavelength, quantum yield, and lifetime—in response to alterations in the polarity of their surrounding environment. This sensitivity makes them invaluable tools for studying a wide range of biological phenomena, including membrane dynamics, protein conformational changes, and the characterization of lipid droplets.

This guide focuses on a comparative analysis of three such probes:

  • This compound: A derivative of the well-known dansyl fluorophore, it is expected to exhibit sensitivity to environmental polarity due to its naphthalene-based structure, which can undergo a Twisted Intramolecular Charge Transfer (TICT) upon excitation.

  • Prodan: A widely used fluorescent probe known for its large excited-state dipole moment, which results in significant shifts in its fluorescence emission spectrum depending on the polarity of the solvent or its binding site.

  • Nile Red: A highly lipophilic stain, its fluorescence is strongly quenched in polar, aqueous environments but becomes intensely fluorescent in nonpolar, lipid-rich surroundings, making it an excellent marker for lipid droplets.

Performance Comparison

SolventPolarity (ET(30))ProbeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (Φ)Lifetime (ns)
Cyclohexane31.2Prodan361380190.03-
Toluene33.9Prodan---0.70 (for a derivative)-
Dioxane36.0Nile Red519--0.70-
N,N-Dimethylformamide43.8Prodan-450---
Ethanol51.9Prodan---0.95-
Methanol55.5Prodan361498137--
Water63.1Prodan-520--1.86
n-Hexane30.9Nile Red-526---
Ethyl Acetate38.1Nile Red-602---
Methanol55.5Nile Red-633---
Water63.1Nile Red-663---

Note: Data is compiled from various sources and may have been collected under slightly different experimental conditions. The polarity scale ET(30) is a measure of solvent polarity.

Signaling Pathways and Mechanisms of Action

The environmental sensitivity of these probes stems from the influence of the local environment on their electronic excited states.

This compound and Prodan: Intramolecular Charge Transfer

Both this compound and Prodan are naphthalene derivatives that operate on the principle of intramolecular charge transfer (ICT). Upon absorption of a photon, an electron is transferred from an electron-donating group (the dimethylamino group) to an electron-accepting group. In the case of this compound, this is facilitated by the dansyl moiety, which can undergo a conformational change in the excited state, known as a Twisted Intramolecular Charge Transfer (TICT).

The polarity of the surrounding solvent molecules influences the stability of this charge-separated excited state. In polar solvents, the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission and often a decrease in quantum yield. In nonpolar environments, the emission is typically blue-shifted (shifted to shorter wavelengths) and more intense.

ICT_Mechanism GroundState Ground State (S0) ExcitedState Excited State (S1) (Intramolecular Charge Transfer) GroundState->ExcitedState Photon Absorption Nonpolar Nonpolar Environment ExcitedState->Nonpolar Interaction Polar Polar Environment ExcitedState->Polar Interaction BlueShift Blue-Shifted Emission (Higher Energy) Nonpolar->BlueShift Fluorescence RedShift Red-Shifted Emission (Lower Energy) Polar->RedShift Fluorescence

Caption: Intramolecular Charge Transfer (ICT) mechanism of this compound and Prodan.

Nile Red: Solvatochromism and Hydrophobicity

Nile Red's environmental sensitivity is also a form of solvatochromism, but its primary application is driven by its extreme hydrophobicity. It is practically non-fluorescent in water and other polar solvents. However, when it partitions into a nonpolar, lipid-rich environment, its fluorescence quantum yield increases dramatically, and its emission spectrum shifts to shorter wavelengths.[1] This "light-up" property makes it an exceptional probe for visualizing lipid droplets and other hydrophobic cellular compartments. The emission color of Nile Red can also provide information about the type of lipid, with a shift from red in polar membrane lipids to a more yellow-gold emission in neutral lipids.[1]

NileRed_Mechanism NileRed_Aqueous Nile Red in Aqueous Environment Quenched Fluorescence Quenched NileRed_Aqueous->Quenched NileRed_Lipid Nile Red in Lipid Environment Fluorescent Intense Fluorescence NileRed_Lipid->Fluorescent

Caption: Mechanism of Nile Red as a lipid droplet stain.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.

General Protocol for Measuring Fluorescence of Environmentally Sensitive Probes

This protocol provides a general framework for characterizing the fluorescence properties of probes like this compound, Prodan, and Nile Red in different solvents.

Materials:

  • Fluorophore of interest (this compound, Prodan, or Nile Red)

  • Spectroscopic grade solvents of varying polarities (e.g., cyclohexane, toluene, dioxane, dimethylformamide, ethanol, methanol, water)

  • Spectrofluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the fluorophore in a suitable solvent (e.g., DMSO or ethanol).

  • Working Solution Preparation: Prepare a series of dilute working solutions of the fluorophore in each of the chosen solvents. The final concentration should be low enough to avoid inner filter effects (typically with an absorbance < 0.1 at the excitation wavelength).

  • Absorbance Measurement: Measure the absorbance spectrum of each working solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λ_abs) determined in the previous step.

    • Record the fluorescence emission spectrum for each solution.

    • Note the emission maximum (λ_em).

  • Data Analysis:

    • Stokes Shift: Calculate the Stokes shift as the difference between the emission maximum and the absorption maximum (Stokes Shift = λ_em - λ_abs).

    • Quantum Yield: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄). This requires measuring the integrated fluorescence intensity and absorbance of both the sample and the standard.

    • Lifetime: Measure the fluorescence lifetime using a time-resolved fluorescence spectrometer.

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Stock Solution Working Prepare Working Solutions (in various solvents) Stock->Working Absorbance Measure Absorbance (UV-Vis) Working->Absorbance Fluorescence Measure Fluorescence (Spectrofluorometer) Absorbance->Fluorescence Set λ_ex = λ_abs StokesShift Calculate Stokes Shift Fluorescence->StokesShift QuantumYield Determine Quantum Yield Fluorescence->QuantumYield Lifetime Measure Lifetime Fluorescence->Lifetime

Caption: General workflow for characterizing environmentally sensitive probes.

Protocol for Staining Lipid Droplets with Nile Red

This protocol is adapted for staining intracellular lipid droplets in cultured cells.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture cells on coverslips to the desired confluency.

  • Fixation (Optional): For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA for 10-15 minutes at room temperature. For live-cell imaging, skip this step.

  • Staining:

    • Prepare a working solution of Nile Red by diluting the stock solution in PBS or cell culture medium to a final concentration of 1-10 µg/mL.

    • Incubate the cells with the Nile Red working solution for 10-30 minutes at room temperature, protected from light.

  • Washing: Wash the cells 2-3 times with PBS to remove excess stain.

  • Imaging: Mount the coverslips on a microscope slide and visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., excitation ~550 nm, emission ~635 nm for red fluorescence).

Conclusion

The choice between this compound, Prodan, and Nile Red will ultimately depend on the specific application.

  • Nile Red is the undisputed choice for specifically visualizing and quantifying lipid droplets due to its high specificity and "light-up" fluorescence in hydrophobic environments.

  • Prodan is a versatile and well-characterized probe for investigating changes in environmental polarity, particularly in membranes and protein binding sites. Its significant solvatochromic shift provides a robust readout.

  • This compound , as a dansyl derivative, is expected to be a useful probe for sensing environmental polarity. However, the lack of comprehensive, publicly available quantitative data on its photophysical properties necessitates further characterization for direct comparison and widespread adoption.

Researchers are encouraged to carefully consider the photophysical properties, mechanism of action, and experimental requirements of each probe to select the most suitable tool for their scientific inquiry.

References

Assessing the Impact of Fluorescent Labeling on Protein Function: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate study of protein function is paramount. Fluorescent labeling is a powerful tool for visualizing and quantifying protein activity, but the very act of attaching a label can potentially alter the protein's behavior. This guide provides a comprehensive comparison of Dansylaziridine with other common fluorescent labels, offering insights into their respective impacts on protein function, supported by experimental data and detailed protocols.

Introduction to Fluorescent Protein Labeling

Fluorescent labeling allows researchers to track proteins within cells, study their interactions, and measure their activity. The ideal fluorescent label is bright, photostable, and, most importantly, does not interfere with the natural function of the protein of interest. However, the addition of any extrinsic molecule carries the risk of altering the protein's structure, and consequently, its function. This guide focuses on this compound, a fluorescent probe that reacts with cysteine and lysine residues, and compares it to other popular labeling reagents to help researchers make informed decisions for their experimental design.

Comparison of Fluorescent Labeling Agents

The choice of a fluorescent label can significantly influence the outcome of an experiment. Below is a summary of key characteristics of this compound compared to other commonly used fluorescent dyes.

FeatureThis compoundFluorescein Isothiocyanate (FITC)Tetramethylrhodamine Isothiocyanate (TRITC)Alexa Fluor Dyes
Target Residues Cysteine, LysineLysine, N-terminusLysine, N-terminusLysine, N-terminus, Cysteine (maleimide derivatives)
Relative Size SmallModerateModerateModerate to Large
pH Sensitivity Fluorescence is sensitive to the polarity of the local environmentpH-sensitive (fluorescence decreases at acidic pH)Less pH-sensitive than FITCGenerally pH-insensitive
Photostability ModerateProne to photobleachingMore photostable than FITCHigh photostability
Quantum Yield Moderate to High (environment dependent)HighHighVery High
Potential Impact on Function Generally considered to have a lower impact due to its small size.Can cause steric hindrance and alter charge distribution.Can cause steric hindrance and alter charge distribution.Can cause steric hindrance, but a wide variety of derivatives are available to minimize this.

Impact on Protein Function: Experimental Data

While direct comparative studies on the impact of this compound on a wide range of proteins are limited, studies on its related compound, Dansyl chloride, suggest a minimal effect on protein structure and function. Research has shown that dansyl labeling does not cause significant unfolding or conformational changes in model proteins. In contrast, larger fluorescent labels have been reported to perturb protein-protein interactions and enzyme kinetics.

A study on the effect of fluorescent labeling on peptide-protein binding affinity demonstrated that the choice of fluorophore can alter the measured dissociation constant by more than an order of magnitude. This highlights the critical need to validate the function of any fluorescently labeled protein.

Here, we present a hypothetical comparative analysis based on known properties of the dyes.

ParameterUnlabeled Protein (Control)This compound LabeledFITC LabeledAlexa Fluor 488 Labeled
Enzyme Activity (Vmax) 100%90-95%70-85%85-95%
Binding Affinity (Kd) 1X1.1-1.5X2-5X1.2-2X
Structural Integrity (via CD) Native conformationNo significant changeMinor conformational changesMinimal to no change

Note: The values presented in this table are illustrative and can vary significantly depending on the protein, the labeling site, and the degree of labeling.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results. Below are protocols for protein labeling with this compound (a generalized protocol based on the reactivity of the dansyl group), FITC, and Alexa Fluor dyes.

This compound Labeling Protocol

Materials:

  • Protein of interest (in a suitable buffer, pH 7.0-8.0, free of primary amines and thiols)

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in DMF or DMSO.

  • Adjust the protein solution to a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., 50 mM HEPES, pH 7.5).

  • Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50-100 mM and incubate for 1 hour at room temperature.

  • Remove the unreacted dye and byproducts by size-exclusion chromatography.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the Dansyl group (at ~340 nm).

FITC Labeling Protocol

Materials:

  • Protein of interest (in 0.1 M sodium bicarbonate buffer, pH 9.0)

  • Fluorescein isothiocyanate (FITC)

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column

Procedure:

  • Prepare a 1 mg/mL stock solution of FITC in DMSO immediately before use.

  • Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, to a concentration of 2-10 mg/mL.

  • Slowly add 50-100 µg of FITC per mg of protein to the protein solution while stirring.

  • Incubate the reaction for 8 hours at 4°C with continuous stirring and protected from light.

  • Remove the unreacted FITC by size-exclusion chromatography.

  • Calculate the F/P ratio (molar ratio of fluorescein to protein) by measuring the absorbance at 495 nm and 280 nm.

Alexa Fluor NHS Ester Labeling Protocol

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Alexa Fluor NHS Ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification resin or size-exclusion chromatography column

Procedure:

  • Prepare a 10 mg/mL stock solution of the Alexa Fluor NHS ester in DMSO.

  • Prepare the protein solution at 1-10 mg/mL in a suitable buffer.

  • Add a 10 to 20-fold molar excess of the reactive dye to the protein solution.

  • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Separate the labeled protein from the unreacted dye using the provided purification resin or a size-exclusion column.

  • Determine the degree of labeling by measuring the absorbance of the protein and the Alexa Fluor dye at their respective maxima.

Visualization of Experimental Workflows and Signaling Pathways

Understanding the sequence of experimental steps and the complexity of cellular signaling is facilitated by clear visual representations.

Experimental_Workflow cluster_prep Protein Preparation cluster_labeling Fluorescent Labeling cluster_purification Purification cluster_analysis Functional Analysis Protein Protein of Interest Buffer Buffer Exchange Protein->Buffer Labeling Addition of Fluorescent Dye Buffer->Labeling Incubation Incubation Labeling->Incubation Quenching Quenching Reaction Incubation->Quenching Purification Size-Exclusion Chromatography Quenching->Purification ActivityAssay Enzyme Activity Assay Purification->ActivityAssay BindingAssay Binding Affinity Assay Purification->BindingAssay StructuralAnalysis Structural Analysis (CD) Purification->StructuralAnalysis

Caption: A generalized workflow for fluorescently labeling a protein and subsequent functional analysis.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Fluorescently labeled antibodies or ligands are often used to study the EGFR signaling pathway, which is crucial in cell proliferation and cancer.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Fluorescently Labeled) EGFR EGFR EGF->EGFR Binding & Dimerization Grb2 Grb2 EGFR->Grb2 Recruitment PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription

Caption: Simplified schematic of the EGFR signaling pathway, which can be studied using fluorescently labeled ligands.

Conclusion

The selection of a fluorescent label is a critical step in experimental design that can have a profound impact on the interpretation of results. While this compound offers the advantage of a smaller size, potentially minimizing functional perturbations, its photostability and pH sensitivity may be limiting for certain applications. In contrast, dyes like the Alexa Fluor series offer superior photophysical properties but may have a greater potential for steric hindrance.

Ultimately, the ideal fluorescent label is protein- and application-dependent. It is imperative for researchers to empirically validate the function of their labeled protein using appropriate assays. This guide serves as a starting point for making an informed choice and for designing robust and reliable experiments to elucidate the intricate functions of proteins.

A Comparative Guide: One-Photon vs. Two-Photon Excitation of Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of fluorescence excitation is paramount for high-quality imaging and sensitive detection. Dansylaziridine, a fluorophore reactive towards thiols, is a valuable tool for probing biological systems. This guide provides an objective comparison of one-photon and two-photon excitation of this compound, supported by general principles and illustrative data, to aid in experimental design and technology selection.

Fundamental Principles: One-Photon vs. Two-Photon Excitation

One-photon excitation (1PE) is the conventional method where a fluorophore absorbs a single photon of higher energy (shorter wavelength) to move to an excited state. Upon relaxation, it emits a photon of lower energy (longer wavelength).

Two-photon excitation (2PE) is a nonlinear optical process where a fluorophore simultaneously absorbs two photons of lower energy (longer wavelength) to reach the same excited state as in 1PE.[1][2] This simultaneous absorption requires a high photon density, typically achieved using a focused pulsed laser.[3]

Qualitative Comparison of Excitation Methods

FeatureOne-Photon Excitation (1PE)Two-Photon Excitation (2PE)
Excitation Volume Excitation occurs along the entire light path, leading to out-of-focus fluorescence.[2][4]Excitation is confined to the focal point, providing inherent 3D sectioning.[3][5]
Imaging Depth Limited by light scattering and absorption of excitation wavelengths (typically UV-Vis).Deeper tissue penetration due to the use of near-infrared (NIR) light, which scatters less.[6][7]
Phototoxicity Higher, as the entire illuminated volume is exposed to potentially damaging UV or short-wavelength visible light.Lower, as excitation is localized, reducing damage to surrounding tissue.[8]
Photobleaching Occurs throughout the illuminated cone, leading to faster signal degradation.[4]Confined to the focal volume, resulting in significantly less photobleaching.[6][8]
Signal-to-Noise Ratio Can be lower due to out-of-focus light and autofluorescence.Generally higher due to the reduction of out-of-focus fluorescence and scattering.
Wavelength of Excitation Typically in the UV to visible range.Typically in the near-infrared (NIR) range, approximately double the 1PE wavelength.[1][3]

Illustrative Quantitative Data for a Dansyl-like Fluorophore

The following table presents hypothetical, yet representative, quantitative data for a fluorophore with properties similar to this compound to illustrate the expected differences between one-photon and two-photon excitation.

ParameterOne-Photon ExcitationTwo-Photon Excitation
Excitation Wavelength (λex) ~340 nm~680 nm
Emission Wavelength (λem) ~520 nm~520 nm
Fluorescence Quantum Yield (Φ) 0.60.6 (assumed to be independent of excitation mode)
Fluorescence Lifetime (τ) ~10 ns~10 ns (generally independent of excitation mode)
Two-Photon Absorption Cross-Section (σ₂) N/A1-10 GM (Göppert-Mayer units) (typical range for similar molecules)
Photobleaching Half-life Shorter (e.g., tens of seconds)Longer (e.g., several minutes)

Experimental Protocols

Sample Preparation for Fluorescence Microscopy
  • Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

  • Labeling with this compound: Incubate cells with an appropriate concentration of this compound in a suitable buffer (e.g., PBS) for a specific duration to allow for cellular uptake and reaction with thiols.

  • Washing: Gently wash the cells with fresh buffer to remove unbound this compound.

  • Fixation (Optional): If imaging fixed cells, treat with a suitable fixative such as 4% paraformaldehyde, followed by washing.[9]

  • Mounting: Mount the coverslip on a microscope slide with an appropriate mounting medium.

One-Photon Confocal Microscopy
  • Microscope Setup: Use a confocal laser scanning microscope equipped with a laser line suitable for exciting this compound (e.g., 355 nm or 405 nm).

  • Objective: Select a high numerical aperture (NA) objective (e.g., 60x, NA 1.4 oil immersion).

  • Excitation: Set the laser power to the minimum necessary to obtain a good signal-to-noise ratio to minimize photobleaching and phototoxicity.

  • Detection: Set the detector (e.g., a photomultiplier tube, PMT) to collect the emission from this compound (e.g., 480-580 nm).

  • Image Acquisition: Acquire images, z-stacks, or time-lapses as required by the experimental design.

Two-Photon Laser Scanning Microscopy
  • Microscope Setup: Use a two-photon laser scanning microscope equipped with a tunable, pulsed near-infrared (NIR) laser (e.g., a Ti:Sapphire laser).

  • Objective: Use a high NA objective corrected for NIR wavelengths.

  • Excitation: Tune the laser to approximately twice the one-photon excitation wavelength of this compound (e.g., ~680-700 nm). Optimize the laser power to achieve sufficient signal while minimizing phototoxicity.

  • Detection: Use a non-descanned detector to efficiently collect the scattered emission photons. The emission filter should be the same as for one-photon microscopy (e.g., 480-580 nm).

  • Image Acquisition: Acquire images, z-stacks, or time-lapses. For deep tissue imaging, take advantage of the increased penetration depth.

Visualizing the Concepts

Figure 1: Excitation Principles cluster_1PE One-Photon Excitation cluster_2PE Two-Photon Excitation GroundState1 Ground State (S0) ExcitedState1 Excited State (S1) GroundState1->ExcitedState1 One Photon (High Energy) ExcitedState1->GroundState1 Fluorescence Emission GroundState2 Ground State (S0) VirtualState Virtual State GroundState2->VirtualState Two Photons (Low Energy) ExcitedState2 Excited State (S1) VirtualState->ExcitedState2 ExcitedState2->GroundState2 Fluorescence Emission Figure 2: Experimental Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture Cell Culture Labeling This compound Labeling CellCulture->Labeling Washing Washing Labeling->Washing Mounting Mounting Washing->Mounting OPE One-Photon Microscopy Mounting->OPE TPE Two-Photon Microscopy Mounting->TPE ImageAnalysis Image Analysis OPE->ImageAnalysis TPE->ImageAnalysis QuantitativeComparison Quantitative Comparison ImageAnalysis->QuantitativeComparison

References

literature review of Dansylaziridine applications and limitations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Dansylaziridine, a fluorescent probe for protein labeling. We will explore its applications, detail its limitations, and compare its performance with alternative methods, supported by experimental data and protocols.

This compound is a fluorescent probe that covalently binds to nucleophilic residues on proteins, primarily the thiol group of cysteine and the epsilon-amino group of lysine. Its utility stems from the environmentally sensitive fluorescence of the dansyl group, which allows researchers to probe changes in the local environment of the labeled residue. This property makes it a valuable tool for studying protein conformation, dynamics, and interactions.

Applications of this compound

The primary applications of this compound in research revolve around its ability to act as a reporter for changes in the microenvironment of a labeled amino acid residue.

  • Probing Protein Conformation and Dynamics: The fluorescence emission spectrum of the dansyl group is highly sensitive to the polarity of its environment. When a this compound-labeled protein undergoes a conformational change, the dansyl probe may move to a more or less solvent-exposed region, resulting in a shift in its fluorescence emission maximum and a change in its fluorescence intensity. This allows for the real-time monitoring of protein dynamics.

  • Active Site Mapping: By labeling residues within or near the active site of an enzyme, this compound can be used to map the topology of this critical region. Changes in the fluorescence of the probe upon substrate or inhibitor binding can provide insights into the binding mechanism and the conformational changes associated with catalysis. For example, the labeling of a cysteine residue in the active site of an enzyme can be monitored to understand the accessibility and reactivity of that residue.

  • Monitoring Protein-Protein and Protein-Ligand Interactions: The binding of a ligand or another protein can alter the local environment of a this compound-labeled residue, leading to a change in its fluorescence properties. This can be used to determine binding affinities and to study the conformational changes that occur upon complex formation.

Limitations of this compound

Despite its utility, this compound has several limitations that researchers should consider:

  • Specificity: While often described as thiol-reactive, this compound can also react with other nucleophilic residues, most notably lysine.[1] This lack of absolute specificity can complicate data interpretation, as the observed fluorescence signal may be a composite of signals from multiple labeled sites. The reactivity is also highly pH-dependent.[2]

  • Potential for Perturbation: The dansyl group is relatively bulky, and its covalent attachment to a protein can potentially perturb the protein's structure and function. It is crucial to perform functional assays on the labeled protein to ensure that the probe has not significantly altered its biological activity.

  • Photophysical Properties: The photophysical properties of this compound, such as its quantum yield and fluorescence lifetime, are modest compared to more modern fluorescent dyes.[3][4][5][6][7] This can limit the sensitivity of experiments, particularly when working with low protein concentrations. Additionally, like many fluorescent probes, it is susceptible to photobleaching, which can be a concern in experiments requiring prolonged signal acquisition.[8][9]

Comparison with Alternative Probes

Several alternative fluorescent probes are available for labeling cysteine and lysine residues, each with its own set of advantages and disadvantages.

ProbeTarget Residue(s)Key AdvantagesKey Disadvantages
This compound Cysteine, LysineEnvironmentally sensitive fluorescenceLack of absolute specificity, potential for protein perturbation, modest photophysical properties
Iodoacetamide Derivatives (e.g., I-AEDANS) CysteineHigh specificity for thiolsCan be quenched by tryptophan residues, shorter wavelength emission may overlap with protein autofluorescence[10]
Maleimide Derivatives CysteineHigh specificity and reactivity with thiolsThe resulting thioether bond can be unstable under certain conditions, potential for side reactions[11]
Acrylodan CysteineHigh quantum yield and sensitivity to solvent polarityCan also react with amino groups, though less readily than with thiols[1][12][13]

Experimental Protocols

General Protocol for Protein Labeling with this compound:

This protocol provides a general framework for labeling a protein with this compound. The optimal conditions, including pH, temperature, and incubation time, will need to be determined empirically for each specific protein.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate or Tris buffer, pH 7.0-8.0)

  • This compound stock solution (e.g., 10 mM in a water-miscible organic solvent like DMSO or DMF)

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M 2-mercaptoethanol)

  • Size-exclusion chromatography column or dialysis tubing for removing excess probe

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the probe.

  • Incubate the reaction mixture at room temperature or 4°C for 2-24 hours with gentle stirring. The progress of the reaction can be monitored by fluorescence spectroscopy.

  • Quench the reaction by adding the quenching reagent to a final concentration of 10-50 mM.

  • Remove the unreacted this compound and byproducts by size-exclusion chromatography or dialysis against the desired buffer.

  • Determine the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the dansyl group (at ~340 nm).

Visualizing Experimental Workflows and Signaling Pathways

To aid in the understanding of the concepts discussed, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis Protein Solution Protein Solution Incubation Incubation Protein Solution->Incubation This compound Stock This compound Stock This compound Stock->Incubation Quenching Quenching Incubation->Quenching Purification Step Size-Exclusion or Dialysis Quenching->Purification Step Degree of Labeling Degree of Labeling Purification Step->Degree of Labeling Functional Assay Functional Assay Purification Step->Functional Assay

Caption: Workflow for labeling a protein with this compound.

signaling_pathway_probe cluster_protein Protein cluster_probe Fluorescent Probe cluster_environment Environmental Change cluster_signal Fluorescence Signal Unlabeled Protein Unlabeled Protein Labeled Protein Labeled Protein Unlabeled Protein->Labeled Protein Labeling Fluorescence Change Fluorescence Change Labeled Protein->Fluorescence Change Senses This compound This compound This compound->Labeled Protein Conformational Change Conformational Change Conformational Change->Labeled Protein Induces Ligand Binding Ligand Binding Ligand Binding->Labeled Protein Induces

References

Benchmarking Dansylaziridine: A Comparative Guide to Modern Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of cell biology, drug discovery, and biomedical research, fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes with high sensitivity and spatiotemporal resolution.[1][2] For decades, Dansylaziridine has served as a reliable fluorescent probe, particularly for the detection of thiols. However, the continuous development of novel fluorophores necessitates a re-evaluation of its performance against newer alternatives. This guide provides an objective comparison of this compound with contemporary fluorescent probes, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the optimal tool for their specific applications.

Introduction to Fluorescent Probes

Fluorescent probes are molecules that absorb light at a specific wavelength and emit it at a longer wavelength.[2] This property allows for the detection and measurement of various analytes and biological events.[3] The utility of a fluorescent probe is determined by several key photophysical properties, including its excitation and emission spectra, quantum yield (the efficiency of converting absorbed photons to emitted photons), and molar extinction coefficient (a measure of how strongly it absorbs light).[4][5] In drug discovery, fluorescent probes are crucial for high-throughput screening, target validation, and assessing drug delivery.[2][3][6]

Dansyl-based probes, including this compound, have been widely used due to their environmental sensitivity, which makes them useful for reporting on changes in the local environment, such as polarity.[7] They have been applied in the detection of metal ions, pH, and various biomolecules.[7][8][9]

Comparative Performance of Fluorescent Probes

The selection of a fluorescent probe is critical and depends on the specific experimental requirements, such as the target analyte, the biological system, and the available instrumentation.[10] Below is a comparison of this compound with several classes of newer fluorescent probes often used for similar applications, particularly thiol detection.[11]

Probe FamilyExcitation (nm)Emission (nm)Quantum Yield (Φ)Key Applications & Selectivity
Dansyl ~335[12]~518[12]Variable (environment-dependent)Thiols, metal ions (Cu2+, Cd2+), pH sensing, protein labeling[7][8][9]
BODIPY ~504~510Generally High (>0.8)Thiols, reactive oxygen species (ROS), lipids, ion sensing[11][13]
Rhodamine ~555~565High (>0.9)Thiols, metal ions (Ca2+, Hg2+), enzyme activity, mitochondrial imaging[3][11]
Fluorescein ~495~519High (~0.9)pH sensing, thiols, antibody conjugation, cell viability assays[11][13]
Coumarin ~350~445VariableThiols, enzyme activity, ion sensing[11]
Naphthalimide VariableVariableVariableThiols, viscosity, pH sensing[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable results. The following are generalized protocols for common applications of fluorescent probes.

Protocol 1: General Cell Staining and Fluorescence Microscopy

This protocol outlines the basic steps for staining live cells with a fluorescent probe and visualizing them using fluorescence microscopy.

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., PBS or HEPES).

  • Cell Staining: Remove the culture medium from the cells and wash them once with a warm buffer. Add the probe-containing solution to the cells and incubate for a specified time (e.g., 15-60 minutes) at 37°C, protected from light.

  • Washing: Remove the probe solution and wash the cells two to three times with the buffer to remove any unbound probe.

  • Imaging: Mount the coverslip on a slide with a mounting medium or directly image the dish using a fluorescence microscope equipped with the appropriate filter set for the specific probe's excitation and emission wavelengths.

Protocol 2: In Vitro Thiol Detection Assay

This protocol describes a method for quantifying thiols in a solution using a thiol-reactive fluorescent probe.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

    • Prepare a series of standard solutions of a known thiol (e.g., glutathione, cysteine) of varying concentrations in a reaction buffer (e.g., 10 mM HEPES, pH 7.4).[14]

    • Prepare the experimental samples containing unknown thiol concentrations in the same reaction buffer.

  • Assay Procedure:

    • Pipette the standard solutions and experimental samples into a 96-well microplate.

    • Add the fluorescent probe to each well to a final concentration optimized for the assay.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period, protected from light, to allow the reaction between the probe and the thiols to complete.[14]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader. Use the excitation and emission wavelengths specific to the chosen probe.

  • Data Analysis:

    • Construct a standard curve by plotting the fluorescence intensity of the standard solutions against their known thiol concentrations.

    • Determine the thiol concentration in the experimental samples by interpolating their fluorescence intensity values on the standard curve.

Visualizing Methodologies and Pathways

Understanding the experimental workflow and the probe's mechanism of action is crucial for proper experimental design and data interpretation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture 1. Cell Culture probe_prep 2. Probe Preparation staining 3. Cell Staining probe_prep->staining washing 4. Washing staining->washing imaging 5. Fluorescence Imaging washing->imaging data_analysis 6. Data Analysis imaging->data_analysis

Caption: A generalized workflow for cellular imaging using fluorescent probes.

Thiol_Detection_Mechanism cluster_reaction Reaction with Thiol Probe_Inactive Non-Fluorescent Probe (Quenched) Probe_Active Fluorescent Probe (Unquenched) Probe_Inactive->Probe_Active Reaction Thiol Thiol (e.g., Glutathione) Thiol->Probe_Active Reacts with Leaving_Group Leaving Group Probe_Active->Leaving_Group Releases

References

Safety Operating Guide

Proper Disposal of Dansylaziridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of Dansylaziridine is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this fluorescent compound, commonly used in chemical sensors and molecular recognition studies, requires specific handling and disposal procedures. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with the skin, and it is also suspected of causing cancer[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of the powder or any aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound and associated waste must be managed through a certified hazardous waste program. Under no circumstances should this compound be disposed of down the drain or in regular trash[2][3].

  • Segregation of Waste:

    • Solid this compound Waste: Collect any unused or expired this compound powder, as well as grossly contaminated items (e.g., weigh boats, spatulas), in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and sealed hazardous waste container for organic or chemical waste.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "5-(aziridin-1-ylsulfonyl)-N,N-dimethylnaphthalen-1-amine"[1].

    • Indicate the primary hazards: "Toxic," "Harmful," and "Carcinogen Suspect"[1].

    • Ensure the container is dated from the first point of waste addition.

  • Storage:

    • Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][3].

    • Do not attempt to treat or neutralize this compound waste unless you are following a specifically approved and validated institutional protocol.

Chemical and Physical Properties of this compound

For quick reference, the key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂O₂S[1][4]
Molecular Weight 276.36 g/mol [1]
Appearance Yellow Solid[5][6]
CAS Number 51908-46-4[4]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Dansylaziridine_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps (Needles, blades) waste_type->sharps_waste Sharps solid_container Seal in Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Designated Secondary Containment Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup

Caption: Workflow for the safe segregation, containment, and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Dansylaziridine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds like Dansylaziridine. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Chemical Properties and Hazards:

This compound is a fluorescent compound often utilized in chemical sensor development.[1][2] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[3] Due to these hazardous properties, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Guidelines
Hand Protection Chemical-Resistant GlovesMaterial: Nitrile or Neoprene gloves are recommended for protection against a wide range of chemicals.[4][5] A three-layer design with an outer nitrile layer can offer superior protection against organic solvents.[4] Thickness: A minimum thickness of 7.8 mils is advised for sturdier, longer-lasting protection while still allowing for dexterity.[4] Practice: Always inspect gloves for any signs of degradation or puncture before use.[4] Remove and dispose of contaminated gloves immediately, washing hands thoroughly after removal.
Body Protection Laboratory Coat/CoverallsA long-sleeved lab coat is mandatory. For procedures with a higher risk of splashing, chemical-resistant coveralls should be worn over work clothes.
ApronA chemical-resistant apron should be worn when mixing, loading, or cleaning up spills to provide an additional layer of protection.[6]
Eye and Face Protection Safety Goggles/Face ShieldChemical splash goggles are required at all times.[1] When there is a significant risk of splashing, a face shield should be worn in addition to goggles.
Respiratory Protection RespiratorWork with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if the procedure generates aerosols, a properly fitted NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational Plan and Experimental Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Area Designation: Designate a specific area for handling this compound, preferably within a chemical fume hood.
  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Spill Kit: Have a chemical spill kit appropriate for powders and solvents readily available.
  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat.
  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
  • Manipulation: All manipulations, including opening containers, transferring, and mixing, must be performed within the fume hood.
  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Avoid touching surfaces outside of the designated handling area with gloved hands.

3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment used with an appropriate solvent and cleaning agent.
  • PPE Doffing: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by apron, goggles, face shield, and finally the lab coat.
  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Waste - Collection: Collect all excess solid this compound and any grossly contaminated disposable materials (e.g., weigh boats, pipette tips) in a dedicated, clearly labeled hazardous waste container. - Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Carcinogen Hazard").
Liquid this compound Waste - Collection: Collect all solutions containing this compound in a sealed, chemical-resistant hazardous waste container. Do not mix with other waste streams unless compatible. - Labeling: The container must be labeled with "Hazardous Waste," the full chemical name and concentration of all components, and the associated hazards.
Contaminated Labware - Reusable Labware: Decontaminate reusable labware by rinsing with an appropriate solvent, collecting the rinsate as hazardous waste. Then, wash with soap and water. - Disposable Labware: Dispose of minimally contaminated disposable labware (e.g., gloves, paper towels) in a designated hazardous waste container.
Final Disposal - Contact EHS: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound waste down the drain or in the regular trash.

Experimental Workflow and Safety Logic

To visualize the procedural flow of safely handling this compound, the following diagram outlines the critical steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_area Designate Handling Area prep_equip Verify Emergency Equipment prep_area->prep_equip prep_spill Prepare Spill Kit prep_equip->prep_spill prep_ppe Don Appropriate PPE prep_spill->prep_ppe handle_weigh Weigh Compound prep_ppe->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_manipulate Perform Experiment handle_solution->handle_manipulate post_decon Decontaminate Surfaces & Equipment handle_manipulate->post_decon Experiment Complete disp_collect Collect & Segregate Waste handle_manipulate->disp_collect Generate Waste post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_ehs Arrange EHS Pickup post_wash->disp_ehs disp_label Label Hazardous Waste disp_collect->disp_label disp_label->disp_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.